Fmoc-Phe-OH
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVFAHZPLIXNDH-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30951314 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35661-40-6, 286460-71-7 | |
| Record name | FMOC-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35661-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30951314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.859 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Peptide Synthesis: A Technical Guide to Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a pivotal amino acid derivative in the field of biochemistry, primarily serving as a fundamental building block in solid-phase peptide synthesis (SPPS). Its unique structural characteristics, particularly the fluorenylmethyloxycarbonyl (Fmoc) protecting group, allow for the controlled and efficient assembly of peptide chains. This technical guide provides an in-depth exploration of the properties, applications, and experimental protocols associated with this compound, offering valuable insights for researchers and professionals in peptide chemistry and drug development.
Core Properties of this compound
This compound is a white to off-white crystalline powder with well-defined physical and chemical properties that are critical for its function in peptide synthesis.[1][2] The bulky, hydrophobic Fmoc group and the phenyl side chain of phenylalanine contribute to its solubility characteristics and handling properties.
| Property | Value |
| Molecular Formula | C₂₄H₂₁NO₄ |
| Molecular Weight | 387.43 g/mol [3] |
| CAS Number | 35661-40-6 |
| Appearance | White to light yellow crystal powder[1] |
| Melting Point | 180-188 °C[1] |
| Solubility | Soluble in Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[1] Highly hydrophobic. |
| Storage Temperature | 2-8°C[4] |
| Optical Rotation | [α]20/D −37°, c = 1 in DMF |
The Central Role of this compound in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the artificial production of peptides.[5] In this methodology, the peptide chain is assembled stepwise while anchored to an insoluble resin support. The Fmoc group serves as a temporary protecting group for the α-amino group of phenylalanine, preventing unwanted reactions during the coupling of the next amino acid in the sequence.[5]
The SPPS cycle involving this compound can be broken down into three key stages: deprotection, coupling, and washing.
Experimental Protocols
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) piperidine in DMF
-
DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the piperidine solution.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.[6]
-
Drain the solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[6]
Caption: Fmoc deprotection workflow.
This protocol details the coupling of this compound to the deprotected N-terminus of the resin-bound peptide chain.
Materials:
-
Deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
DMF
Procedure:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) to the this compound solution to pre-activate the carboxylic acid group.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser test.
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Caption: Peptide coupling workflow.
This protocol outlines the cleavage of the synthesized peptide from the resin support and the removal of any side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[7]
-
Cold diethyl ether
Procedure:
-
Ensure the N-terminal Fmoc group has been removed from the peptide-resin.
-
Wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the purified peptide under vacuum.
Caption: Cleavage and deprotection workflow.
Beyond SPPS: Expanding Applications of this compound
While its role in SPPS is paramount, the applications of this compound extend to other areas of biochemical research and materials science.
-
Biomaterials: this compound and its dipeptide derivative, Fmoc-Phe-Phe-OH, are known to self-assemble into hydrogels.[1] These biocompatible and biodegradable materials show great promise in tissue engineering, regenerative medicine, and drug delivery systems.[8]
-
Drug Development: As a key component in the synthesis of peptide-based therapeutics, this compound is instrumental in the development of new drugs, including enzyme inhibitors and peptide vaccines.[6]
-
Biochemical Probes: The ability to incorporate this compound into custom peptide sequences allows for the creation of molecular probes to study protein-protein interactions and enzyme mechanisms.[6]
Synthesis of this compound
For researchers interested in the preparation of this key reagent, this compound is typically synthesized by reacting L-phenylalanine with 9-fluorenylmethyl-chloroformate (Fmoc-Cl) under basic conditions.
Experimental Protocol for this compound Synthesis
Materials:
-
L-phenylalanine
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Dioxane
-
9-fluorenylmethyl-chloroformate (Fmoc-Cl)
-
Diethyl ether
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve L-phenylalanine in a mixture of 10% aqueous Na₂CO₃ and dioxane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of Fmoc-Cl in dioxane to the L-phenylalanine solution with vigorous stirring.
-
Allow the reaction to proceed at 0°C for 4 hours and then at room temperature overnight.
-
Add water to the reaction mixture and wash with diethyl ether to remove unreacted Fmoc-Cl.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 2, which will precipitate the this compound product.
-
Filter the white precipitate, wash with water, and dry under vacuum to yield this compound.[9]
Conclusion
This compound is an indispensable tool in modern biochemistry and drug discovery. Its well-characterized properties and central role in solid-phase peptide synthesis enable the creation of a vast array of peptides for research, therapeutic, and diagnostic applications. The detailed protocols and data presented in this guide are intended to equip researchers and scientists with the knowledge required to effectively utilize this compound in their endeavors, fostering further innovation in the exciting field of peptide science.
References
- 1. This compound | 35661-40-6 [chemicalbook.com]
- 2. This compound - CAS# 35661-40-6 - Activotec [activotec.com]
- 3. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
Fmoc-Phe-OH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), a cornerstone reagent in modern biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details its fundamental properties, synthesis, and key applications, including solid-phase peptide synthesis (SPPS), its role in hydrogel formation, and its emerging antibacterial activities.
Core Properties of this compound
This compound is an N-terminally protected amino acid derivative of L-phenylalanine. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group, crucial for the stepwise synthesis of peptides.[1][2] Its key physicochemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 35661-40-6 | [3][4][5][6] |
| Molecular Weight | 387.43 g/mol | [3][4][5][7][8] |
| Molecular Formula | C₂₄H₂₁NO₄ | [3][4][5][7][8] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 180-187 °C | [4][8] |
| Optical Activity | [α]20/D −37° (c = 1 in DMF) | [4][8] |
| Storage Temperature | 2-8°C | [4][8] |
Synthesis and Purification
The synthesis of this compound typically involves the reaction of L-phenylalanine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2][9][10] Careful control of pH, temperature, and solvent is essential to ensure high yield and prevent racemization.[2]
Experimental Protocol: Synthesis of this compound
A representative laboratory-scale synthesis protocol is as follows:
-
Dissolve L-phenylalanine in a 10% aqueous sodium carbonate solution.[9]
-
Separately, dissolve Fmoc-Cl in dioxane.[9]
-
Add the Fmoc-Cl solution to the L-phenylalanine solution while stirring at 0°C.[9]
-
Allow the reaction mixture to stir at 0°C for 4 hours and then at room temperature for 18 hours.[9]
-
Following the reaction, add water and wash the aqueous layer with diethyl ether.[9]
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.[9]
-
Filter and dry the resulting white powder to yield this compound.[9]
Experimental Protocol: Purification of this compound
For applications requiring high purity, such as peptide synthesis, further purification may be necessary.
-
Suspend crude this compound in toluene.[7]
-
Heat the mixture to 50°C and stir for 1 hour.[7]
-
Cool the mixture to 30±5°C and continue stirring for 2 hours.[7]
-
Filter the suspension and wash the collected solid with toluene.[7]
-
Dry the purified this compound under vacuum at 50°C.[7]
Key Applications
Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis, a technique that allows for the efficient assembly of peptide chains on a solid support.[1][11][12] The Fmoc group protects the N-terminal amine of the amino acid, which is deprotected in a controlled manner at each cycle of the synthesis.[1]
The following protocol outlines the key steps for coupling this compound to a growing peptide chain on a resin support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes.[13][14]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in N,N-Dimethylformamide (DMF) to remove the Fmoc group from the N-terminus of the peptide-resin.[13][14] This is typically a two-step process: a short treatment (e.g., 5 minutes) followed by a longer one (e.g., 15 minutes).[13]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the cleaved Fmoc adduct.[13]
-
Amino Acid Activation and Coupling:
-
Dissolve this compound and an activating agent (e.g., HBTU, DIC/HOBt) in DMF.[1][15]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA), to the solution.[15]
-
Add the activated this compound solution to the deprotected peptide-resin.[13]
-
Allow the coupling reaction to proceed for a specified time (e.g., 2 hours).[13]
-
-
Washing: Wash the resin with DMF to remove excess reagents.[13]
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Self-Assembly and Hydrogel Formation
This compound has the remarkable ability to self-assemble into hydrogels under specific conditions.[3][4][5] This process is driven by a combination of non-covalent interactions, including π-π stacking of the fluorenyl groups and hydrogen bonding.[4][16] These hydrogels are being explored for various biomedical applications, such as controlled drug release and tissue engineering.[4][5]
-
Solubilization: Disperse this compound in a buffer solution (e.g., phosphate-buffered saline, PBS) at a concentration above its critical gelation concentration.[4]
-
pH Adjustment/Stimulus: Induce self-assembly by adjusting the pH or applying a physical stimulus like heat.[4][5] For instance, lowering the pH can trigger gelation.[6]
-
Gel Formation: Allow the solution to stand undisturbed until a stable hydrogel is formed.[4] This process involves the formation of fibrillar networks that entrap water.[5]
Caption: Self-assembly of this compound into a hydrogel network.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[17][18] Its mechanism of action is thought to involve the disruption of the bacterial cell membrane.[17] this compound has also been shown to inhibit biofilm formation and eradicate existing biofilms.[19]
This compound exhibits surfactant-like properties.[17][18][19] At higher concentrations, it is believed to permeabilize and disrupt the integrity of the bacterial cell membrane, leading to cell death.[18] At lower concentrations, it may interfere with cellular processes by reducing glutathione levels.[17][18] The anti-biofilm activity is attributed to its ability to reduce extracellular matrix components.[19]
Caption: Proposed mechanisms of this compound antibacterial activity.
Conclusion
This compound is a versatile and indispensable tool in the fields of peptide chemistry, materials science, and pharmacology. Its well-defined properties and reactivity make it a reliable component for the synthesis of complex peptides. Furthermore, its ability to self-assemble into functional biomaterials and its inherent antibacterial properties open up exciting avenues for the development of novel therapeutics and biomedical devices. This guide provides a foundational understanding and practical protocols to aid researchers in leveraging the full potential of this compound in their scientific endeavors.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. nbinno.com [nbinno.com]
- 3. Understanding the self-assembly of Fmoc-phenylalanine to hydrogel formation. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Understanding the self-assembly of Fmoc–phenylalanine to hydrogel formation - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajpamc.com [ajpamc.com]
- 8. This compound 98 35661-40-6 [sigmaaldrich.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. omizzur.com [omizzur.com]
- 11. nbinno.com [nbinno.com]
- 12. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. chempep.com [chempep.com]
- 16. Frontiers | Self-Assembly Dipeptide Hydrogel: The Structures and Properties [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 19. Antibiofilm activity of Fmoc-phenylalanine against Gram-positive and Gram-negative bacterial biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is a direct result of its unique base-lability, which allows for a mild and orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This technical guide provides a comprehensive overview of the Fmoc group, its mechanism of action, applications, and the quantitative data that governs its successful implementation.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate used to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[1][3] It is introduced by reacting an amino acid with a reagent such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) to avoid the formation of dipeptide byproducts.[1][2]
The utility of the Fmoc group is rooted in its susceptibility to cleavage under mild basic conditions.[4][5] The fluorenyl ring system's electron-withdrawing properties render the proton at the C9 position acidic, enabling its removal through a β-elimination mechanism in the presence of a weak base, typically a secondary amine like piperidine.[1][6]
Mechanism of Fmoc Protection and Deprotection
Protection: The protection of an amino acid's α-amino group involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Fmoc-donating reagent (e.g., Fmoc-OSu or Fmoc-Cl).[4][7] This reaction is typically carried out under basic conditions to neutralize the acid generated.[7]
Deprotection: The deprotection of the Fmoc group is a critical, repeated step in the SPPS cycle. It proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism:[1]
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring.[1]
-
β-Elimination: This abstraction forms a stabilized fluorenyl anion, which then initiates a β-elimination, releasing the highly reactive dibenzofulvene (DBF) intermediate and a carbamic acid derivative of the peptide.[4][6]
-
Decarboxylation & Scavenging: The carbamic acid spontaneously decarboxylates to liberate the free N-terminal amine of the peptide chain.[8] The released DBF is trapped by the excess secondary amine (e.g., piperidine) to form a stable adduct, which prevents DBF from reacting with the newly deprotected amine.[6][8]
Application in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (tert-butyl) strategy is the most widely used method in SPPS.[9] It relies on the orthogonality of the base-labile Nα-Fmoc group and the acid-labile side-chain protecting groups (like tBu, Boc, and Trt).[2][3] This allows for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protections, which are only removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[2][5]
A typical Fmoc-SPPS cycle involves the following steps:[2][7]
-
Resin Swelling: The solid support is swelled in a suitable solvent like N,N-dimethylformamide (DMF).[7]
-
Fmoc Deprotection: The Fmoc group on the N-terminus of the resin-bound peptide is removed with a solution of 20% piperidine in DMF.[2][10]
-
Washing: The resin is washed to remove excess piperidine and the dibenzofulvene-piperidine adduct.[7]
-
Amino Acid Coupling: The next incoming Fmoc-protected amino acid is activated by a coupling reagent and added to the resin to react with the free N-terminal amine.[2][7]
-
Washing: The resin is washed to remove unreacted reagents and byproducts, completing the cycle.
This cycle is repeated for each amino acid in the desired peptide sequence.
Quantitative Data in Fmoc Chemistry
The efficiency of Fmoc chemistry is governed by the kinetics of deprotection and coupling reactions. The following tables summarize key quantitative data for the optimization of synthesis protocols.
Table 1: Kinetics of Fmoc Deprotection with Various Bases
| Base (in DMF) | Concentration (v/v) | Half-life (t½) of Fmoc-Val Deprotection | Reference(s) |
| Piperidine | 20% | ~6-7 seconds | [1][11][12] |
| Piperazine | 5% | ~30 seconds | [12] |
| Morpholine | 50% | ~1 minute | [12] |
| DBU / Piperidine | 2% / 2% | Rapid (exact t½ not specified) | [8] |
Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS
| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) | Reference |
| HCTU | 2 x 20 min | 90.84 | 77.68 | [1] |
| COMU | 2 x 1 min | 90.84 | 77.68 | [1] |
| HATU | 2 x 1 min | 83.63 | 70.27 | [1] |
| PyBOP | 2 x 1 min | 48.11 | 70.27 | [1] |
Table 3: UV-Monitoring of Fmoc Deprotection
| Species | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Solvent | Reference(s) |
| Dibenzofulvene-piperidine adduct | ~301 nm | 7,800 M⁻¹cm⁻¹ | DMF | [13][14][15] |
| Dibenzofulvene-piperidine adduct | ~290 nm | 5,800 M⁻¹cm⁻¹ | DMF | [14] |
Key Experimental Protocols
Protocol 1: General Procedure for Fmoc Protection of an Amino Acid
This protocol describes the synthesis of an Fmoc-protected amino acid using Fmoc-OSu.[1][7]
-
Dissolution of Amino Acid: Dissolve the amino acid (1.0 equivalent) in a 10% aqueous sodium carbonate solution or a mixture of dioxane and aqueous sodium bicarbonate.[7]
-
Addition of Fmoc-OSu: While stirring vigorously at 0-5°C, slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution.[7]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.[1][7]
-
Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.[1][7]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1 M HCl. A white precipitate of the Fmoc-amino acid will form.[1]
-
Extraction: Extract the precipitated Fmoc-amino acid with an organic solvent such as ethyl acetate.[7]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[7] A typical yield for this reaction is over 90%.[1]
Protocol 2: Standard Fmoc Deprotection Cycle in SPPS
This protocol outlines the steps for removing the Fmoc group from a resin-bound peptide during SPPS.[1][7][16]
-
Resin Preparation: Ensure the peptide-resin is swelled in a suitable reaction vessel. Drain the solvent (e.g., DMF).[7][16]
-
Initial Deprotection: Add a 20% solution of piperidine in DMF to the resin. Mix or agitate for 3-5 minutes.[1][7]
-
Final Deprotection: Add a fresh portion of 20% piperidine in DMF and mix for an additional 10-15 minutes.[1][7]
-
Drain: Drain the solution. The combined filtrates can be used to quantify the deprotection extent by measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.[1][13]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[1][16] The resin is now ready for the next amino acid coupling step.
Visualizing the Core Processes
The following diagrams illustrate the key chemical mechanisms and workflows central to the application of the Fmoc protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 3. academic.oup.com [academic.oup.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 9. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chempep.com [chempep.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. connectsci.au [connectsci.au]
- 13. researchgate.net [researchgate.net]
- 14. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Synthesis and Purification of Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone building block in solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of therapeutic peptides and other complex peptide structures. The purity and quality of this compound are paramount, directly impacting the yield and purity of the final synthesized peptide. This technical guide provides an in-depth overview of the common synthesis and purification methods for this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its preparation and quality control.
Synthesis of this compound: Protecting the Amino Group
The synthesis of this compound involves the protection of the α-amino group of L-phenylalanine with the fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting L-phenylalanine with an activated Fmoc reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The basic environment deprotonates the amino group, rendering it nucleophilic for attack on the electrophilic Fmoc reagent.
A common method involves dissolving L-phenylalanine in an aqueous basic solution, such as sodium carbonate or sodium bicarbonate, and then adding the Fmoc-reagent dissolved in an organic solvent like dioxane or acetone.[1][2] The reaction is typically stirred for several hours at room temperature.
Quantitative Data on Synthesis
The yield of this compound synthesis can vary depending on the specific reagents and reaction conditions used. The following table summarizes quantitative data from a representative synthesis protocol.
| Starting Material | Reagent | Base | Solvent | Reaction Time | Yield | Reference |
| L-Phenylalanine | Fmoc-Cl | 10% Na₂CO₃ (aq) | Dioxane | 4h at 0°C then 18h at RT | 82% | [1] |
| L-Phenylalanine | Fmoc-OSu | Na₂CO₃ | Dioxane/Water | Overnight | >90% | [3] |
Experimental Protocol: Synthesis of this compound with Fmoc-Cl
This protocol details a common laboratory-scale synthesis of this compound.
Materials:
-
L-Phenylalanine
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a flask, dissolve L-phenylalanine (1.0 equivalent) in a 10% aqueous solution of sodium carbonate.[1]
-
In a separate flask, dissolve Fmoc-Cl (0.995 equivalents) in dioxane.[1]
-
Cool the L-phenylalanine solution to 0°C in an ice bath.
-
Slowly add the Fmoc-Cl solution to the L-phenylalanine solution with vigorous stirring.[1]
-
Stir the reaction mixture at 0°C for 4 hours and then at room temperature for 18 hours.[1]
-
After the reaction is complete, add a significant volume of water to the mixture.[1]
-
Wash the aqueous mixture with diethyl ether to remove unreacted Fmoc-Cl and byproducts.[1][2]
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3 to precipitate the this compound.[1][2]
-
Filter the white precipitate and wash it with water.
-
Dry the product under vacuum to obtain crude this compound.[1]
Purification of this compound: Achieving High Purity
The purity of this compound is crucial for successful peptide synthesis. Impurities can lead to side reactions and the formation of deletion or truncated peptide sequences.[4] The two primary methods for purifying crude this compound are recrystallization and column chromatography.
Recrystallization is a widely used technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures or be insoluble at high temperatures. Toluene is a commonly used solvent for the recrystallization of this compound.[5][6]
Column chromatography is another effective purification method, particularly for removing impurities with similar solubility profiles to the product. Flash column chromatography using silica gel is a common approach.[7]
Quantitative Data on Purification
The effectiveness of a purification method is determined by the final purity and the recovery yield.
| Purification Method | Solvent/Mobile Phase | Starting Material | Final Purity | Yield | Reference |
| Recrystallization | Toluene | 100g Crude this compound | >99% (Implied) | 98g (98%) | [5] |
| Flash Column Chromatography | Dichloromethane/Methanol | Crude reaction mixture | High (not specified) | Not specified | [7] |
| Recrystallization | Ethanol/Water | Crude N-FMOC-amino acid | "Pure crystal product" | Not specified | [8] |
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step guide for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Toluene
Procedure:
-
Place the crude this compound (e.g., 100g) in a suitable flask.[5]
-
Add toluene (e.g., 600ml) to the flask.[5]
-
Heat the mixture to 50°C with stirring and maintain this temperature for 1 hour to ensure complete dissolution.[5][6]
-
Slowly cool the solution to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystal formation.[5][6]
-
Filter the crystallized product and wash the collected solid with a small amount of cold toluene.[5][6]
-
Dry the purified this compound under vacuum at 50°C to remove any residual solvent.[5][6]
Conclusion
The successful synthesis and rigorous purification of this compound are critical first steps in the production of high-quality peptides for research and pharmaceutical development. The methods outlined in this guide, from the initial Fmoc protection of L-phenylalanine to the final purification by recrystallization or chromatography, provide a solid foundation for obtaining this essential building block with the high purity required for demanding applications. By carefully controlling reaction conditions and employing effective purification strategies, researchers can ensure the integrity of their peptide synthesis workflows.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]
- 4. kilobio.com [kilobio.com]
- 5. ajpamc.com [ajpamc.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Page loading... [guidechem.com]
- 8. CN103373940B - Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain - Google Patents [patents.google.com]
The Solubility Profile of Fmoc-Phe-OH: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Solubility of N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) in Various Solvents for Applications in Peptide Synthesis and Drug Development.
This technical guide provides a detailed overview of the solubility of this compound, a cornerstone amino acid derivative in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent is critical for optimizing reaction conditions, ensuring high coupling efficiencies, and ultimately achieving high-purity synthetic peptides. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent's polarity and its ability to form favorable intermolecular interactions with the solute. Below is a summary of available quantitative and qualitative solubility data for this compound in common laboratory solvents.
| Solvent | Chemical Formula | Solvent Type | Solubility (mg/mL) | Molarity (mol/L) | Observations |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~193.7 | ~0.50 | Clearly soluble at a concentration of 25 mmole in 50 ml. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 100 | 0.258 | Sonication may be required for complete dissolution.[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | High | - | Dissolves well; a common solvent for SPPS.[2] |
| Chloroform | CHCl₃ | Nonpolar | Slightly Soluble | - | Limited solubility.[3] |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Slightly Soluble | - | Generally not a good solvent for Fmoc-amino acids, though some solubility is observed. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aether | Moderately Soluble | - | Estimated based on the general solubility of Fmoc-amino acids. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Slightly Soluble | - | Estimated based on the general solubility of Fmoc-amino acids. |
| Methanol | CH₃OH | Polar Protic | Sparingly Soluble | - | Limited solubility is expected due to the polar protic nature of the solvent. |
| Ethanol | C₂H₅OH | Polar Protic | Sparingly Soluble | - | Limited solubility is expected. |
| Water | H₂O | Polar Protic | Sparingly Soluble | - | This compound is considered poorly soluble in water.[4] |
Note: The molecular weight of this compound is 387.43 g/mol . Molarity calculations are based on this value. Some solubility data, particularly for THF, ACN, alcohols, and DCM, are estimations based on the general behavior of Fmoc-protected amino acids and should be confirmed experimentally for specific applications.
Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method
The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation point of this compound in a given solvent.
2.1. Materials
-
This compound (high purity)
-
Solvent of interest (analytical grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
2.2. Procedure
-
Preparation of Solvent: Ensure the solvent is degassed to prevent bubble formation during the experiment.
-
Addition of Excess Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A typical duration is 24-48 hours.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Sample Filtration: Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted sample by HPLC to determine the concentration of this compound. A reverse-phase C18 column is typically used with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid). Detection is commonly performed at 265 nm, the characteristic absorbance wavelength of the Fmoc group.
-
Quantification: Calculate the solubility by multiplying the measured concentration from the HPLC analysis by the dilution factor.
2.3. Workflow for Solubility Determination
Role of Solubility in Solid-Phase Peptide Synthesis (SPPS)
The solubility of Fmoc-amino acids is a critical factor in the efficiency and success of SPPS. Inadequate solubility can lead to several issues, including:
-
Incomplete Coupling Reactions: If the Fmoc-amino acid is not fully dissolved, its effective concentration in the reaction mixture is reduced, leading to incomplete coupling with the N-terminal amine of the growing peptide chain.
-
Aggregation: Poorly soluble protected amino acids can aggregate, further hindering their reactivity and potentially leading to the formation of deletion sequences in the final peptide.
-
Clogging of Automated Synthesizers: In automated peptide synthesis, undissolved particles can block the fluidic pathways of the instrument, causing interruptions and potential damage.
DMF is the most commonly used solvent in Fmoc-SPPS due to its excellent solvating properties for both the resin and the protected amino acids. NMP is another effective solvent, often used for difficult sequences or when aggregation is a concern. The choice of solvent can significantly impact the outcome of a peptide synthesis, and a thorough understanding of the solubility of each building block is essential for protocol optimization.
Workflow for a Typical Fmoc-SPPS Coupling Cycle
The following diagram illustrates the key steps in a single amino acid coupling cycle during Fmoc-based solid-phase peptide synthesis, where the solubility of this compound is crucial for the coupling step.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in various solvents, highlighting the importance of this parameter in the context of solid-phase peptide synthesis. The provided data and experimental protocol serve as a valuable resource for researchers and professionals in the field, enabling more informed decisions in solvent selection and the optimization of peptide synthesis protocols. Accurate determination and consideration of solubility are paramount for the successful synthesis of high-quality peptides for research and therapeutic development.
References
Technical Guide: Storage and Handling of Fmoc-Phe-OH
Audience: Researchers, scientists, and drug development professionals
This guide provides an in-depth overview of the essential storage and handling conditions for N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for ensuring the reagent's stability, maximizing experimental success, and maintaining laboratory safety.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] Its high hydrophobicity influences its solubility and handling characteristics.[1][3] Key quantitative properties are summarized below.
| Property | Value | References |
| Molecular Formula | C₂₄H₂₁NO₄ | [2][4][5] |
| Molecular Weight | 387.43 g/mol | [4][5] |
| Melting Point | 180 - 188 °C | [6][7][8][9] |
| Appearance | White to off-white/beige powder | [1][2][4][6] |
| Optical Rotation [α]²⁰/D | -37° to -39.5° (c=1 in DMF) | [1][2][7] |
| Purity (Typical) | ≥98.0% | [7][8] |
| Solubility (DMSO) | 100 mg/mL (258.11 mM); requires sonication | [4] |
| Solubility (Other) | Dissolves well in DMF and NMP; slightly soluble in Chloroform | [1][3] |
Storage Conditions
Proper storage is crucial to prevent the degradation of this compound, primarily through hydrolysis of the Fmoc protecting group.[10] Recommendations vary for the solid compound versus solutions.
| Form | Temperature | Recommended Duration | Key Considerations | References |
| Solid (Powder) | -20°C | Up to 3 years (Long-term) | Optimal for preserving integrity. | [4] |
| 2°C to 8°C | Up to 2 years (Short to Mid-term) | A common and effective storage temperature. | [2][4][6][7][9] | |
| In Solvent | -80°C | Up to 6 months | Preferred for long-term solution storage. | [4] |
| -20°C | Up to 1 month | Suitable for short-term working solutions. | [4] |
General Storage Recommendations:
-
Keep Dry: Store in a tightly closed container in a dry, well-ventilated place.[6][11][12]
-
Avoid Freeze-Thaw Cycles: For solutions, aliquot into single-use vials before freezing to prevent degradation from repeated temperature changes.[4][10]
Caption: Decision workflow for this compound storage.
Handling and Safety Precautions
While not classified as hazardous under OSHA, this compound can be an irritant.[11][12] Following standard laboratory safety protocols is essential.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and safety goggles or glasses.[5][6][10]
-
Ventilation: Handle the solid powder in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[6][10][11]
-
Avoiding Contact: Prevent direct contact with skin and eyes.[9][11][12] Do not breathe dust.[9]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, before breaks, and at the end of the workday.[12]
-
Spill Management: In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[6][11] Do not allow the product to enter drains.[6][11][12]
Caption: Standard safety protocol for handling this compound.
Experimental Protocols
This compound is a cornerstone reagent for Fmoc-based solid-phase peptide synthesis (SPPS).[1][5]
Protocol 4.1: Preparation of a Stock Solution
This protocol describes the preparation of a 0.5 M stock solution in Dimethylformamide (DMF).
-
Preparation: Under a fume hood, weigh 1.937 g of this compound (MW: 387.43 g/mol ) into a clean, dry 10 mL volumetric flask.
-
Dissolution: Add approximately 7 mL of anhydrous DMF. If dissolution is slow, the mixture can be gently agitated or sonicated.[4]
-
Final Volume: Once fully dissolved, add DMF to bring the final volume to the 10 mL mark.
-
Storage: Tightly cap the flask, label it with the compound name, concentration, and date, and store it according to the guidelines in Section 2 (e.g., aliquot and freeze at -20°C for short-term use).[4]
Protocol 4.2: Standard Coupling in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for coupling this compound to a resin-bound peptide chain that has a free N-terminal amine.
-
Resin Preparation: Ensure the solid-phase resin with the N-terminally deprotected peptide is washed and swollen in a suitable solvent like DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve 4 equivalents of this compound and 3.95 equivalents of an activating agent (e.g., HBTU) in DMF.
-
Add 8 equivalents of a base, typically Diisopropylethylamine (DIPEA), to the activation mixture.
-
Allow the activation to proceed for 2-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction: Add the activated this compound solution to the reaction vessel containing the prepared resin.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours to ensure the coupling reaction goes to completion.
-
Washing: After the coupling period, drain the reaction solution and thoroughly wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Confirmation (Optional): Perform a Kaiser test or other qualitative test to confirm the absence of free primary amines, indicating a successful coupling.
-
Proceed to Deprotection: The resin is now ready for the Fmoc deprotection step to elongate the peptide chain further.
Caption: Workflow for an this compound coupling cycle in SPPS.
References
- 1. This compound | 35661-40-6 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound 98 35661-40-6 [sigmaaldrich.com]
- 8. This compound Novabiochem 35661-40-6 [sigmaaldrich.com]
- 9. This compound [chembk.com]
- 10. kilobio.com [kilobio.com]
- 11. peptide.com [peptide.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
An In-depth Technical Guide to the Safe Handling of Fmoc-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling precautions for Nα-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH), a crucial reagent in peptide synthesis and other advanced applications. Adherence to these protocols is essential to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Classification
While some safety data sheets (SDS) do not classify this compound as hazardous under the Globally Harmonized System (GHS), others indicate potential for irritation. Given the conflicting data, it is prudent to handle the compound as a potential irritant.
GHS Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) - Recommended as a precaution |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P273: Avoid release to the environment.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | White to off-white or beige powder[1] |
| CAS Number | 35661-40-6[1][2][3] |
| Molecular Formula | C₂₄H₂₁NO₄[1] |
| Molecular Weight | 387.43 g/mol [1] |
| Melting Point | 180 - 187 °C[1][3] |
| Solubility | Soluble in DMF and NMP; slightly soluble in Chloroform and DMSO[3][4] |
| Stability | Stable under recommended storage conditions[5] |
Safe Handling and Storage Protocols
Proper handling and storage are critical to prevent exposure and maintain the quality of this compound.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. Use a fume hood or provide appropriate exhaust ventilation where dust may be formed.[1][2][6]
Personal Protective Equipment (PPE)
| Equipment | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1][2] |
| Skin Protection | Wear impervious clothing and handle with gloves. Inspect gloves prior to use.[2][6] |
| Respiratory Protection | For nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask.[1] |
Handling Procedures
-
Wash hands thoroughly after handling.[2]
Storage Conditions
-
General Storage: Store in a cool, dry, and well-ventilated place.[1][2][6] Keep the container tightly closed.[1][2][6]
-
Recommended Temperature: Recommended storage temperatures vary, with 2-8°C being common for short-term storage.[1][3] For long-term storage, -20°C is advised to prevent degradation.[7]
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of this compound, from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
First-Aid and Emergency Procedures
In case of exposure or emergency, follow these first-aid measures and seek medical attention.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1][2] |
Spill and Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[2][8]
-
Environmental Precautions: Prevent product from entering drains.[1][2]
-
Containment and Cleanup: Sweep up and shovel into a suitable, closed container for disposal.[1][8]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][2]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][2]
-
Hazardous Combustion Products: Carbon oxides and nitrogen oxides (NOx).[1]
Disposal Considerations
Dispose of contaminated materials and unused product in accordance with local, state, and federal regulations. Do not allow the product to enter drains or the environment.[1][2]
Toxicological and Ecological Information
-
Acute Toxicity: No data available.[1]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[1]
-
Ecological Information: Avoid release to the environment.[2] One source suggests it may cause long-lasting harmful effects to aquatic life.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. This compound | 35661-40-6 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. echemi.com [echemi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Phe-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 9-fluorenylmethoxycarbonyl-L-phenylalanine (Fmoc-Phe-OH) in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and quantitative data to facilitate the efficient and high-purity synthesis of phenylalanine-containing peptides.
Core Principles of Fmoc-SPPS
Fmoc-based solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide and protein synthesis.[1] The methodology relies on the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The synthesis cycle consists of three primary stages: Fmoc deprotection, amino acid coupling, and washing steps to remove excess reagents and byproducts.[2]
The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which prevents unwanted side reactions and ensures the correct peptide sequence.[2] Reactive side chains of amino acids are protected by acid-labile groups, providing an orthogonal protection strategy.[3] This allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups or the linkage of the peptide to the resin.[3]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence, the solid support used, and the scale of the synthesis.
Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient peptide synthesis, as it allows for optimal diffusion of reagents.
Protocol:
-
Place the desired amount of resin (e.g., Wang resin for C-terminal carboxylic acids or Rink Amide resin for C-terminal amides) in a reaction vessel.[4]
-
Add a suitable solvent, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin.[5][6]
-
Allow the resin to swell for a minimum of 30-60 minutes at room temperature with gentle agitation.[5]
Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is achieved using a mild base, most commonly piperidine.[1]
Protocol:
-
Drain the swelling solvent from the resin.
-
Add a solution of 20% piperidine in DMF to the resin.[7]
-
Agitate the mixture for an initial 3 minutes, then drain the solution.[8]
-
Add a fresh aliquot of the 20% piperidine in DMF solution.
-
Continue agitation for an additional 10-15 minutes to ensure complete deprotection.[5]
-
Drain the deprotection solution and wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. A typical washing sequence is 5-7 washes with DMF.[5]
This compound Coupling
The coupling of this compound to the deprotected N-terminus of the peptide-resin is a critical step that forms the peptide bond. The choice of coupling reagent can significantly impact the efficiency and purity of the synthesis.
Protocol (using HBTU/DIPEA):
-
In a separate vessel, pre-activate the this compound by dissolving it with the coupling reagent and an organic base in DMF.
-
Add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature. The coupling time can vary from 30 to 120 minutes depending on the sequence and coupling reagents used.[5][9]
-
Monitor the completion of the coupling reaction using a qualitative colorimetric test, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and a complete reaction.[5][10]
-
If the coupling is incomplete (positive Kaiser test), a second coupling step (double coupling) can be performed with fresh reagents.[10]
-
Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF and DCM.[5]
Final Cleavage and Deprotection
After the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.
Protocol:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin.
-
Stir the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge or filter to collect the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.
-
Dry the crude peptide under vacuum.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the Fmoc-SPPS of phenylalanine-containing peptides.
Table 1: Reagent Equivalents for this compound Coupling
| Reagent | Equivalents (relative to resin loading) | Reference |
| This compound | 3 - 5 | [5][7] |
| HBTU | 2.9 - 5 | [5][9] |
| HATU | 2.9 - 4.5 | [5][7] |
| DIC | 3 - 5 | [5][9] |
| HOBt | 3 - 5 | [5][9] |
| DIPEA | 6 - 10 | [5][9] |
Table 2: Typical Reaction Times for Fmoc-SPPS Steps
| Step | Reagent/Condition | Time | Reference |
| Resin Swelling | DMF or DCM | 30 - 60 min | [5] |
| Fmoc Deprotection | 20% Piperidine in DMF | 15 - 20 min (total) | [5] |
| This compound Coupling (HBTU) | Room Temperature | 30 - 60 min | [5] |
| This compound Coupling (HATU) | Room Temperature | 20 - 45 min | [5] |
| This compound Coupling (DIC/HOBt) | Room Temperature | 60 - 120 min | [5] |
| Final Cleavage | 95% TFA Cocktail | 2 - 3 hours | [10] |
Monitoring and Purity Analysis
To ensure the quality of the synthesized peptide, monitoring the synthesis at key stages and purifying the final product is essential.
-
Kaiser Test: A qualitative colorimetric test used to detect the presence of free primary amines. It is performed after the deprotection and coupling steps to monitor their completion.[10]
-
High-Performance Liquid Chromatography (HPLC): A powerful analytical technique for assessing the purity of the crude peptide and for purifying the final product.[11]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized peptide, verifying the correct sequence assembly.[11]
Visualizing the Workflow and Chemistry
To further clarify the process, the following diagrams illustrate the experimental workflow and the key chemical transformations involved in this compound SPPS.
Caption: Experimental workflow for Fmoc-SPPS.
Caption: Key chemical reactions in Fmoc-SPPS.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. benchchem.com [benchchem.com]
- 10. kilobio.com [kilobio.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Fmoc-Phe-OH Coupling Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the standard reaction conditions for the coupling of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) in solid-phase peptide synthesis (SPPS). Detailed protocols and quantitative data are presented to facilitate reproducible and efficient peptide synthesis.
Introduction
Fmoc-L-phenylalanine (this compound) is a fundamental building block in the Fmoc-based solid-phase synthesis of peptides.[1] The efficiency of its incorporation into a growing peptide chain is critical for the overall yield and purity of the final product. The coupling reaction involves the activation of the carboxylic acid of this compound and its subsequent reaction with the free amine of the N-terminal amino acid on the solid support. This process is repeated in a cyclical manner to elongate the peptide chain.[2] The choice of coupling reagents, base, and solvent system significantly influences the reaction kinetics and the prevention of side reactions.[3]
Quantitative Data Summary
The following tables summarize common reagents and conditions for this compound coupling, providing a comparative overview for experimental design.
Table 1: Common Coupling Reagents for this compound
| Coupling Reagent | Chemical Name | Key Features | Typical Equivalents (relative to resin loading) |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Widely used, efficient, and cost-effective.[4] | 1.9 - 5.0 |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly reactive, recommended for difficult couplings and sterically hindered amino acids.[4][5] | 1.9 - 4.5 |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Similar reactivity to HATU but often more cost-effective.[5] | 1.9 - 4.0 |
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | A classical and effective carbodiimide activation method.[3][6] | DIC: 2.0 - 5.5, HOBt: 2.0 - 5.5 |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Strong coupling reagent with high chemoselectivity.[4] | 2.0 |
Table 2: Common Bases for this compound Coupling
| Base | Chemical Name | Key Features | Typical Equivalents (relative to this compound) |
| DIPEA (DIEA) | N,N-Diisopropylethylamine | A non-nucleophilic base, widely used in SPPS.[1] | 2.0 - 6.0 |
| NMM | N-Methylmorpholine | An alternative non-nucleophilic base.[5] | 2.0 - 4.0 |
| 2,4,6-Collidine | 2,4,6-Trimethylpyridine | A sterically hindered base, sometimes used to minimize side reactions.[5] | 2.0 - 4.0 |
Table 3: Standard Reaction Parameters
| Parameter | Typical Conditions | Notes |
| Solvent | DMF (N,N-Dimethylformamide) | High-purity, amine-free DMF is crucial. DCM (Dichloromethane) can be used, sometimes in a mixture with DMF.[3][7] |
| Reaction Temperature | Room Temperature (20-25°C) | Exothermic reactions may occur, but temperature control is not usually required for standard couplings.[4] |
| Reaction Time | 15 minutes - 2 hours | Can be extended for difficult couplings (e.g., up to 12 hours).[5] Reaction completion should be monitored. |
| This compound Purity | ≥99% | High purity is essential to avoid contaminants that can interfere with the reaction.[1] |
Experimental Protocols
The following protocols outline the key steps in a standard this compound coupling cycle during solid-phase peptide synthesis.
Resin Preparation
-
Resin Swelling: Swell the resin (e.g., Wang resin, Rink Amide resin) in DMF for at least 30-60 minutes before the first coupling step.[1][5] This ensures optimal reaction kinetics by allowing reagents to access the reactive sites within the resin beads.[8]
Fmoc Deprotection
-
Piperidine Treatment: Treat the Fmoc-protected peptide-resin with a solution of 20% piperidine in DMF.[5]
-
Incubation: Gently agitate the resin mixture for 5-10 minutes at room temperature.[3]
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove the dibenzofulvene-piperidine adduct and excess piperidine.[5]
This compound Coupling Protocol (using HBTU/DIPEA)
-
Activation Solution Preparation: In a separate vessel, dissolve this compound (2-5 equivalents) and HBTU (1.9-5 equivalents) in DMF. Add DIPEA (2-6 equivalents) to the solution and pre-activate for 1-2 minutes.[1][9]
-
Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-120 minutes.[3]
-
Monitoring the Reaction: Perform a qualitative test (e.g., Kaiser test) to monitor the reaction progress.[1] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus a complete coupling reaction.[10] If the test is positive (blue beads), the coupling step should be repeated ("double coupling").[1]
-
Washing: Once the coupling is complete, thoroughly wash the peptide-resin with DMF (3-5 times) to remove excess reagents and byproducts.
Capping (Optional)
If a small amount of unreacted amine remains after a second coupling, it is advisable to cap these unreacted sites to prevent the formation of deletion peptides.[10]
-
Capping Solution: Prepare a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF.[5]
-
Capping Reaction: Treat the peptide-resin with the capping solution for 15-30 minutes at room temperature.
-
Washing: Wash the resin thoroughly with DMF.
Visualizations
Experimental Workflow
References
- 1. kilobio.com [kilobio.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. kilobio.com [kilobio.com]
- 10. peptide.com [peptide.com]
Choosing the Right Coupling Reagent for Fmoc-Phe-OH in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The efficient incorporation of amino acids is a critical step in Solid-Phase Peptide Synthesis (SPPS). The choice of coupling reagent, in particular, significantly impacts the yield, purity, and potential for racemization of the final peptide. Phenylalanine, with its bulky side chain, can present coupling challenges. This document provides a comprehensive guide to selecting the appropriate coupling reagent for Fmoc-Phe-OH, offering a comparison of common reagents, detailed experimental protocols, and troubleshooting advice to ensure successful peptide synthesis.
The fundamental principle of peptide coupling involves the activation of the carboxylic acid group of an incoming Fmoc-amino acid to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain.[1] Modern coupling reagents, such as phosphonium and aminium/uronium salts, have become popular due to their high coupling rates and minimal side reactions.[1]
Comparison of Common Coupling Reagents for this compound
The selection of a coupling reagent is a balance between reaction speed, efficiency, and the suppression of side reactions, most notably racemization. For this compound, several reagents have proven to be effective. The following table summarizes key quantitative data for some of the most widely used coupling reagents.
| Coupling Reagent/System | Typical Reaction Time | Coupling Efficiency | Racemization Potential | Key Considerations |
| HATU / DIPEA | 30 min - 4 h[2] | High (>95%)[2] | Low | Highly efficient, especially for sterically hindered amino acids.[3] |
| HBTU / DIPEA | 10 - 60 min[4][5] | High (>95%)[5] | Low | A cost-effective and reliable alternative to HATU.[5] |
| DIC / Oxyma | 1 - 3 h[6] | High (>95%)[7] | Low[7][8] | DIC is a liquid, making it suitable for automated synthesizers.[1] The urea byproduct is soluble in common washing solvents.[1] Oxyma is a safer and effective alternative to HOBt.[7] |
| DIC / HOBt | 4 h (or longer)[4] | High (>90%) | Moderate[8] | A classic and cost-effective method. Racemization can be higher compared to Oxyma or HOAt.[8] |
| PyBOP / DIPEA | 10 - 60 min | High (>95%) | Low | Byproducts are less hazardous than those of BOP.[9] |
| COMU / DIPEA | Fast | Very High | Very Low[10] | A third-generation uronium reagent with high solubility and safety profile.[1][11] |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide. These protocols assume a standard solid-phase peptide synthesis setup.
Resin Preparation (Common for all Protocols)
-
Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a reaction vessel.[2][6]
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[6]
-
Drain the solution and wash the resin thoroughly with DMF (5 times), isopropanol (IPA) (3 times), and finally DMF (3 times).[6]
-
-
Confirmation of Free Amine: Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue color) indicates successful Fmoc removal.[6]
Protocol 1: HATU Mediated Coupling
-
Activation of this compound: In a separate vessel, dissolve this compound (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.[2]
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or collidine (4-10 equivalents) to the solution and vortex briefly.[2]
-
Coupling Reaction: Immediately add the activated amino acid solution to the resin.[2]
-
Agitation: Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.[2] The reaction time will depend on the specific amino acids being coupled.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and DMF (3 times) to remove excess reagents and byproducts.[6]
-
Monitoring the Coupling: Perform a Kaiser test. A negative test (yellow color) indicates that the coupling reaction is complete.[6] If the test is positive, a second coupling (double coupling) may be necessary.[6]
Protocol 2: HBTU Mediated Coupling
-
Activation of this compound: In a separate vial, dissolve this compound (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[6]
-
Base Addition: Add DIPEA (6 equivalents) to the solution and vortex for 1-2 minutes to pre-activate the carboxylic acid.[6]
-
Coupling Reaction: Add the activated this compound solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the mixture at room temperature for 1-2 hours.[6]
-
Washing: Drain the coupling solution and wash the resin as described in Protocol 1.[6]
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the reaction.[6]
Protocol 3: DIC/Oxyma Mediated Coupling
-
Coupling Solution Preparation: In a separate vial, dissolve this compound (3 equivalents) and OxymaPure (3 equivalents) in DMF.[6]
-
Coupling Reaction:
-
Add the this compound/Oxyma solution to the deprotected resin.
-
Add DIC (3 equivalents) to the reaction vessel.[6]
-
-
Agitation: Agitate the mixture at room temperature for 1-3 hours.[6]
-
Washing: Drain the coupling solution and wash the resin as described in Protocol 1.[6]
-
Monitoring the Coupling: Perform a Kaiser test to confirm the completion of the reaction.[6]
Visualizations
Caption: General workflow for a single coupling cycle in SPPS.
Caption: Decision tree for selecting a coupling reagent.
Caption: Mechanism of HATU-mediated peptide bond formation.
Troubleshooting and Optimization
-
Incomplete Coupling (Positive Kaiser Test): If the Kaiser test remains positive after the initial coupling, perform a second coupling with fresh reagents for the same duration.[6] For particularly difficult couplings, switching to a more potent reagent like HATU or COMU may be beneficial.[3]
-
Racemization: While Phenylalanine is not as prone to racemization as some other amino acids like Histidine or Cysteine, the risk is not negligible, especially with prolonged coupling times or the use of strong bases.[8] To minimize racemization:
-
Aggregation: Peptide chain aggregation can hinder reagent access. If aggregation is suspected, consider using a different solvent system or performing the coupling at a slightly elevated temperature.
Conclusion
The choice of coupling reagent for this compound is a critical parameter in SPPS. For routine synthesis, HBTU and DIC/Oxyma offer a good balance of efficiency, cost, and low racemization. For challenging couplings involving sterically hindered residues or sequences prone to aggregation, the use of more powerful reagents like HATU or COMU is recommended. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can achieve high-yield and high-purity synthesis of phenylalanine-containing peptides.
References
- 1. bachem.com [bachem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. globalresearchonline.net [globalresearchonline.net]
Manual vs. Automated Fmoc-Phe-OH Peptide Synthesis: A Detailed Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide research and drug development, enabling the creation of custom peptides for a vast array of applications. The 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a widely adopted method within SPPS due to its mild reaction conditions. This document provides a detailed comparison of manual and automated approaches for the synthesis of a simple peptide, Fmoc-Phe-OH, serving as a model for more complex syntheses. We present quantitative data, comprehensive experimental protocols, and visual workflows to guide researchers in selecting the most appropriate synthesis strategy for their needs.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Both manual and automated peptide synthesis are rooted in the principles of SPPS, a technique pioneered by Bruce Merrifield.[1] In SPPS, a peptide chain is assembled sequentially while its C-terminus is covalently attached to an insoluble solid support, known as a resin.[1][2] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[1] The general cycle of Fmoc-SPPS involves three primary stages: deprotection of the N-terminal Fmoc group, coupling of the next Fmoc-protected amino acid, and thorough washing of the resin.[1][3]
Quantitative Comparison: Manual vs. Automated Synthesis
The choice between manual and automated peptide synthesis often depends on quantitative factors such as synthesis time, cost, final purity, and yield. The following tables summarize key data to facilitate a direct comparison between the two methodologies.[1]
| Parameter | Manual Synthesis | Automated Synthesis |
| Initial Equipment Cost | Low (basic laboratory glassware)[4] | High (requires a dedicated peptide synthesizer)[1][5] |
| Throughput | Low; suitable for single or few simultaneous syntheses[4] | High; capable of parallel synthesis of multiple peptides[4][6] |
| Hands-on Time per Peptide | High | Low (walk-away operation after setup)[6] |
| Typical Synthesis Time for a 10-mer | Days to weeks[7] | Hours to days[7] |
| Reagent & Solvent Consumption | Can be higher due to less precise dispensing and more extensive washing[1] | Generally lower due to optimized and automated dispensing[8] |
| Reproducibility | Operator-dependent, potential for variability[1] | High, with consistent results between runs[6] |
| Potential for Human Error | High (e.g., inconsistent timing, inaccurate measurements)[1][9] | Low, as protocols are programmed and executed by the instrument[6][7] |
Table 1: General Comparison of Manual and Automated Peptide Synthesis
| Parameter | Manual Synthesis (Expected) | Automated Synthesis (Expected) |
| Crude Purity | Variable, dependent on operator skill and sequence difficulty[1] | Generally high and consistent[7] |
| Final Yield | Can be lower due to potential resin loss during handling[1] | Typically higher due to contained and controlled environment |
| Cost per Peptide (High Throughput) | Higher due to labor intensity | Lower due to reduced hands-on time and efficiency[7] |
| Flexibility for Non-Standard Chemistry | High, allows for on-the-fly adjustments and troubleshooting[4] | Moderate to high, depending on the synthesizer's capabilities[4] |
Table 2: Performance and Cost Comparison
Experimental Workflows
The following diagrams illustrate the typical workflows for manual and automated Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 8. datainsightsmarket.com [datainsightsmarket.com]
- 9. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
Application Notes and Protocols for Fmoc-Phe-OH Incorporation in Modified Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides.[1][2] The Fmoc protecting group for the α-amino function provides a base-labile protection strategy that is orthogonal to the acid-labile side-chain protecting groups, allowing for the stepwise and controlled assembly of peptide chains on a solid support.[3][4] This methodology is particularly crucial in the development of modified peptides for various research and therapeutic applications, including drug discovery, chemical biology, and materials science.[5][6]
The incorporation of phenylalanine residues is significant as they are precursors for neurotransmitters like dopamine and adrenaline and play a role in regulating mood and stress responses.[7] Phenylalanine-containing peptides are also investigated for their antimicrobial and anti-inflammatory activities.[8] This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in modified peptide synthesis, along with troubleshooting guidelines and analytical methods for verification.
Data Presentation
The success of this compound incorporation is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of quantitative data on the performance of common coupling reagents.
Table 1: Comparison of Common Coupling Reagents for Fmoc-Amino Acid Incorporation
| Coupling Reagent | Reagent Type | Typical Reaction Time (min) | Coupling Efficiency (%) | Key Advantages | Potential Disadvantages |
| HBTU/HOBt | Aminium/Uronium Salt | 10 - 60 | >99 | Fast, efficient, and widely used.[9][10] | Potential for racemization and side reactions if not used correctly.[11] |
| HATU/HOAt | Aminium/Uronium Salt | 10 - 45 | >99.5 | Highly reactive, excellent for sterically hindered couplings, low racemization.[10][12] | Higher cost compared to HBTU.[12] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, low risk of guanidinylation.[13] | Slower reaction rates, potential for N-acylurea formation. |
| PyBOP | Phosphonium Salt | 15 - 60 | >98 | Efficient, no risk of guanidinylation.[10] | Byproducts can be difficult to remove in solution-phase synthesis. |
Note: Coupling efficiency can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Detailed methodologies for the key steps in this compound incorporation are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[2]
-
Weighing : Weigh the appropriate amount of resin for the desired synthesis scale (e.g., 100-200 mg for a 0.1 mmol scale).
-
Swelling : Place the resin in a solid-phase synthesis vessel. Add a suitable solvent like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to swell the resin for at least 30-60 minutes. This allows for better accessibility of the reactive sites.[14]
Protocol 2: Fmoc-Deprotection
-
After swelling, drain the solvent from the resin.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for 3-5 minutes and then drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.
-
Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a Kaiser test to confirm the presence of free primary amines. A positive result (blue color) indicates successful Fmoc deprotection.[1]
Protocol 3: this compound Coupling using HBTU/HOBt
-
Activation of this compound : In a separate vial, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to activate the carboxylic acid. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction : Add the pre-activated this compound solution to the deprotected peptide-resin.
-
Incubation : Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring : Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing : After a negative Kaiser test, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).
Protocol 4: this compound Coupling using DIC/HOBt
-
Amino Acid and Additive Solution : In a separate vial, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Coupling Reaction : Add the this compound/HOBt solution to the deprotected peptide-resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Incubation : Agitate the reaction mixture at room temperature for 1-3 hours.
-
Monitoring and Washing : Follow steps 5 and 6 from Protocol 3.
Protocol 5: Cleavage and Deprotection
-
After the final coupling and deprotection steps, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the peptide pellet under vacuum.
Protocol 6: Analysis and Purification
-
High-Performance Liquid Chromatography (HPLC) : Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA). Analyze the peptide by reverse-phase HPLC using a C18 column. A gradient of acetonitrile in water with 0.1% TFA is typically used for elution.[15][16] The purity of the peptide can be determined by integrating the peak area.
-
Mass Spectrometry (MS) : Confirm the molecular weight of the synthesized peptide using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[17][18][19] Tandem MS (MS/MS) can be used to confirm the peptide sequence.[1][17]
Mandatory Visualization
Caption: General workflow for this compound incorporation in SPPS.
Caption: Role of Phe-containing peptides in signaling pathways.
Troubleshooting
Table 2: Common Issues and Solutions in this compound Incorporation
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | Steric hindrance; Incomplete deprotection; Aggregation of the peptide chain. | Use a more powerful coupling reagent like HATU; Ensure complete Fmoc removal with a fresh piperidine solution and confirm with a Kaiser test; Use a solvent system that minimizes aggregation (e.g., DMF/DCM mixture). |
| Low Final Yield | Incomplete cleavage from the resin; Loss of peptide during workup. | Ensure sufficient cleavage time and an appropriate cleavage cocktail; Optimize the precipitation and washing steps to minimize loss. |
| Presence of Deletion Sequences | Incomplete coupling at a previous step. | Perform a double coupling for difficult residues; Use a capping step with acetic anhydride to block unreacted amines. |
| Racemization | Over-activation of the amino acid; Use of a strong base. | Minimize the pre-activation time; Use a weaker base like N-methylmorpholine (NMM) instead of DIPEA, especially for sensitive amino acids.[13] |
By following these detailed protocols and troubleshooting guidelines, researchers can effectively incorporate this compound into modified peptides, enabling the synthesis of complex and novel molecules for a wide range of scientific applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Postsynthetic Modification of Phenylalanine Containing Peptides by C-H Functionalization. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]
- 8. Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylglycine & Phenylalanine Analyzed with HPLC - AppNote [mtc-usa.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. eaglebio.com [eaglebio.com]
- 16. helixchrom.com [helixchrom.com]
- 17. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fmoc-Deprotection using Piperidine in DMF
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and clean to ensure the synthesis of high-quality peptides. The most common method for Fmoc deprotection is treatment with a solution of piperidine in N,N-dimethylformamide (DMF). This application note provides detailed protocols, quantitative data, and a mechanistic overview of this essential reaction.
The Fmoc group's lability to basic conditions, specifically secondary amines like piperidine, allows for an orthogonal protection strategy with acid-labile side-chain protecting groups, which is the foundation of Fmoc/tBu chemistry.[1][2] The deprotection process proceeds via a β-elimination mechanism. A base, typically piperidine, abstracts the acidic proton on the fluorene ring system.[3][4] This is followed by the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the N-terminal amino acid.[5] The excess piperidine in the reaction mixture then acts as a scavenger, trapping the reactive DBF to form a stable adduct, which prevents side reactions.[2][3]
Quantitative Data Summary
The efficiency of Fmoc deprotection is influenced by several factors, including piperidine concentration, reaction time, temperature, and the peptide sequence itself. The following table summarizes typical conditions and reported deprotection kinetics.
| Parameter | Typical Range/Value | Notes | References |
| Piperidine Concentration | 20-50% (v/v) in DMF | 20% is the most common concentration for routine synthesis. Higher concentrations may be used for difficult sequences. | [3][6] |
| Reaction Time | 3 - 20 minutes | Typically performed in two steps (e.g., 2-3 min followed by 5-15 min) to ensure complete removal. | [1][7] |
| Temperature | Room Temperature | The reaction is typically carried out at ambient temperature. | [7] |
| Deprotection Kinetics | >99% completion within 3 minutes | Using 5% or 20% piperidine in DMF for Fmoc-Val-OH. | [8][9] |
| UV Monitoring Wavelength | ~301 nm | The dibenzofulvene-piperidine adduct has a characteristic UV absorbance that can be used to monitor the reaction. | [1][8] |
| Alternative Bases | DBU, Piperazine, 4-Methylpiperidine | These may be used to address specific issues like aggregation or to reduce side reactions. | [2][5][10] |
Experimental Protocols
Protocol 1: Standard Fmoc-Deprotection for Solid-Phase Peptide Synthesis
This protocol outlines the standard procedure for removing the Fmoc protecting group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
DMF (for washing)
-
Solid-phase peptide synthesis vessel
-
Shaker or nitrogen bubbling system for agitation
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[11]
-
Drain the DMF from the reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to the resin. Use a sufficient volume to ensure the resin is fully submerged (approximately 10 mL per gram of resin).[7]
-
Agitate the resin suspension for 3 minutes at room temperature.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution to the resin.
-
Agitate the resin suspension for an additional 10-15 minutes at room temperature to ensure complete deprotection.[1]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the next coupling step.
Protocol 2: Monitoring Fmoc-Deprotection by UV-Vis Spectroscopy
This protocol allows for the quantitative determination of the extent of Fmoc deprotection by measuring the UV absorbance of the cleaved dibenzofulvene-piperidine adduct.
Materials:
-
Collected deprotection solution from Protocol 1 (steps 5 and 8)
-
DMF (for dilution)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flask
Procedure:
-
Combine the deprotection solutions collected from the two deprotection steps in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).
-
Dilute the solution to the mark with DMF.
-
Measure the absorbance of the solution at approximately 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[1]
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (typically ~7800-8500 L mol⁻¹ cm⁻¹), b is the path length (1 cm), and c is the concentration.[8]
Signaling Pathways and Experimental Workflows
Fmoc-Deprotection Reaction Mechanism
The following diagram illustrates the chemical mechanism of Fmoc-deprotection by piperidine.
Caption: Mechanism of Fmoc deprotection by piperidine.
Experimental Workflow for a Single Deprotection Cycle
The following diagram outlines the key steps in a single Fmoc-deprotection cycle during solid-phase peptide synthesis.
Caption: Workflow of a standard Fmoc-deprotection cycle.
Troubleshooting and Side Reactions
While generally robust, the Fmoc-deprotection step can be associated with certain side reactions, particularly in "difficult" sequences.
-
Incomplete Deprotection: This can occur due to peptide aggregation.[12] Strategies to mitigate this include using stronger deprotection reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or switching to a more polar solvent like N-methylpyrrolidone (NMP).[5][13]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate under basic conditions.[14] This can lead to racemization and the formation of β-aspartyl peptides. Adding 0.1 M 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.[6][12]
-
Diketopiperazine (DKP) Formation: This is a common side reaction at the dipeptide stage, especially when proline is the second amino acid.[12][15] The deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide. Using 2-chlorotrityl chloride resin can reduce DKP formation due to its steric bulk.[12]
-
Racemization: Racemization of the C-terminal cysteine residue can be a base-mediated problem. Using piperazine as the deprotection base has been shown to minimize this issue.[14]
By carefully controlling the reaction conditions and being aware of potential side reactions, researchers can effectively utilize the piperidine-mediated Fmoc-deprotection step for the successful synthesis of a wide range of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. academic.oup.com [academic.oup.com]
- 7. peptide.com [peptide.com]
- 8. redalyc.org [redalyc.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note and Protocol: Monitoring Fmoc-Phe-OH Coupling Efficiency with the Kaiser Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise assembly of amino acids to form a desired peptide sequence. The success of SPPS hinges on the near-quantitative completion of each coupling reaction. Incomplete couplings lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.
This application note provides a detailed protocol for using the Kaiser test, a sensitive colorimetric assay, to monitor the coupling efficiency of N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) during SPPS. The Kaiser test is a crucial in-process control that allows for the qualitative assessment of free primary amino groups on the solid support. A positive result (blue color) indicates the presence of unreacted amines and an incomplete coupling, while a negative result (yellow/colorless) signifies a successful coupling.
Principle of the Kaiser Test
The Kaiser test is based on the reaction of ninhydrin with primary amines.[1] In the presence of a primary amine, ninhydrin undergoes a condensation reaction to form a deep blue or purple chromophore known as Ruhemann's purple.[1] This reaction is highly sensitive and can detect minute quantities of unreacted amino groups on the resin beads.[2] It is important to note that the Kaiser test is not reliable for detecting secondary amines, such as the N-terminal of proline.[3]
Materials and Reagents
Reagents for Kaiser Test Solutions:
-
Potassium cyanide (KCN)
-
Pyridine
-
Ninhydrin
-
Phenol
-
n-Butanol or Ethanol
-
Distilled water
Equipment:
-
Small glass test tubes
-
Heating block or oven capable of maintaining 100-110°C
-
Pipettes
-
Spatula
-
Fume hood
Experimental Protocols
Preparation of Kaiser Test Solutions
Safety Precaution: The Kaiser test involves the use of highly toxic reagents such as potassium cyanide and pyridine. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
There are several formulations for the Kaiser test reagents. The following is a commonly used and reliable protocol:
Solution A: KCN/Pyridine
-
Dissolve 16.5 mg of KCN in 25 mL of distilled water.
-
In a separate container, dilute 1.0 mL of the KCN solution with 49 mL of pyridine.[4]
-
Store in a well-sealed, labeled bottle.
Solution B: Ninhydrin in n-Butanol
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[3]
-
Store in a labeled, light-protected bottle.
Solution C: Phenol in n-Butanol
-
Dissolve 40 g of phenol in 20 mL of n-butanol.[3]
-
Store in a well-sealed, labeled bottle.
Procedure for Monitoring this compound Coupling
-
Sample Collection: After the coupling reaction of this compound is complete, and the resin has been thoroughly washed with a suitable solvent (e.g., Dimethylformamide - DMF), carefully remove a small sample of the peptide-resin (approximately 10-15 beads) and place them in a clean, dry glass test tube.[3]
-
Reagent Addition: In a fume hood, add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube containing the resin beads.[3]
-
Heating: Place the test tube in a preheated heating block or oven at 110°C for 5 minutes.[3]
-
Observation: After heating, remove the test tube and observe the color of the beads and the solution.
Data Presentation and Interpretation
The visual results of the Kaiser test provide a qualitative assessment of the coupling reaction's completeness. The following table summarizes the interpretation of the observed colors and the recommended course of action.
| Observation of Resin Beads | Observation of Solution | Interpretation | Recommended Action |
| Colorless to Yellow | Colorless to Yellow | Complete Coupling: No free primary amines detected. | Proceed to the next deprotection step. |
| Dark Blue | Light Blue | Incomplete Coupling: Significant amount of unreacted amine. | Recouple the this compound. |
| Colorless | Dark Blue | Nearly Complete Coupling: Trace amounts of unreacted amine. | Extend the initial coupling time or proceed with a capping step. |
| Intense Blue | Intense Blue | Failed Coupling: A high concentration of unreacted amines. | Check the reagents and protocol; recoupling is necessary.[3] |
Troubleshooting
False Positives: A false-positive result (a blue color even after a complete coupling) can occur under certain circumstances. Prolonged heating or overheating during the test can sometimes lead to the removal of the Fmoc protecting group by the pyridine in Solution A, exposing the primary amine and causing a blue color.[2][5] Inefficient washing of the resin after the coupling step can leave residual basic reagents that may interfere with the test.[6]
Difficult Couplings: If the Kaiser test consistently indicates a positive result even after repeated coupling attempts, it may suggest a "difficult sequence." This can be caused by peptide aggregation on the resin.[2] In such cases, consider changing the coupling conditions, such as switching to a different solvent (e.g., NMP or DMSO) or using a more potent coupling reagent (e.g., HATU or HCTU).[2]
Visualization of the Experimental Workflow
The following diagram illustrates the decision-making process during the coupling of this compound based on the outcome of the Kaiser test.
Caption: Workflow for monitoring this compound coupling using the Kaiser test.
Conclusion
The Kaiser test is an indispensable tool for the real-time monitoring of coupling efficiency in SPPS. By following the detailed protocol outlined in this application note, researchers, scientists, and drug development professionals can confidently assess the completion of the this compound coupling step. This in-process control is critical for ensuring the synthesis of high-purity peptides and minimizing the formation of deletion impurities, ultimately leading to more reliable and reproducible results in peptide-based research and development.
References
Application Notes and Protocols for the Use of Fmoc-Phe-OH in Synthesizing Peptide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a cornerstone amino acid derivative for solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of custom peptides. Its application is particularly critical in the generation of peptide libraries, which are indispensable tools in drug discovery, epitope mapping, and the study of protein-protein interactions. The fluorenylmethyloxycarbonyl (Fmoc) protecting group's lability to basic conditions, such as piperidine, allows for a mild and orthogonal deprotection strategy, preserving the integrity of acid-sensitive functionalities within the peptide sequence. This attribute is paramount when synthesizing large and diverse collections of peptides in parallel.
The hydrophobic nature of the phenylalanine side chain can influence the solubility and aggregation of growing peptide chains, presenting unique challenges and considerations during library synthesis. This document provides detailed protocols and quantitative data to guide researchers in the effective use of this compound for the creation of high-quality peptide libraries.
Data Presentation
Table 1: Comparative Analysis of Coupling Reagents for Fmoc-Amino Acids
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization. This table provides a comparative overview of common coupling reagents used in Fmoc-SPPS.
| Coupling Reagent | Reagent Type | Typical Coupling Time (min) | General Purity (%) | Key Advantages & Disadvantages |
| HBTU | Aminium/Uronium Salt | 30 - 60 | 98 - 99.5 | Fast and efficient, widely used. Potential for guanidinylation side reactions if not pre-activated.[1] |
| HATU | Aminium/Uronium Salt | 20 - 45 | > 99.5 | Highly reactive, excellent for sterically hindered couplings, and demonstrates a lower risk of racemization compared to HBTU.[1][2][3] Higher cost. |
| HCTU | Aminium/Uronium Salt | 5 - 30 | High | Very fast reaction times, cost-effective alternative to HATU.[4][5] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective, with a low risk of guanidinylation. Slower reaction rates and potential for N-acylurea byproduct formation.[1] |
| PyBOP | Phosphonium Salt | 30 - 60 | High | Effective for hindered couplings, avoids guanidinylation. Can be less suitable for rapid synthesis protocols. |
Table 2: Racemization of Fmoc-Amino Acids with Various Coupling Reagents
Racemization is a critical concern in peptide synthesis as it can lead to diastereomeric impurities that are difficult to separate and can have altered biological activity. The choice of coupling reagent and additives significantly impacts the degree of racemization.
| Amino Acid | Coupling Reagent | Additive | % D-Isomer Formation |
| Z-Phe-Val-OH | DIC | HOBt | 14.8%[6] |
| Z-Phe-Val-OH | DIC | HOAt | 5.9%[6] |
| Z-Phe-Val-OH | DIC | OxymaPure | <1%[6] |
| Fmoc-Phg-OH | HATU/DIPEA | - | ~10% |
| Fmoc-Phg-OH | COMU/TMP | - | <2% |
Note: Data for Phenylglycine (Phg) is presented as a model for a racemization-prone amino acid. Trends are generally applicable to other amino acids, including Phenylalanine, under similar conditions.
Experimental Protocols
Protocol 1: General Solid-Phase Synthesis of a Peptide Library (e.g., using a parallel synthesizer)
This protocol outlines the steps for the automated synthesis of a peptide library on a solid support.
1. Resin Preparation:
- Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).
- Place the resin in the reaction vessels of the parallel synthesizer.
- Swell the resin in N,N-dimethylformamide (DMF) for at least 1 hour.
2. Fmoc-Deprotection:
- Drain the DMF.
- Add 20% (v/v) piperidine in DMF to each reaction vessel.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
- Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles).
3. Amino Acid Coupling (incorporating this compound):
- In separate vials, prepare the amino acid solutions. For each coupling, use 3-5 equivalents of this compound (or other Fmoc-amino acid) and a suitable coupling reagent (e.g., HBTU, HATU, or HCTU at 0.95 equivalents relative to the amino acid).
- Dissolve the amino acid and coupling reagent in DMF.
- Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (2-3 equivalents relative to the amino acid) to the activated amino acid solution.
- Immediately add the activated amino acid solution to the deprotected resin in the corresponding reaction vessel.
- Agitate the reaction mixture for 30-60 minutes at room temperature. For difficult couplings, the time can be extended or a double coupling can be performed.
4. Monitoring and Washing:
- After the coupling reaction, perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. A negative Kaiser test (beads remain yellow) indicates a complete reaction.
- If the Kaiser test is positive (blue beads), repeat the coupling step.
- Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5-7 cycles) to remove excess reagents and byproducts.
5. Iteration:
- Repeat steps 2-4 for each amino acid in the peptide sequences of the library.
6. Final Deprotection and Cleavage:
- After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under a stream of nitrogen.
- Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the cleaved peptides into separate collection tubes.
7. Peptide Precipitation and Isolation:
- Precipitate the crude peptides by adding the TFA solution to cold diethyl ether.
- Centrifuge the mixture to pellet the peptides.
- Decant the ether and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide pellets under vacuum.
8. Quality Control:
- Analyze a representative selection of peptides from the library by HPLC and Mass Spectrometry (MS) to determine purity and confirm identity.
Protocol 2: Split-and-Pool Synthesis for Combinatorial Peptide Libraries
This technique is used to generate a "one-bead-one-compound" library, where each bead of resin carries a unique peptide sequence.
1. Resin Preparation:
- Start with a single batch of resin.
2. First Amino Acid Coupling:
- Divide the resin into a number of equal portions corresponding to the number of different amino acids to be incorporated at the first position.
- Couple a different Fmoc-amino acid (e.g., this compound in one portion, Fmoc-Ala-OH in another, etc.) to each portion of the resin using the coupling protocol described above.
- Wash each portion of the resin thoroughly.
3. Pooling and Mixing:
- Combine all portions of the resin into a single vessel and mix thoroughly to ensure randomization.
4. Deprotection:
- Perform the Fmoc deprotection on the pooled resin as described in Protocol 1.
5. Subsequent Amino Acid Couplings:
- Split the pooled and deprotected resin again into the same number of portions.
- Couple the next set of Fmoc-amino acids to each portion.
- Pool, mix, and deprotect as before.
6. Iteration:
- Repeat the split-pool-deprotect-couple cycle for the desired length of the peptide.
7. Cleavage and Analysis:
- After the final coupling and deprotection, the resin beads can be used for on-bead screening assays, or the peptides can be cleaved from a selection of beads for solution-phase assays and sequence identification by mass spectrometry.
Visualizations
Signaling Pathway: Inhibition of the p38 MAPK Pathway
Peptide libraries are frequently screened to identify inhibitors of key signaling pathways implicated in disease. The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of inflammatory responses and a target for drug discovery.
Caption: Inhibition of the p38 MAPK signaling pathway by a peptide inhibitor identified from a library screening.
Experimental Workflow: High-Throughput Screening of a Peptide Library for p38 MAPK Inhibitors
This workflow outlines the key stages in screening a peptide library to identify and validate inhibitors of the p38 MAPK enzyme.
Caption: A typical workflow for the high-throughput screening of a peptide library to identify p38 MAPK inhibitors.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Multi-stage virtual screening of natural products against p38α mitogen-activated protein kinase: predictive modeling by machine learning, docking study and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Fmoc-Phe-OH in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is an indispensable building block in modern drug discovery, primarily utilized in solid-phase peptide synthesis (SPPS). Its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is stable under acidic conditions and readily cleaved by a mild base, allows for the sequential addition of amino acids to a growing peptide chain with high fidelity. The unique properties of the phenylalanine residue, with its bulky and hydrophobic phenyl side chain, play a crucial role in molecular recognition, peptide structure, and stability. These attributes make this compound a key component in the synthesis of a wide array of bioactive peptides, peptidomimetics, and complex molecular assemblies with therapeutic and diagnostic potential.
This document provides detailed application notes on the use of this compound in various facets of drug discovery research, including the synthesis of therapeutic peptides, the development of peptidomimetics, its role as a linker in antibody-drug conjugates (ADCs), and its application in forming hydrogels for controlled drug delivery. Furthermore, comprehensive experimental protocols for the utilization of this compound in SPPS are provided.
Applications of this compound in Drug Discovery
This compound is a versatile reagent with broad applications in drug discovery, extending beyond its fundamental role as an amino acid building block.
Solid-Phase Peptide Synthesis (SPPS) of Therapeutic Peptides
The primary application of this compound is in Fmoc-based SPPS to produce peptides with therapeutic potential.[1] The incorporation of phenylalanine residues is critical for the biological activity of many peptides, influencing their conformation and interaction with biological targets.
-
Anticancer Peptides: Many anticancer peptides incorporate phenylalanine to enhance their membrane-disrupting or receptor-binding activities. The synthesis of these peptides relies on the efficient and reliable coupling of this compound.[2]
-
Antimicrobial Peptides (AMPs): Phenylalanine is a common residue in AMPs, contributing to their hydrophobic character, which is essential for interacting with and disrupting microbial membranes.[3][4] this compound is a key reagent in the synthesis of these promising therapeutic agents.
-
Enzyme Inhibitors: Peptides designed to inhibit specific enzymes often contain phenylalanine to mimic the natural substrate and bind to the active site.[5] Fmoc-SPPS using this compound allows for the precise synthesis of these inhibitory peptides.
Development of Peptidomimetics
To overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability, peptidomimetics are designed to mimic the structure and function of peptides. This compound can be used in the synthesis of pseudopeptides where the peptide bond is replaced with a surrogate, a modification that can prevent protease cleavage.[5]
Linkers in Antibody-Drug Conjugates (ADCs)
This compound and dipeptides such as Fmoc-Gly-Gly-Phe-OH can be used to construct cleavable linkers in ADCs.[6][] These linkers connect a potent cytotoxic drug to a monoclonal antibody. The peptide linker is designed to be stable in circulation and cleaved by specific enzymes, such as cathepsins, that are overexpressed in the tumor microenvironment, leading to the targeted release of the drug.[8]
Self-Assembling Hydrogels for Drug Delivery
This compound and its derivatives, like Fmoc-diphenylalanine (Fmoc-FF), have the ability to self-assemble into nanofibrous hydrogels.[9][10] These hydrogels can encapsulate therapeutic agents, including small molecules and proteins, and provide sustained release.[11] The biocompatibility and biodegradability of these peptide-based hydrogels make them attractive vehicles for drug delivery and tissue engineering.[12]
Quantitative Data Summary
The following tables summarize quantitative data related to the applications of this compound in drug discovery.
Table 1: Biological Activity of Peptides Synthesized Using Fmoc-SPPS
| Peptide/Derivative | Target/Application | Biological Activity | Reference |
| Brevinin-2DYd | Anticancer (A549 lung cancer cells) | IC50: 2.975 µM | [13] |
| Ranatuerin-2Lb | Anticancer (A549 lung cancer cells) | IC50: 15.32 µM | [13] |
| Benzyl-substituted (S)-phenylalanine derivative 6g | DPP-4 Inhibition (Type 2 Diabetes) | IC50: 3.79 nM | [5] |
| Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide derivative | Antimycobacterial (M. abscessus) | MIC90: 0.78 µM | [14] |
| Chex1Arg20 D4K | Antifungal (C. neoformans) | MIC: 1.6 µmol/L | [15] |
Table 2: Drug Release from Fmoc-Phenylalanine Derivative Hydrogels
| Hydrogel System | Encapsulated Molecule | Release Profile | Reference |
| Fmoc-F5-Phe-DAP | Ribonuclease A (RNase A) | ~30% release after 72h (pH ~7) | [9] |
| Fmoc-F5-Phe-DAP | Bovine Serum Albumin (BSA) | ~15% release after 72h (pH ~7) | [9] |
| Fmoc-F5-Phe-DAP | Human Immunoglobulin G (IgG) | ~10% release after 72h (pH ~7) | [9] |
Table 3: Fmoc-SPPS Reaction Parameters
| Parameter | Condition/Value | Notes | Reference |
| Fmoc Deprotection | 20% piperidine in DMF | 2 x 10 minutes | [16] |
| Fmoc Deprotection with reduced aspartimide formation | 20% piperidine, 0.1 M HOBt in DMF | Can suppress side reactions | [16] |
| Coupling Reagents | HBTU/DIPEA | Commonly used, but can cause racemization with Cys and Ser | [1][17] |
| Coupling Reagents | DIPCDI/HOBt or DIPCDI/Oxyma | Recommended for Cys-containing peptides to minimize racemization | [17] |
| Coupling Efficiency | >99% | Desired for successful synthesis of long peptides | [18] |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin for a C-terminally amidated peptide.
1. Resin Swelling:
- Place the desired amount of Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in a reaction vessel.
- Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes.
- Drain the solution.
- Repeat the treatment with 20% piperidine in DMF for 7 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
- Perform a Kaiser test to confirm the presence of free primary amines. A blue color indicates a positive result.
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound, 3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
- Add N,N-diisopropylethylamine (DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that all primary amines have reacted.
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection of Side Chains:
- Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail. A common cocktail is TFA/TIS/H2O (95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive.
- Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge the mixture to pellet the peptide.
- Wash the peptide pellet with cold diethyl ether and dry it.
7. Purification and Analysis:
- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Preparation of a Drug-Loaded this compound Hydrogel
This protocol describes the formation of a self-assembled hydrogel containing a hydrophobic drug.[19]
1. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (e.g., 50 mg/mL).
- Prepare a stock solution of the hydrophobic drug in HFIP (e.g., 10 mg/mL).
2. Drug Co-solution:
- In a clean glass vial, mix the this compound stock solution with the drug stock solution at the desired ratio.
3. Hydrogel Formation:
- Add sterile deionized water or phosphate-buffered saline (PBS, pH 7.4) to the co-solution of the Fmoc-compound and the drug. The final concentration of the Fmoc-compound should be above its critical gelation concentration (typically 0.5% to 2% w/v).
- Gently vortex the mixture for a few seconds.
- Allow the mixture to stand at room temperature. Hydrogel formation should occur within minutes to hours.
Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Conceptual structure of an Antibody-Drug Conjugate (ADC).
References
- 1. chempep.com [chempep.com]
- 2. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in gel and solution phases - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity of its derivative phe-Prt against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel benzyl-substituted (S)-phenylalanine derivatives as potent dipeptidyl peptidase 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Evaluation of proline-rich antimicrobial peptides as potential lead structures for novel antimycotics against Cryptococcus neoformans [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
troubleshooting low yield in Fmoc-Phe-OH coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in Fmoc-Phe-OH coupling reactions during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses specific issues encountered during this compound coupling in a question-and-answer format.
Issue 1: What should I do if I observe a low overall peptide yield after cleavage and purification?
A low recovery of the final peptide product can stem from several issues throughout the synthesis process.
Possible Causes:
-
Incomplete Coupling: The this compound may not have been completely coupled to the N-terminal amine of the growing peptide chain.[1][2][3]
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not fully removed, the N-terminal amine will not be available for the subsequent coupling reaction, leading to a truncated sequence.[1][2][3][4]
-
Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites, leading to lower coupling efficiency.[1][2][3]
-
Resin Overloading: Exceeding the recommended loading capacity of the resin can result in steric hindrance and incomplete reactions.[1][2]
Recommended Solutions:
-
Monitor Each Step: Use the Kaiser test after each deprotection and coupling step to ensure the reaction has gone to completion.[1][2][3] A positive Kaiser test (blue beads) after deprotection indicates free amines are available. A negative test after coupling indicates a successful reaction.
-
Optimize Resin Swelling: Ensure the resin is adequately swollen before the first coupling step. A common practice is to pre-swell the resin in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes.[1][2]
-
Perform a Double Coupling: If a coupling reaction is known to be difficult or if monitoring indicates it was incomplete, repeat the coupling step with fresh reagents before proceeding to the next deprotection step.[1][2][4][5]
Issue 2: My analytical results (e.g., HPLC, LC-MS) show a significant amount of starting material or deletion sequences. How can I improve coupling efficiency?
The presence of unreacted starting material or sequences missing the phenylalanine residue points directly to an inefficient coupling step.
Possible Causes:
-
Insufficient Activation: The carboxylic acid of this compound may not be sufficiently activated for the reaction to proceed efficiently.[1][2][3]
-
Steric Hindrance: The bulky nature of the phenylalanine side chain can sometimes hinder the reaction, especially when coupled to another bulky residue.[4][5]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures or aggregate on the resin, making the N-terminal amine less accessible.[4]
-
Low-Quality Reagents or Solvents: The presence of moisture or other contaminants in reagents or solvents can interfere with the coupling reaction.[1][2][3]
Recommended Solutions:
-
Change Coupling Reagents: Switch to more potent coupling reagents. Uronium/aminium reagents like HATU, HBTU, and HCTU, or phosphonium reagents like PyBOP, are highly effective for difficult couplings.[4][6]
-
Increase Reagent Equivalents and Reaction Time: Using a higher excess of the Fmoc-amino acid and coupling reagents can help drive the reaction to completion.[7] Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can also improve yields for difficult couplings.[4]
-
Use High-Purity Reagents: Ensure that the this compound has a purity of ≥99% and use anhydrous solvents to prevent hydrolysis and other side reactions.[1][2][3]
-
Incorporate Additives: Additives such as HOBt or Oxyma Pure can enhance coupling efficiency and minimize racemization, especially when using carbodiimides like DIC.[4][6][8]
Issue 3: I am observing unexpected byproducts in my final product. What are the potential side reactions?
Unexpected peaks in the chromatogram that do not correspond to the desired product or simple deletion sequences may indicate side reactions.
Possible Causes:
-
Racemization: The stereochemical integrity of the phenylalanine may be compromised during the activation step, leading to the incorporation of D-Phe instead of L-Phe (or vice-versa). This is a particular risk with prolonged activation times or the use of certain bases.[9]
-
Residual Piperidine: Incomplete washing after the Fmoc deprotection step can leave residual piperidine, which can interfere with subsequent reactions.[1][2]
-
Guanidinylation: When using aminium-based coupling reagents like HBTU or HATU in excess relative to the carboxylic acid, there is a risk of capping the N-terminal amine through guanidine formation.[8]
Recommended Solutions:
-
Optimize Activation: Minimize the pre-activation time before adding the mixture to the resin. For instance, an activation protocol using HBTU (2.85 equiv) and DIEA (6 equiv) may only require 1 minute before coupling.[1][2]
-
Thorough Washing: Implement extended and thorough washing steps with DMF after each coupling and deprotection step to ensure complete removal of residual reagents and byproducts.[1][4]
-
Use Phosphonium Reagents for Cyclization: In cases like on-resin cyclization where the amine and carboxylic acid are in equimolar amounts, phosphonium reagents (e.g., PyBOP) are recommended over aminium reagents to avoid guanidinylation side reactions.[10]
Data Summary
Table 1: Recommended Reagent Equivalents for this compound Coupling
| Reagent/Component | Recommended Equivalents (relative to resin loading) | Purpose |
| This compound | 3 - 5 | Amino Acid Source |
| HBTU / HATU | 2.85 - 4 | Coupling Activator |
| HOBt / Oxyma Pure | 3 - 5 | Additive to enhance coupling and reduce racemization |
| DIC / DIPCDI | 4 - 5 | Coupling Activator (Carbodiimide) |
| DIEA / NMM | 6 - 10 | Base for activation and neutralization |
Note: These are general recommendations. Optimal equivalents may vary based on the specific sequence, resin, and other reaction conditions.
Table 2: Troubleshooting Summary
| Symptom | Possible Cause | Recommended Solution |
| Low final peptide yield | Incomplete deprotection | Confirm complete deprotection with Kaiser test before coupling.[1][2] |
| Poor resin swelling | Pre-swell resin in DCM or DMF for at least 30 minutes.[1][2] | |
| Incomplete coupling | Perform a double coupling; switch to a more potent activator like HATU.[4][5] | |
| New peaks in HPLC | Insufficient activation of this compound | Optimize activation protocol (e.g., use HBTU/DIEA for 1 min before adding to resin).[1][2] |
| Low-quality reagents/solvents | Use high-purity (≥99%) this compound and anhydrous solvents.[1][2] | |
| Unexpected byproducts | Racemization | Add HOBt or Oxyma Pure to the coupling mixture, especially with carbodiimides.[8] |
| Residual piperidine or TFA | Perform extended washing steps after deprotection and cleavage.[1][2] |
Experimental Protocols
Protocol 1: Standard this compound Coupling using HBTU/DIEA
This protocol describes a standard manual coupling procedure for this compound on a solid-phase resin.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes in the reaction vessel.
-
Perform Fmoc deprotection on the N-terminal amine of the growing peptide chain using 20% piperidine in DMF (e.g., 2 x 10 min treatments).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Confirm the presence of free primary amines using the Kaiser test (see Protocol 2).
-
-
Activation Mixture Preparation:
-
In a separate vial, dissolve this compound (4 eq) and HBTU (3.9 eq) in a minimal amount of DMF.
-
Add DIEA (8 eq) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes. The solution may change color.
-
-
Coupling Reaction:
-
Add the activation mixture to the washed and deprotected resin.
-
Agitate the reaction vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.
-
Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
-
Monitoring and Completion:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/colorless beads) indicates the coupling is complete.
-
If the Kaiser test is positive, a second coupling (double coupling) may be necessary. Repeat steps 2 and 3 with fresh reagents.
-
Protocol 2: Kaiser Test (for Free Primary Amines)
The Kaiser test is a qualitative method to detect the presence of free primary amines on the resin.
-
Sample Preparation:
-
Collect a small sample of resin (5-10 beads) from the reaction vessel.
-
Place the beads in a small glass test tube.
-
Wash the beads thoroughly with DMF (3x) and then with ethanol (3x) to remove residual reagents.[4]
-
-
Reagent Addition:
-
Add the following three solutions to the test tube:[4]
-
2-3 drops of potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).
-
2-3 drops of ninhydrin in ethanol (e.g., 500 mg ninhydrin in 10 mL ethanol).
-
2-3 drops of phenol in ethanol (e.g., 40 g phenol in 10 mL ethanol).
-
-
-
Analysis:
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
-
Positive Result (Free Amines Present): The beads and/or the solution turn a deep blue or purple. This is expected after a successful deprotection step.
-
Negative Result (No Free Amines): The beads and solution remain yellow or colorless. This is expected after a successful coupling or capping step.
-
-
Visualizations
Troubleshooting Workflow for Low Coupling Yield
Caption: A decision tree for troubleshooting low yield in this compound coupling reactions.
Factors Influencing Coupling Efficiency
Caption: Key factors that influence the efficiency of this compound coupling reactions.
References
- 1. kilobio.com [kilobio.com]
- 2. kilobio.com [kilobio.com]
- 3. kilobio.com [kilobio.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. bachem.com [bachem.com]
- 7. reddit.com [reddit.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
preventing incomplete Fmoc deprotection of phenylalanine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address a common issue encountered during solid-phase peptide synthesis (SPPS): incomplete Nα-Fmoc deprotection of Phenylalanine.
Troubleshooting Guide: Incomplete Fmoc Deprotection of Phenylalanine
Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Phenylalanine is a frequent challenge in SPPS that can lead to truncated or deletion peptide sequences, resulting in difficult purification and reduced overall yield. This guide will help you diagnose and resolve this problem.
Issue: How can I confirm that the Fmoc deprotection of Phenylalanine is incomplete?
Several qualitative and quantitative methods can be employed to monitor the completeness of the Fmoc deprotection reaction.
-
Qualitative Detection Methods:
-
Kaiser Test: This is a widely used colorimetric test to detect the presence of free primary amines on the resin.[1][2][3] A positive result (blue/purple beads) after the deprotection step indicates the presence of free amines, signifying successful Fmoc removal. A negative result (yellow/colorless beads) suggests that the Fmoc group is still attached and deprotection is incomplete.[1][3]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another chromogenic assay for detecting primary amines.[3]
-
-
Quantitative Detection Methods:
-
UV-Vis Spectrophotometry: The deprotection reaction releases a dibenzofulvene (DBF) molecule, which reacts with piperidine to form a DBF-piperidine adduct.[3][4] This adduct has a characteristic UV absorbance at approximately 301 nm.[1][5] By monitoring the absorbance of the filtrate after deprotection, you can quantify the extent of Fmoc removal.[1][5][6] Automated peptide synthesizers often utilize this method to extend deprotection times automatically until the reaction is complete.[3]
-
HPLC and LC-MS Analysis: A small amount of the peptide can be cleaved from the resin and analyzed by reverse-phase HPLC (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][5] The presence of a significant peak corresponding to the Fmoc-protected peptide or deletion sequences containing the subsequent amino acid will confirm incomplete deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete Fmoc deprotection of Phenylalanine?
Incomplete Fmoc deprotection of Phenylalanine can be attributed to several factors:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, particularly in sequences rich in hydrophobic residues like Phenylalanine.[3][7] This aggregation can physically block the access of the deprotection reagent to the N-terminal Fmoc group.[3][8]
-
Steric Hindrance: The bulky benzyl side chain of Phenylalanine, especially when adjacent to other sterically demanding residues, can hinder the approach of the piperidine molecule to the Fmoc group.[5]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chain attached to the resin.[2][5]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine solution for deprotection, can significantly reduce the efficiency of the reaction.[2][8] Additionally, insufficient reaction time or inadequate washing can contribute to incomplete deprotection.[2]
Q2: My Kaiser test is negative after the standard deprotection protocol. What should I do first?
A negative Kaiser test indicates the absence of free primary amines, suggesting that the Fmoc group has not been removed. The initial troubleshooting steps should focus on optimizing the standard deprotection protocol.
Troubleshooting Workflow for Negative Kaiser Test
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Q3: What alternative deprotection reagents can be used for difficult sequences containing Phenylalanine?
For challenging sequences where standard piperidine treatment is insufficient, several alternative reagents and cocktails can be employed. The choice of reagent should consider the specific peptide sequence to avoid side reactions.
| Deprotection Reagent/Cocktail | Concentration | Typical Conditions | Notes |
| Piperidine in DMF | 20% (v/v) | 2 x 5-10 min | Standard, effective for most sequences.[5][9] |
| Piperidine in NMP | 20% (v/v) | 2 x 5-10 min | NMP can disrupt peptide aggregation.[5] |
| DBU/Piperidine in DMF | 2% DBU / 2% Piperidine (v/v) | 2 x 5-10 min | DBU is a stronger, non-nucleophilic base that can enhance deprotection kinetics.[5] Caution: May increase the risk of aspartimide formation.[5][9] |
| Piperazine/DBU in DMF | 5% Piperazine / 2% DBU (v/v) | 2 x 5-10 min | An effective alternative to piperidine that can minimize certain side reactions.[8][10] |
| 4-Methylpiperidine (4MP) in DMF | 20% (v/v) | Similar to piperidine | A viable and less toxic alternative to piperidine.[11] |
| Diethylamine in DMF | 10-60% (v/v) | Longer reaction times may be required (e.g., 120-180 min).[4] | An inexpensive alternative. |
Q4: Can I use microwave energy to improve Fmoc deprotection of Phenylalanine?
Yes, microwave-assisted solid-phase peptide synthesis can be beneficial for difficult sequences. The application of microwave energy can accelerate both coupling and deprotection steps by increasing the kinetic energy of the molecules and potentially disrupting peptide aggregation.[11] When using microwave-assisted deprotection, it is crucial to carefully control the temperature to prevent side reactions.
Q5: How does the choice of resin and linker affect Fmoc deprotection?
While the primary factors influencing deprotection efficiency are related to the peptide sequence, the solid support can play a role. Resins with good swelling properties in the chosen solvent (e.g., DMF, NMP) are essential for allowing unhindered access of reagents to the peptide chain.[2][5] For instance, PEG-based resins are known for their excellent swelling characteristics in a variety of solvents. The linker itself does not directly participate in the Fmoc deprotection reaction, but its chemical nature can influence the overall environment of the peptide-resin conjugate.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes a typical manual Fmoc deprotection step in SPPS.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[5][9]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[8]
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged. Agitate gently for 1-2 minutes.[5]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[5]
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[5][8] The resin is now ready for the next amino acid coupling step.
Protocol 2: Kaiser Test (Qualitative Monitoring of Deprotection)
This test confirms the presence of free primary amines after deprotection.[8]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
-
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).
-
Yellow/Colorless Beads/Solution: Negative result. Suggests incomplete deprotection.
-
Fmoc Deprotection Mechanism
Caption: Mechanism of Fmoc deprotection by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. kilobio.com [kilobio.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions associated with the use of Fmoc-Phe-OH in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in SPPS?
A1: The primary side reactions encountered during the incorporation of this compound are racemization of the phenylalanine residue and the formation of diketopiperazine (DKP) at the dipeptide stage. A less common side reaction, 3-(1-piperidinyl)alanine formation, has been noted in SPPS but is significantly more prevalent with C-terminal cysteine residues.
Q2: What is racemization and why is it a concern?
A2: Racemization is the conversion of the naturally occurring L-enantiomer of phenylalanine into its D-enantiomer, resulting in a mixture of stereoisomers. This is a critical issue as the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-amino acids can lead to a loss of biological function or altered pharmacological properties.
Q3: What is diketopiperazine (DKP) formation?
A3: Diketopiperazine formation is an intramolecular cyclization of a dipeptidyl-resin, leading to the cleavage of the dipeptide from the resin in the form of a stable six-membered ring. This results in the termination of the peptide chain and a lower yield of the desired full-length peptide. This side reaction is particularly prevalent when proline is the C-terminal or N-terminal amino acid of the dipeptide, but can also occur with other amino acids, including phenylalanine.
Q4: Can 3-(1-piperidinyl)alanine formation occur with this compound?
A4: The formation of a 3-(1-piperidinyl)alanine adduct proceeds through a dehydroalanine intermediate, which is formed by the β-elimination of the amino acid side chain.[1][2] This side reaction is most commonly observed with C-terminal cysteine residues where the protected sulfhydryl group can be eliminated.[1][2] While theoretically possible, the β-elimination of the benzyl group from phenylalanine is not a commonly reported side reaction under standard SPPS conditions. Therefore, the formation of a piperidinyl adduct with phenylalanine is considered a low-probability event.
Troubleshooting Guides
Issue 1: High Levels of D-Phenylalanine Detected in the Final Peptide
Symptoms:
-
Broadening or splitting of peaks in reverse-phase HPLC chromatograms.
-
Mass spectrometry analysis shows the correct mass, but the peptide has reduced biological activity.
-
Chiral amino acid analysis confirms the presence of D-Phe.
Root Causes:
-
Activation Method: The formation of a planar oxazolone intermediate during carboxyl group activation is the primary mechanism of racemization.[3] Certain coupling reagents and the use of excess base can promote the formation and stabilization of this intermediate.
-
Prolonged Activation: Longer pre-activation times can increase the extent of racemization.
-
High Temperatures: Elevated temperatures during coupling can accelerate the rate of racemization.
Solutions:
-
Choice of Coupling Reagent: Employ coupling reagents known to suppress racemization. Onium-based reagents (e.g., HBTU, HATU) in the presence of an additive like HOBt or Oxyma Pure are generally preferred over carbodiimides alone. For particularly sensitive couplings, COMU has been shown to be superior to HOBt-based reagents in suppressing racemization.[4]
-
Use of Additives: Always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) with your coupling reagent. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the oxazolone intermediate.
-
Control of Base: Use a weaker base or a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use the minimum amount necessary for the reaction to proceed.[4][5]
-
Minimize Pre-activation Time: Add the coupling reagent to the this compound solution immediately before adding it to the resin.
-
Temperature Control: Perform couplings at room temperature or below. Avoid heating unless absolutely necessary to overcome aggregation issues.
Issue 2: Low Yield of the Target Peptide and Presence of a Diketopiperazine Byproduct
Symptoms:
-
Significantly lower than expected yield of the final peptide.
-
Identification of a low molecular weight byproduct in the HPLC or LC-MS analysis of the crude product, corresponding to the mass of the N-terminal dipeptide cyclized form (diketopiperazine).
-
Premature chain termination, leading to truncated sequences.
Root Causes:
-
Sequence Dependence: The rate of DKP formation is highly sequence-dependent. Dipeptides containing proline or glycine are particularly susceptible. For phenylalanine, the sequence H-Phe-Xaa-resin or H-Xaa-Phe-resin can be prone to this side reaction.
-
Fmoc Deprotection Conditions: The basic conditions of Fmoc deprotection using piperidine can catalyze the intramolecular attack of the newly liberated N-terminal amine on the ester linkage to the resin.[6]
-
Resin Type: Resins with more acid-labile linkers (e.g., 2-chlorotrityl chloride resin) can be more susceptible to premature cleavage and DKP formation if the first amino acid is not properly capped. Conversely, for C-terminal acid peptides, sterically hindered resins like 2-chlorotrityl chloride resin can inhibit DKP formation.[7]
Solutions:
-
Modified Fmoc Deprotection:
-
Reduce the piperidine concentration (e.g., to 10% in DMF) and the deprotection time.
-
Use an alternative deprotection cocktail such as 2% DBU and 5% piperazine in NMP, which has been shown to significantly reduce DKP formation.[3]
-
-
Use of Dipeptide Building Blocks: Synthesize the problematic dipeptide (e.g., Fmoc-Phe-Xaa-OH) in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage.
-
Choice of Resin: For C-terminal Phe peptides, using a sterically hindered resin like 2-chlorotrityl chloride resin can suppress DKP formation.[7]
-
Introduction of the Third Amino Acid Quickly: After the deprotection of the second amino acid, proceed with the coupling of the third amino acid as quickly as possible to minimize the time the dipeptidyl-resin is exposed to basic conditions.
Quantitative Data
Table 1: Extent of Racemization of Fmoc-Amino Acids with Various Coupling Reagents
| Coupling Reagent/Additive | Amino Acid | % D-Isomer Formed | Reference |
| TBTU/DIPEA | Fmoc-His(Trt)-OH | 1.8 | [8] |
| HBTU/DIPEA | Fmoc-His(Trt)-OH | 2.5 | [8] |
| PyBOP/DIPEA | Fmoc-His(Trt)-OH | 3.2 | [8] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | 1.8 | [8] |
| HATU/DIPEA | Fmoc-Ser(tBu)-OH | 0.8 | [8] |
| HCTU/DIPEA | Fmoc-Cys(Trt)-OH | 1.5 | [8] |
| COMU/DIPEA | Fmoc-His(Trt)-OH | < 1.0 | [9] |
Note: Data for this compound is limited in direct comparative studies. The values for other racemization-prone amino acids are provided for relative comparison. The extent of racemization is highly dependent on reaction conditions.
Table 2: Diketopiperazine (DKP) Formation with Different Fmoc-Deprotection Reagents for Fmoc-Cys[(CH₂)₃COOtBu]-Pro-2-Cl-trityl resin
| Deprotection Reagent | DKP Formation (%) | Reference |
| 20% Piperidine/DMF | 13.8 | [3] |
| 5% Piperidine/DMF | 12.2 | [3] |
| 20% Piperidine/Toluene | 11.7 | [3] |
| 5% Piperazine/DMF | < 4 | [3] |
| 5% Piperazine/NMP | < 4 | [3] |
| 2% DBU, 5% Piperazine/NMP | Significantly Reduced | [3] |
Note: While this data is for a Cys-Pro sequence, it illustrates the significant impact of the deprotection reagent on DKP formation, a principle that applies to other DKP-prone sequences.
Experimental Protocols
Protocol 1: Quantification of Phenylalanine Racemization by Chiral HPLC
This protocol outlines the general procedure to determine the enantiomeric purity of a phenylalanine-containing peptide after synthesis and purification.
-
Peptide Hydrolysis:
-
Accurately weigh 1-2 mg of the purified, lyophilized peptide into a hydrolysis tube.
-
Add 1 mL of 6 M HCl.
-
Freeze the sample in liquid nitrogen, evacuate the tube, and seal it under vacuum.
-
Heat the sealed tube at 110°C for 24 hours.
-
Allow the tube to cool, then open it carefully.
-
Evaporate the HCl under a stream of nitrogen or using a centrifugal evaporator.
-
Re-dissolve the amino acid hydrolysate in 0.1 M HCl or a suitable buffer for HPLC analysis.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral stationary phase (CSP) column suitable for amino acid enantiomer separation (e.g., a teicoplanin-based or ristocetin-based CSP).[10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water is often effective. The exact ratio will need to be optimized for the specific column and system (e.g., 75:25 v/v acetonitrile/water).[10]
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 23°C) for reproducible results.[10]
-
Detection: UV detection at 210 nm.
-
Sample Injection: Inject an appropriate volume of the dissolved hydrolysate.
-
Data Analysis:
-
Run standards of L-phenylalanine and D-phenylalanine to determine their retention times.
-
Integrate the peak areas for the L- and D-phenylalanine peaks in the sample chromatogram.
-
Calculate the percentage of racemization as: (% D-Phe) = [Area(D-Phe) / (Area(L-Phe) + Area(D-Phe))] * 100.
-
-
Protocol 2: Minimized Diketopiperazine (DKP) Formation during Dipeptide Coupling
This protocol describes a modified Fmoc deprotection step to suppress DKP formation when coupling the third amino acid.
-
Resin Swelling: Swell the dipeptidyl-resin (H-Xaa-Phe-resin or H-Phe-Xaa-resin) in N-methyl-2-pyrrolidone (NMP) for 30 minutes.
-
Prepare Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.[3]
-
Fmoc Deprotection:
-
Drain the swelling solvent from the resin.
-
Add the 2% DBU / 5% piperazine in NMP solution to the resin.
-
Agitate the mixture for 2-5 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with a fresh portion of the deprotection solution for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the deprotection reagents.
-
Coupling of the Third Amino Acid: Proceed immediately with the standard coupling protocol for the third amino acid.
Visualizations
Caption: Mechanism of racemization via an oxazolone intermediate.
Caption: Competing pathways of chain elongation vs. DKP formation.
Caption: Troubleshooting workflow for this compound side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mesalabs.com [mesalabs.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. bachem.com [bachem.com]
- 10. researchgate.net [researchgate.net]
how to avoid racemization during Fmoc-Phe-OH activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the activation of Fmoc-Phe-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Minimizing Racemization of this compound
Racemization of this compound during activation is a critical issue that can lead to the synthesis of impure peptides with potentially altered biological activity. This guide provides a systematic approach to troubleshooting and minimizing this side reaction.
Core Issue: The primary cause of racemization during amino acid activation is the formation of a symmetric oxazolone intermediate, which can be reprotonated from either side, leading to a loss of stereochemical integrity.
Key Factors Influencing Racemization:
-
Coupling Reagents: The type of coupling reagent significantly impacts the rate of activation and the propensity for racemization.
-
Additives: Additives like HOBt, HOAt, and Oxyma can suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.
-
Base: The choice and amount of base used can influence the rate of proton abstraction from the alpha-carbon, a key step in racemization.
-
Pre-activation Time: Longer pre-activation times increase the opportunity for the activated amino acid to racemize before coupling.
-
Temperature: Higher temperatures can accelerate the rate of racemization.
Troubleshooting Workflow:
If you are observing significant racemization of your phenylalanine residue, follow this workflow to identify and address the potential causes.
Caption: Troubleshooting workflow for addressing this compound racemization.
Quantitative Comparison of Coupling Reagents and Additives
The choice of coupling reagent and the presence of an additive are paramount in controlling racemization. The following table summarizes the relative effectiveness of common coupling strategies in minimizing epimerization of amino acids, including phenylalanine.
| Coupling Reagent | Additive | % D-Isomer Formation (General) | Recommendation for this compound |
| DIC/DCC | None | High | Not Recommended |
| DIC/DCC | HOBt | Low to Moderate[1][2] | Good |
| DIC/DCC | HOAt | Low[1][2] | Better |
| DIC/DCC | Oxyma | Very Low[2] | Excellent |
| HBTU/TBTU | HOBt | Low | Good |
| HATU | HOAt | Very Low[3] | Excellent |
| COMU | Oxyma | Very Low | Excellent |
Note: The exact percentage of racemization can vary depending on the specific peptide sequence, reaction conditions, and the purity of reagents.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/Oxyma
This protocol is designed to minimize racemization by using a carbodiimide activator in conjunction with a highly effective racemization-suppressing additive.
Materials:
-
This compound (≥99% purity)
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Perform Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation (In situ):
-
In a separate reaction vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.
-
Immediately add the activation mixture to the washed resin.
-
-
Coupling: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress using a Kaiser test. If the test is positive after 2 hours, a second coupling may be necessary.
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF).
-
Proceed to the next cycle.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound during activation?
A1: The primary mechanism of racemization for Fmoc-protected amino acids during activation is through the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxyl group of this compound makes the alpha-proton more acidic and susceptible to abstraction by a base. The resulting carbanion can then cyclize to form a planar oxazolone. This intermediate is achiral at the C-5 position, and subsequent nucleophilic attack by the resin-bound amine can occur from either face of the ring, leading to a mixture of L- and D-phenylalanine incorporation.
Q2: Which coupling reagents are best for suppressing racemization of this compound?
A2: For carbodiimide-based couplings, it is highly recommended to use them in combination with racemization-suppressing additives like HOBt, HOAt, or Oxyma.[2][3] Phosphonium and aminium-based reagents such as HBTU, HATU, and PyBOP are also excellent choices as they are designed for efficient coupling with low levels of racemization.[3] COMU, a third-generation uronium salt, has also shown very low tendencies for racemization.
Q3: What is the role of the base in racemization, and which bases are recommended?
A3: The base is often necessary to facilitate the coupling reaction, especially with onium salt reagents. However, it can also promote racemization by abstracting the alpha-proton of the activated amino acid.[2] The strength and steric hindrance of the base are important factors. Weaker and more sterically hindered bases are generally preferred to minimize racemization. N-methylmorpholine (NMM) or 2,4,6-collidine are often better choices than stronger, less hindered bases like N,N-diisopropylethylamine (DIEA) or triethylamine (TEA).[3]
Q4: How does pre-activation time affect racemization?
A4: Prolonged pre-activation time, where the carboxylic acid is activated for an extended period before the amine is introduced, significantly increases the risk of racemization.[3] This is because the activated amino acid has more time to form the oxazolone intermediate. Therefore, it is recommended to either use an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the amine component simultaneously, or to keep the pre-activation time to a minimum (e.g., 1-5 minutes).[4]
Q5: Can reaction temperature influence the extent of racemization?
A5: Yes, higher reaction temperatures can increase the rate of racemization.[3][4] While elevated temperatures can sometimes be used to drive difficult couplings to completion, it is generally advisable to perform the coupling reaction at a lower temperature, such as 0°C or room temperature, if the reaction kinetics allow. For microwave-assisted peptide synthesis, lowering the coupling temperature has been shown to limit racemization for sensitive amino acids.[4]
Q6: Are there any specific considerations for phenylalanine that make it prone to racemization?
A6: While not as notoriously prone to racemization as histidine or cysteine, phenylalanine's bulky side chain can sometimes lead to slower coupling kinetics.[3] Slower coupling can inadvertently allow more time for the activated intermediate to racemize. Therefore, using highly efficient coupling reagents and optimized conditions is crucial.
Q7: How can I detect and quantify racemization in my final peptide?
A7: Racemization can be detected and quantified by analyzing the final, cleaved peptide using chiral chromatography (e.g., chiral HPLC or GC) or by enzymatic digestion followed by analysis of the resulting amino acids. The percentage of the undesired D-isomer can be calculated from the peak areas in the chromatogram.[3]
References
Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly when incorporating Fmoc-Phe-OH during Solid-Phase Peptide Synthesis (SPPS).
Troubleshooting Guides
Issue: Poor Coupling Efficiency, Incomplete Deprotection, and Low Yield
Symptoms:
-
Physical Appearance: The peptide-resin may fail to swell properly or may shrink during synthesis.[1]
-
Reaction Monitoring: Incomplete or slow Fmoc deprotection and coupling reactions are hallmark signs of on-resin aggregation.[1] In continuous flow systems, this can be observed as a flattened and broadened UV profile during the Fmoc-deprotection step.[1]
-
Testing: Amine tests, such as the Kaiser or TNBS test, may yield false-negative results, incorrectly indicating a complete reaction when the N-terminus is inaccessible due to aggregation.[1]
-
Final Product: The final crude peptide may show significant deletion sequences upon analysis, and purification can be exceptionally difficult.
Possible Causes:
-
Sequence-Related Issues: The inherent hydrophobicity of Phenylalanine residues can promote inter-chain hydrogen bonding and the formation of secondary structures like β-sheets, leading to aggregation.[2] This is particularly problematic in hydrophobic sequences.[3]
-
High Resin Loading: A high substitution level on the resin can increase the proximity of growing peptide chains, fostering aggregation.
-
Inadequate Solvation: The chosen solvent may not be effective at solvating the growing peptide chain, allowing for self-association.
Recommended Solutions:
-
Modify Synthesis Conditions: Altering the chemical environment is often the first and most direct approach.
-
Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more effective solvating solvents such as N-Methylpyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[3][4][5] A mixture of 25% DMSO in DMF can be particularly effective.[5]
-
Chaotropic Agents: Introduce chaotropic salts, which disrupt hydrogen bonds that cause aggregation.[3] This can be done by washing the resin with a solution of the salt before coupling or by adding it directly to the coupling mixture.[4][5][6]
-
Elevated Temperature: Increasing the reaction temperature can disrupt secondary structures.[3] Microwave-assisted synthesis is highly effective for this purpose, often using temperatures between 75-90°C for both coupling and deprotection steps.[1]
-
-
Incorporate Backbone Modifications: These strategies introduce "kinks" or bulky groups into the peptide backbone to physically disrupt the formation of secondary structures.
-
Pseudoproline Dipeptides: Inserting a pseudoproline dipeptide, derived from Serine or Threonine, can effectively break up aggregation.[3][7] These are incorporated as a dipeptide unit and the native residue is regenerated during the final TFA cleavage.[5][8]
-
Backbone Protecting Groups: Use amino acid derivatives with backbone protection, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[3] Incorporating one of these protected residues, often as Fmoc-(Dmb)Gly-OH, every six to seven residues can effectively prevent aggregation.[3][4]
-
-
Optimize Solid Support and Coupling Strategy:
-
Resin Choice: Utilize resins with better swelling properties, such as those based on polyethylene glycol (PEG), or use a resin with a lower initial substitution level.[3][4][5]
-
Double Coupling: If a coupling reaction is incomplete, performing a second coupling with fresh reagents can help drive the reaction to completion.[4][6]
-
Data Presentation
Table 1: Properties and Applications of Common Solvents and Additives in SPPS
| Solvent/Additive | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Application/Property | Recommended Concentration |
| N,N-Dimethylformamide (DMF) | 73.09 | 153 | Standard solvent for SPPS, good swelling properties. | - |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 202 | Excellent solvating properties, often superior to DMF for aggregated sequences.[3] | - |
| Dimethyl sulfoxide (DMSO) | 78.13 | 189 | Powerful dissociating solvent, disrupts hydrogen bonds. | Often used as a 1:1 mixture with NMP or as 25% in DMF.[5][9] |
| Sodium Perchlorate (NaClO₄) | 122.44 | 400 (decomposes) | Chaotropic salt that disrupts secondary structures.[3] | 0.8 M in DMF for resin wash.[1][4] |
| Lithium Chloride (LiCl) | 42.39 | 1383 | Chaotropic salt used to break up aggregates.[1] | 0.8 M in DMF for resin wash.[1][4] |
| Guanidinium Chloride | 95.53 | ~185 | Strong protein denaturant with chaotropic properties.[10] | 6 M for complete denaturation of secondary structures.[10] |
Mandatory Visualization
Caption: Troubleshooting workflow for identifying and resolving on-resin peptide aggregation.
Frequently Asked Questions (FAQs)
Q1: What causes this compound containing peptides to aggregate? A: Aggregation in peptides, especially those containing hydrophobic residues like Phenylalanine, is primarily caused by the formation of intermolecular hydrogen bonds.[3] These bonds lead to the self-association of peptide chains into stable secondary structures, such as β-sheets. This process makes the growing peptide insoluble on the resin, physically blocking reactive sites and preventing reagents from accessing the N-terminus for subsequent deprotection or coupling steps.[1]
Q2: How can I monitor for aggregation during an automated synthesis? A: In automated synthesizers, particularly those with continuous flow, aggregation can be detected by monitoring the UV absorbance profile during the Fmoc deprotection step.[1] A normal, efficient deprotection results in a sharp, well-defined peak. If aggregation occurs, the peak will become flattened and broad, indicating a slower, hindered reaction.[1] Some modern synthesizers can also monitor resin swelling in real-time, which can indicate aggregation if the resin bed volume decreases unexpectedly.[11][12]
Q3: Are there any "magic mixture" solvents that can overcome severe aggregation? A: Yes, for very difficult sequences, a "Magic Mixture" has been developed.[3] One formulation consists of a 1:1:1 mixture of DCM/DMF/NMP with 1% Triton X-100 and 2 M ethylene carbonate, used at an elevated temperature of 55°C for coupling.[4] For deprotection, 20% piperidine in the same solvent mixture is used.[4]
Q4: When should I consider resynthesizing the peptide with a different strategy? A: If modifying synthesis conditions (solvents, temperature, chaotropic salts) fails to significantly improve the synthesis, it is time to consider resynthesis.[3] Key alternative strategies include using a resin with a lower substitution level, switching to a different type of resin (e.g., TentaGel), or redesigning the synthesis to incorporate backbone modifications like pseudoprolines or Dmb/Hmb protected residues.[3]
Q5: How do pseudoproline dipeptides work to prevent aggregation? A: Pseudoproline dipeptides are derived from Serine or Threonine and are introduced as a dipeptide unit.[3] The cyclic oxazolidine structure of the pseudoproline acts similarly to a proline residue, inducing a "kink" in the peptide backbone.[7] This conformational disruption prevents the peptide chain from adopting the linear β-strand conformation required for aggregation and β-sheet formation.[7] The native Ser or Thr residue is restored during the final TFA cleavage.[8]
Experimental Protocols
Protocol 1: Chaotropic Salt Wash to Disrupt On-Resin Aggregation
Objective: To use a chaotropic salt solution to break up existing secondary structures on the peptide-resin prior to a difficult coupling step.
Materials:
-
Peptide-resin exhibiting signs of aggregation.
-
N,N-Dimethylformamide (DMF).
-
Sodium perchlorate (NaClO₄) or Lithium chloride (LiCl).
-
Standard coupling reagents (Fmoc-amino acid, activator, base).
Procedure:
-
Fmoc Deprotection: Perform the standard Fmoc deprotection step on the peptide-resin, followed by standard DMF washes.
-
Chaotropic Wash: Prepare a 0.8 M solution of NaClO₄ or LiCl in DMF. Wash the peptide-resin with this solution (2 x 1 minute).[1] This step helps to disrupt the hydrogen bonds causing aggregation.
-
DMF Wash: It is critical to remove all residual chaotropic salt, as it can interfere with coupling reagents. Wash the resin thoroughly with DMF (at least 5 x 1 minute).
-
Coupling: Proceed immediately with the standard protocol for coupling the next Fmoc-amino acid. The pre-wash should have improved the accessibility of the N-terminus, leading to a more efficient reaction.
Protocol 2: Incorporation of a Pseudoproline Dipeptide
Objective: To manually couple a commercially available Fmoc-Xaa-Yaa(ψPro)-OH dipeptide to disrupt aggregation in a known difficult sequence.
Materials:
-
Fmoc-deprotected peptide-resin.
-
Fmoc-Xaa-Ser(ψMe,MePro)-OH or Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide (3-5 equivalents).
-
Coupling agent (e.g., HATU, 3-5 equivalents).
-
Base (e.g., DIPEA, 6-10 equivalents).
-
DMF or NMP.
Procedure:
-
Resin Preparation: After the standard deprotection of the N-terminal Fmoc group, wash the peptide-resin thoroughly with DMF (3 x 1 minute).
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide and the coupling agent (e.g., HATU) in a minimal volume of DMF. Add the base (e.g., DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the reaction vessel for 1-2 hours.[8]
-
Monitoring: Check for completion of the coupling using a TNBS test. If the reaction is incomplete, the coupling time can be extended.[5]
-
Washing: Once coupling is complete, wash the resin thoroughly with DMF (3 x 1 minute) to remove excess reagents before proceeding to the next synthesis cycle.
-
Final Cleavage: The pseudoproline structure will be converted back to the native Serine or Threonine residue during the final cleavage with a standard TFA cocktail.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Guanidine - Wikipedia [en.wikipedia.org]
- 11. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Resin Swelling for Fmoc-Phe-OH Coupling
Welcome to the technical support center for optimizing resin swelling for Fmoc-Phe-OH coupling. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is resin swelling critical for successful this compound coupling?
Proper resin swelling is essential because solid-phase peptide synthesis occurs within the polymer matrix of the resin beads. Adequate swelling of the resin ensures that the reactive sites are accessible to reagents and that by-products can be efficiently washed away.[1][2] Incomplete swelling can lead to reduced reaction kinetics, incomplete coupling, and ultimately, low peptide yield and purity.[3][4][5][6]
Q2: Which solvent is best for swelling my polystyrene-based resin?
For polystyrene-based resins, dichloromethane (DCM) is often recommended for the initial swelling.[3][4] However, N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are also excellent swelling solvents and are typically used throughout the synthesis for washing and coupling steps.[1][7][8] The choice of solvent can also depend on the specific type of polystyrene resin (e.g., standard vs. PEG-grafted).[5] A solvent is generally considered good for SPPS if it swells the resin by at least 4.0 mL/g.[5]
Q3: How long should I swell the resin before starting the synthesis?
A minimum swelling time of 30-60 minutes at room temperature is generally recommended.[5][9] For polystyrene-based resins, an initial swell in DCM for 30 minutes is a common practice before proceeding with DMF washes and subsequent steps.[3][4] Some protocols suggest swelling for up to one hour to ensure equilibrium is reached.
Q4: Can the resin swelling change during the synthesis?
Yes, the swelling properties of the resin can change significantly as the peptide chain elongates. The growing peptide can alter the polarity and solvation characteristics of the peptide-resin conjugate, potentially leading to a decrease in swelling or even shrinkage.[5] This can sometimes lead to aggregation and "difficult sequences".[10]
Q5: What are the common causes of low coupling efficiency with this compound?
Low coupling efficiency with this compound can be attributed to several factors:
-
Poor Resin Swelling: As discussed, this is a primary cause of incomplete reactions.[3][4]
-
Steric Hindrance: The bulky Fmoc protecting group and the phenyl side chain can sterically hinder the reaction.[11]
-
Incomplete Deprotection: Failure to completely remove the Fmoc group from the preceding amino acid will prevent coupling.[3][4]
-
Suboptimal Activation: The carboxylic acid of this compound may not be fully activated before coupling.[3][4][11]
-
Peptide Aggregation: The growing peptide chain can aggregate, blocking reactive sites.[10][11]
Troubleshooting Guide
Issue 1: Low Coupling Yield or Incomplete Reaction (Kaiser Test Positive)
| Possible Cause | Recommended Solution |
| Inadequate Resin Swelling | * Ensure the resin is swelled for at least 30-60 minutes in an appropriate solvent (e.g., DCM, then DMF) before the first coupling.[3][4][5] * Visually inspect the resin bed volume to confirm swelling has occurred. * For subsequent couplings in a long synthesis, consider using a solvent mixture (e.g., NMP/DMSO) known to disrupt aggregation and improve solvation.[12] |
| Steric Hindrance of this compound | * Extend Coupling Time: Increase the reaction time from the standard 1-2 hours to 4 hours or even overnight to allow the sterically hindered coupling to proceed.[13] * Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of activated this compound.[3][4][13] |
| Suboptimal Reagent Activation | * Use highly efficient coupling reagents like HATU or HBTU with a base such as DIPEA.[3][4][13] * Ensure reagents are high-purity and anhydrous, as moisture can deactivate them.[3][4] * Allow for a short pre-activation time (1-2 minutes) after mixing the amino acid, coupling reagent, and base before adding to the resin.[11] |
| Peptide Aggregation on Resin | * If aggregation is suspected (the resin may appear clumpy or fail to swell), switch to a more effective solvent like NMP.[8] * Consider using a lower-loading resin for long or hydrophobic peptides, as this can reduce interchain interactions.[14] |
Data Presentation
Table 1: Swelling of 1% Cross-linked Polystyrene Resins in Various Solvents
This table provides a comparison of the swelling capacity of standard 1% divinylbenzene (DVB) cross-linked polystyrene resin in common SPPS solvents. The values represent the approximate volume (in mL) that 1 gram of dry resin will occupy after swelling.
| Solvent | Swelling Volume (mL/g) | Classification |
| Dichloromethane (DCM) | 4.0 - 6.0 | Good |
| Toluene | 4.0 - 6.0 | Good |
| N,N-Dimethylformamide (DMF) | 4.0 - 5.0 | Good |
| N-Methylpyrrolidone (NMP) | 4.0 - 5.0 | Good |
| Tetrahydrofuran (THF) | 4.0 - 6.0 | Good |
Data compiled from multiple sources indicating typical swelling factors.[1] A solvent that swells the resin by at least 4.0 mL/g is considered good for SPPS.[5] Resins with 2% DVB cross-linking will swell less, typically 2-4 times their original volume in DCM.[1]
Experimental Protocols
Protocol 1: Standard Resin Swelling Procedure
-
Weigh the desired amount of polystyrene-based resin and place it into a suitable SPPS reaction vessel.
-
Add DCM to the resin at a ratio of 10-15 mL per gram of resin.
-
Allow the resin to swell for 30-60 minutes at room temperature, with gentle agitation.
-
Drain the DCM from the vessel.
-
Wash the now-swollen resin with DMF (3-5 times) to prepare it for the subsequent deprotection or coupling step.
Protocol 2: HBTU-Mediated Coupling of this compound
-
Fmoc Deprotection: If starting with a pre-loaded resin, deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Allow this solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the washed, deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). The resin is now ready for the next deprotection cycle.
Visualizations
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting decision tree for low this compound coupling efficiency.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. kilobio.com [kilobio.com]
- 4. kilobio.com [kilobio.com]
- 5. benchchem.com [benchchem.com]
- 6. Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07484J [pubs.rsc.org]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. agilent.com [agilent.com]
Technical Support Center: The Impact of Fmoc-Phe-OH Purity on Peptide Synthesis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to peptide synthesis, with a specific focus on the quality of Fmoc-Phe-OH.
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of this compound for a successful solid-phase peptide synthesis (SPPS)?
A1: The purity of this compound is paramount for a successful SPPS. High purity (≥99%) is strongly recommended to ensure high coupling efficiency, minimize side reactions, and obtain a final peptide product with high purity and yield.[1][2] Impurities in the this compound can lead to the incorporation of incorrect sequences, premature chain termination, and difficult purification of the target peptide.[1][3]
Q2: What are the most common impurities in this compound and how do they affect my synthesis?
A2: Common impurities in this compound and their effects are summarized below:
-
Fmoc-β-Ala-OH and Fmoc-β-Ala-Phe-OH: These can form during the synthesis of this compound and, if present, will be incorporated into the growing peptide chain, leading to peptides with incorrect sequences.[2]
-
Fmoc-Phe-Phe-OH (Dipeptide): This impurity leads to the insertion of an extra phenylalanine residue in the peptide sequence.[4][5] It can be generated during the preparation of this compound if there is an unwanted carboxyl activation.[2]
-
Free Phenylalanine (H-Phe-OH): The presence of the unprotected amino acid can lead to the double insertion of phenylalanine into the peptide chain.[4][5]
-
Acetic Acid: This is a particularly problematic impurity as it is highly reactive and can cause N-terminal acetylation ("capping") of the peptide chain, preventing further elongation and resulting in truncated sequences.[2][5] Levels should be kept below 0.02%.[2][5]
-
D-Enantiomer of this compound: The presence of the D-enantiomer will result in diastereomeric peptide impurities, which can be very difficult to separate from the desired peptide and may impact its biological activity.[5] Enantiomeric purity should be ≥99.8%.[6]
Q3: My peptide synthesis is resulting in a low yield. Could the purity of my this compound be the cause?
A3: Yes, impure this compound can significantly contribute to low peptide yields.[1] Impurities can interfere with the coupling reaction, leading to incomplete coupling and the formation of deletion sequences.[1][3] Acetic acid, as mentioned above, will cap the peptide chain, terminating the synthesis for that chain and reducing the overall yield of the full-length peptide.[2]
Q4: I am observing unexpected peaks in my HPLC analysis of the crude peptide. How can I determine if this is related to the this compound quality?
A4: Unexpected peaks in the HPLC chromatogram are a common symptom of issues arising from impure starting materials.[1] To troubleshoot, you should:
-
Analyze the this compound: Run an HPLC analysis of the this compound lot used for the synthesis to check for the presence of impurities.
-
Use Mass Spectrometry (MS): Analyze the unexpected peaks in your crude peptide's HPLC by MS to identify their molecular weights. This can help you determine if they correspond to deletion sequences, truncated peptides, or peptides with additional amino acid insertions.[7]
-
Perform a test synthesis: Synthesize a short, simple peptide using the same batch of this compound and analyze the outcome.
Troubleshooting Guide
| Symptom | Potential Cause Related to this compound Purity | Recommended Action |
| Low Peptide Yield | Incomplete coupling due to low-purity this compound.[1] Chain termination caused by acetic acid contamination.[2][5] | 1. Use high-purity this compound (≥99%).[1] 2. Check the Certificate of Analysis (CoA) for the batch of this compound used, paying close attention to the levels of acetic acid and other impurities. 3. Consider performing a double coupling for the phenylalanine residue.[1] |
| Unexpected Peaks in HPLC | Presence of deletion sequences from incomplete coupling.[1] Insertion of dipeptides (Fmoc-Phe-Phe-OH).[4][5] Presence of truncated sequences due to capping by acetic acid.[2] | 1. Analyze the purity of the this compound by HPLC. 2. Use mass spectrometry to identify the nature of the impurity peaks in the crude peptide. 3. Source this compound with a guaranteed low level of dipeptide and acetic acid impurities. |
| Difficult Purification | Co-elution of the desired peptide with closely related impurities, such as diastereomers (from D-enantiomer contamination) or deletion/insertion sequences. | 1. Ensure the use of this compound with high enantiomeric purity (≥99.8%).[6] 2. Optimize the HPLC purification gradient to improve the separation of the target peptide from impurities. |
| Batch-to-Batch Variability | Inconsistent purity of the this compound used in different synthesis batches. | 1. Request and compare the CoAs for different batches of this compound. 2. Implement a quality control check on incoming batches of amino acids before use in large-scale synthesis. |
Quantitative Data Summary
The following table summarizes the recommended purity specifications for Fmoc-amino acids to ensure successful peptide synthesis outcomes.
| Parameter | Recommended Purity/Limit | Potential Impact of Exceeding Limit |
| HPLC Purity | ≥99% | Lower peptide yield and purity, increased side reactions.[1][2] |
| Enantiomeric Purity | ≥99.8% | Formation of diastereomeric peptide impurities, difficult purification, potential alteration of biological activity.[5][6] |
| Acetic Acid Content | ≤0.02% | N-terminal acetylation (capping) leading to truncated peptide sequences and lower yield.[2][5] |
| Free Amino Acid Content | ≤0.2% | Double insertion of the amino acid into the peptide sequence.[5] |
| Dipeptide Content | ≤0.1% | Insertion of an extra amino acid, leading to impurities that are difficult to separate.[5] |
| Fmoc-β-Ala-OH Content | Undetectable or very low | Incorporation of incorrect amino acids into the peptide sequence.[2] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Purity
Objective: To determine the purity of an this compound sample and identify potential impurities.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a UV detector (254 nm or 265 nm)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a known volume of ACN or a mixture of ACN/water to a final concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm or 265 nm
-
Column temperature: 25 °C
-
Injection volume: 10 µL
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute the compounds based on their hydrophobicity. A typical gradient might be:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 30% B
-
35-40 min: 30% B
-
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks. Identify impurity peaks by comparing their retention times to known standards if available.
Protocol 2: Kaiser Test for Unreacted Free Amines
Objective: To qualitatively assess the completion of the coupling reaction during SPPS.
Materials:
-
Resin-bound peptide sample (a few beads)
-
Pyridine
-
Ninhydrin
-
Phenol
-
Ethanol
-
Heating block or water bath
Procedure:
-
Reagent Preparation:
-
Reagent A (Kaiser A): 5 g of ninhydrin in 100 mL of ethanol.
-
Reagent B (Kaiser B): 80 g of phenol in 20 mL of ethanol.
-
Reagent C (Kaiser C): 2 mL of 0.001 M KCN in 98 mL of pyridine.
-
-
Test Procedure:
-
Place a small sample of the resin beads (1-5 mg) in a small glass test tube.
-
Wash the resin beads with DMF and then with ethanol.
-
Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.
-
Heat the tube at 100-120 °C for 3-5 minutes.
-
-
Result Interpretation:
-
Blue or purple color: Indicates the presence of free primary amines, signifying an incomplete coupling reaction.
-
Yellow or no color change: Indicates the absence of free primary amines, signifying a complete coupling reaction.
-
Visualizations
Caption: Troubleshooting workflow for peptide synthesis issues related to this compound purity.
Caption: Impact of common this compound impurities on the peptide synthesis outcome.
References
- 1. One moment, please... [kilobio.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 5. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Difficult Couplings Involving Fmoc-Phe-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing difficult couplings involving Fmoc-Phe-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for difficult couplings with this compound?
Difficult couplings involving this compound often stem from a combination of factors:
-
Steric Hindrance: The bulky nature of the Fmoc protecting group, combined with the phenyl side chain, can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain. This is particularly pronounced when coupling to a sterically hindered amino acid or a proline residue.
-
Peptide Aggregation: Phenylalanine is a hydrophobic amino acid. As the peptide chain elongates, sequences rich in hydrophobic residues like phenylalanine can aggregate through intermolecular hydrogen bonds, forming secondary structures such as β-sheets.[1] This aggregation can lead to poor solvation of the peptide-resin complex, hindering the access of reagents to the reactive sites and resulting in incomplete coupling and deprotection steps.[1]
-
Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the carboxylic acid of this compound, leading to a lower concentration of the reactive species required for efficient amide bond formation.[2][3]
Q2: How can I detect an incomplete this compound coupling?
Incomplete couplings are a common issue and can be identified through several methods:
-
Kaiser Test: This is a highly sensitive colorimetric test for the presence of free primary amines on the resin.[4] A positive result (blue or purple color) after the coupling step indicates that unreacted amines are still present, signifying an incomplete reaction.[4]
-
HPLC and Mass Spectrometry Analysis: Upon cleavage of a small sample of the peptide from the resin, the appearance of deletion sequences (the desired peptide minus phenylalanine) in the HPLC chromatogram and confirmed by mass spectrometry is a definitive sign of incomplete coupling.
-
Visual Inspection of the Resin: In cases of severe aggregation, the resin beads may clump together or shrink, which can be an indicator of underlying coupling problems.[1]
Q3: What is "double coupling," and when should I use it for this compound?
Double coupling is a straightforward and effective strategy to drive a difficult coupling reaction to completion. It involves repeating the coupling step with a fresh solution of activated this compound immediately after the first coupling. This is particularly useful when a positive Kaiser test is observed after the initial coupling.
Q4: Can racemization be an issue with this compound coupling, and how can it be minimized?
Yes, racemization, the conversion of the L-amino acid to a mixture of L and D isomers, can occur during the activation and coupling steps. While the urethane nature of the Fmoc group helps to suppress racemization, certain conditions can promote it. To minimize racemization:
-
Choice of Coupling Reagent and Additive: Urionium/aminium and phosphonium salt reagents are generally preferred over carbodiimides alone. The addition of additives like OxymaPure or HOAt can further suppress racemization.[5]
-
Base Selection: The choice of base can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often recommended over stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA), especially in cases prone to epimerization.
-
Pre-activation Time: Minimize the pre-activation time of the this compound before adding it to the resin. Prolonged exposure of the activated amino acid to the basic environment can increase the risk of racemization.
Troubleshooting Guides
Issue 1: Low Coupling Efficiency / Positive Kaiser Test
A positive Kaiser test after coupling this compound indicates the presence of unreacted N-terminal amines on the peptide-resin.
Caption: Troubleshooting workflow for a positive Kaiser test.
Issue 2: Peptide Aggregation
Aggregation of the growing peptide chain can severely hinder coupling efficiency.
-
Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be more effective at solvating aggregating peptides. A mixture of DMF and dichloromethane (DCM) can also be beneficial.
-
Chaotropic Salts: The addition of chaotropic salts, such as LiCl or KSCN to the coupling and/or deprotection solutions can disrupt secondary structures.
-
Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50-75°C), often facilitated by microwave peptide synthesizers, can help to break up aggregates.
-
Pseudoproline Dipeptides: If the sequence allows, incorporating a pseudoproline dipeptide before the difficult coupling region can disrupt the formation of secondary structures.[1]
Caption: Strategies for addressing peptide aggregation.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Difficult Couplings
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Fast reaction times, high yields, low racemization.[6] | Higher cost, potential for guanidinylation of the N-terminus if used in excess. |
| HBTU | Aminium/Uronium Salt | High | Good efficiency for most couplings, widely used. | Can be less effective than HATU for very difficult couplings, potential for guanidinylation. |
| HCTU | Aminium/Uronium Salt | Very High | Similar efficiency to HATU, often more soluble. | Higher cost compared to HBTU. |
| COMU | Aminium/Uronium Salt | Very High | High efficiency, low racemization, improved safety profile (Oxyma-based).[7] | Can have lower stability in solution compared to other reagents.[7] |
| DIC/OxymaPure | Carbodiimide/Additive | High | Cost-effective, low risk of guanidinylation. | Slower reaction rates compared to onium salts, potential for N-acylurea formation. |
| PyBOP | Phosphonium Salt | High | Good for hindered couplings, low racemization. | By-products can be difficult to remove, higher cost. |
Experimental Protocols
Protocol 1: Double Coupling of this compound
This protocol is recommended when a Kaiser test is positive after the initial coupling.
-
First Coupling: Perform the initial coupling of this compound using your standard protocol (e.g., using HBTU/DIPEA or DIC/OxymaPure for 1-2 hours).
-
Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 1 min) to remove soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound using the same equivalents of amino acid, coupling reagent, and base as in the first coupling.
-
Reaction: Add the fresh activation mixture to the washed resin and allow the reaction to proceed for another 1-2 hours.
-
Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF (5 x 1 min). Perform a Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added phenylalanine.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for particularly difficult couplings where other reagents have failed.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been removed and the resin has been thoroughly washed with DMF.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.).
-
Pre-activation: Allow the mixture to stand for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended.
-
Washing and Monitoring: Wash the resin thoroughly with DMF (5 x 1 min). Perform a Kaiser test to confirm completion.
Protocol 3: Capping of Unreacted Amines
This procedure is used to terminate peptide chains that have failed to couple, preventing the formation of deletion sequences.
-
Resin Washing: After an incomplete coupling reaction (confirmed by a positive Kaiser test) and any recoupling attempts, wash the resin with DMF (3 x 1 min).
-
Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/Pyridine/DMF (e.g., 1:2:7 v/v/v).
-
Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[3][8]
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (5 x 1 min) to remove excess capping reagents.
-
Confirmation: A subsequent Kaiser test should be negative (yellow), indicating that all free amines have been acetylated. You can then proceed with the deprotection of the last successfully coupled amino acid.
Protocol 4: Kaiser Test for Monitoring Coupling Completion
This qualitative test detects the presence of free primary amines.[4]
-
Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.[4]
-
Observation:
References
Technical Support Center: Enhancing the Solubility of Phenylalanine-Rich Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of peptide sequences rich in phenylalanine.
Troubleshooting Guides
Guide 1: My lyophilized phenylalanine-rich peptide won't dissolve in aqueous buffer.
This is a common issue due to the hydrophobic nature of phenylalanine residues, which can lead to intermolecular aggregation.[1] Follow this systematic approach for solubilization.
Experimental Protocol: Stepwise Solubilization of a Hydrophobic Peptide
-
Initial Assessment: Before attempting to dissolve the entire sample, it is crucial to test the solubility on a small portion.[2]
-
Charge Analysis: Determine the overall charge of your peptide at neutral pH.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group (-COOH).
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminal amino group (-NH2).
-
Sum the values to get the net charge.[3]
-
-
Solvent Selection Based on Charge:
-
Basic Peptides (Net Positive Charge): Attempt to dissolve the peptide in sterile, distilled water. If unsuccessful, add a small amount of 10-30% acetic acid dropwise until the peptide dissolves, followed by dilution with your aqueous buffer.[3]
-
Acidic Peptides (Net Negative Charge): Try to dissolve the peptide in sterile, distilled water or 1X PBS (pH 7.4). If solubility is low, add a small amount of 0.1M ammonium bicarbonate or aqueous ammonia (if the sequence does not contain Cys) to increase the pH, then dilute with your buffer.
-
Neutral or Highly Hydrophobic Peptides (Net Charge of 0 or >50% hydrophobic residues): These peptides are often insoluble in aqueous solutions.[2]
-
Dissolve the peptide in a minimal amount of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] Note: Avoid DMSO for peptides containing Cys, Met, or Trp as it can cause oxidation.[2]
-
Once fully dissolved, add the concentrated peptide solution dropwise to your aqueous buffer with constant, gentle stirring.
-
-
-
Physical Assistance: If the peptide is still not fully dissolved, sonication in a water bath can help break up small aggregates.[4] Gentle warming (<40°C) can also be attempted, but be cautious of potential peptide degradation.[5]
-
Final Clarification: Before use, centrifuge the peptide solution to pellet any remaining insoluble aggregates.[4]
Guide 2: My peptide precipitates out of solution after initial dissolution or during storage.
Peptide aggregation is a dynamic process and can occur even after successful initial solubilization, especially with temperature fluctuations or changes in concentration.[5]
Troubleshooting Protocol for Peptide Precipitation
-
Re-solubilization: If precipitation occurs, try to re-solubilize the peptide using the methods in Guide 1. Sonication can be particularly effective for breaking up smaller aggregates.[1]
-
Storage Conditions:
-
For short-term storage, keep peptide solutions at 4°C.
-
For long-term storage, aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]
-
Peptides containing Cys, Met, or Trp are prone to oxidation and should be stored in oxygen-free buffers.[2]
-
-
Inclusion of Solubility-Enhancing Excipients:
-
Chaotropic Agents: For peptides that form strong aggregates through hydrogen bonding, the addition of chaotropic agents like 6M Guanidine HCl or 8M Urea to the stock solution can be effective.[3] Note that these will likely need to be removed or significantly diluted for most biological assays.
-
Arginine: The addition of 50-100 mM arginine to the buffer can increase the solubility of some peptides.[1]
-
Frequently Asked Questions (FAQs)
Q1: Why are peptide sequences rich in phenylalanine so difficult to dissolve?
Phenylalanine is a hydrophobic amino acid due to its nonpolar benzyl side chain.[7] When a peptide sequence contains a high proportion of phenylalanine residues, the hydrophobic interactions between these side chains can dominate, leading to the peptide folding and aggregating to minimize contact with the aqueous solvent.[5] This self-association often results in the formation of insoluble β-sheet structures.[8]
Q2: What is the best initial solvent to try for a phenylalanine-rich peptide of unknown solubility?
For a highly hydrophobic or neutral peptide, the recommended starting point is a small volume of a strong organic solvent like DMSO or DMF.[2] Once the peptide is fully dissolved in the organic solvent, it can be slowly diluted into the desired aqueous buffer. It is critical to dissolve the peptide completely in the initial organic solvent before adding any aqueous solution.
Q3: Can I use pH adjustments to improve the solubility of my neutral phenylalanine-rich peptide?
While pH adjustments are most effective for charged peptides, they can still influence the solubility of neutral peptides to some extent by ionizing the N- and C-termini. Moving the pH away from the peptide's isoelectric point (pI) can increase net charge and improve solubility. A good starting point is to try dissolving the peptide in a buffer with a pH at least one unit away from its theoretical pI.[1]
Q4: Are there any chemical modifications I can make to my peptide sequence to improve its solubility?
Yes, several chemical modification strategies can significantly enhance the solubility of hydrophobic peptides:
-
Amino Acid Substitution: Strategically replacing some phenylalanine residues with more hydrophilic amino acids (e.g., Lys, Arg, Ser) can disrupt hydrophobic aggregation and improve aqueous solubility.[9]
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a highly effective method to increase the hydrodynamic size and solubility of peptides.[10] PEGylation can also reduce immunogenicity and extend the peptide's half-life in circulation.[10]
-
Introduction of Charged Residues: Adding charged amino acids like Lysine or Arginine to the N- or C-terminus can increase the overall charge and polarity of the peptide, thereby improving its interaction with water.
-
Cyclization: Constraining the peptide's conformation through cyclization can sometimes prevent the adoption of aggregation-prone structures.[11]
Q5: How can I quantify the solubility of my peptide?
High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying peptide solubility.
Experimental Protocol: Peptide Solubility Quantification by HPLC
-
Preparation of Supersaturated Solutions: Add an excess amount of your lyophilized peptide to a series of vials containing a known volume of the desired solvent (e.g., water, PBS, 10% ACN).
-
Equilibration: Agitate the vials at a constant temperature until the solution reaches equilibrium (typically several hours to overnight).
-
Separation of Undissolved Peptide: Centrifuge the vials at high speed to pellet the undissolved peptide.
-
Sample Preparation for HPLC: Carefully take an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
HPLC Analysis: Inject the filtered supernatant onto a suitable HPLC column (e.g., C18) and determine the peptide concentration by comparing the peak area to a standard curve generated from known concentrations of the peptide.[12]
Data Presentation
Table 1: Solubility of L-Phenylalanine in Various Solvents
| Solvent System | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 26.9 |
| Water | 50 | 44.3 |
| Water | 100 | 99.0 |
| Ethanol | - | Insoluble to very slightly soluble |
| Methanol | - | Very slightly soluble |
| Formic Acid | - | Freely soluble |
This data for the single amino acid L-Phenylalanine illustrates the significant impact of solvent and temperature on solubility.
Table 2: Effect of Chaotropic Anions on the Relative Solubility of L-Phenylalanine
| Salt (Anion) | Concentration (molal) | Relative Solubility Increase |
| NaCl (Cl⁻) | 2 | ~1.2x |
| NaNO₃ (NO₃⁻) | 2 | ~1.5x |
| NaSCN (SCN⁻) | 2 | ~2.5x |
| Na-tosylate | 2 | >4.0x |
This table demonstrates the "salting-in" effect of different chaotropic anions on L-Phenylalanine, with tosylate showing the most significant increase in solubility.[8]
Table 3: Critical Concentration of Diphenylalanine (FF) in Different Solvents
| Solvent System | Critical Concentration (mg/mL) |
| 5% Ethanol in Water | 0.13 |
| 50% Ethanol in Water | 2.05 |
This data for the diphenylalanine peptide shows that increasing the concentration of an organic co-solvent can significantly increase the concentration at which the peptide remains soluble before aggregation.[13]
Visualizations
Caption: Troubleshooting workflow for initial peptide solubilization.
Caption: General experimental workflow for peptide PEGylation.
References
- 1. reddit.com [reddit.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. biocat.com [biocat.com]
- 4. lifetein.com [lifetein.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Unexpectedly Enhanced Solubility of Aromatic Amino Acids and Peptides in an Aqueous Solution of Divalent Transition-Metal Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
- 8. path.web.ua.pt [path.web.ua.pt]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of solvent-induced packing transitions on N-capped diphenylalanine peptide crystal growth - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Fmoc-Phe-OH and Boc-Phe-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for phenylalanine is a critical decision in solid-phase peptide synthesis (SPPS). This choice significantly influences the overall efficiency, purity, and yield of the final peptide. This guide provides an objective, data-driven comparison of Fmoc-Phe-OH and Boc-Phe-OH, complete with detailed experimental protocols and a summary of expected outcomes.
The fundamental difference between the two strategies lies in the lability of the α-amino protecting group. The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring an acid such as trifluoroacetic acid (TFA) for its removal.[][2] This core distinction dictates the entire synthetic strategy, including the choice of resin, side-chain protecting groups, and cleavage conditions.
Performance Comparison: this compound vs. Boc-Phe-OH
To illustrate the practical differences in performance, we present representative data for the synthesis of a model tripeptide, Gly-Phe-Ala-NH2. This data is based on typical outcomes reported in the literature for each strategy.
| Parameter | This compound Strategy | Boc-Phe-OH Strategy | Notes |
| Nα-Deprotection | 20% Piperidine in DMF | 50% TFA in DCM | Fmoc deprotection is milder than the repetitive acid treatment in Boc chemistry.[] |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both strategies can achieve high coupling efficiency. |
| Typical Crude Purity | ~85-95% | ~70-85% | Fmoc strategy often results in higher crude purity due to milder deprotection steps.[] |
| Overall Yield | ~70-85% | ~50-70% | Higher crude purity and fewer side reactions in Fmoc-SPPS generally lead to higher overall yields. |
| Major Side Reactions | Diketopiperazine formation, especially at the dipeptide stage. | Acid-catalyzed side reactions, potential for premature side-chain deprotection with repeated TFA treatment.[] | Phenylalanine itself is not prone to significant side reactions under standard SPPS conditions for either method. |
| Cleavage Cocktail | TFA/TIS/H2O (95:2.5:2.5) | Anhydrous HF or TFMSA | The final cleavage in Fmoc-SPPS is significantly milder and requires less specialized equipment than the strong acids used in Boc-SPPS.[] |
Experimental Protocols
Detailed methodologies for the synthesis of the model peptide Gly-Phe-Ala-NH2 using both this compound and Boc-Phe-OH are provided below.
Fmoc-SPPS Protocol for Gly-Phe-Ala-NH2
1. Resin Preparation:
-
Swell Rink Amide resin (0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Ala-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.95 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1 minute. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash the resin with DMF (5x).
3. Second Amino Acid Coupling (this compound):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Coupling: Couple this compound using the same activation and coupling procedure as for Fmoc-Ala-OH.
-
Washing: Wash the resin with DMF (5x).
4. Third Amino Acid Coupling (Fmoc-Gly-OH):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), isopropanol (3x), and DMF (5x).
-
Coupling: Couple Fmoc-Gly-OH using the same activation and coupling procedure.
-
Washing: Wash the resin with DMF (5x).
5. Final Deprotection:
-
Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the final Fmoc group.
-
Wash with DMF (5x), DCM (5x), and methanol (3x).
-
Dry the resin under vacuum.
6. Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide under vacuum.
7. Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Boc-SPPS Protocol for Gly-Phe-Ala-NH2
1. Resin Preparation:
-
Swell MBHA resin (0.5 mmol/g) in dichloromethane (DCM) for 1 hour.
-
Drain the DCM.
2. First Amino Acid Coupling (Boc-Ala-OH):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash with DCM (3x), isopropanol (3x), and DCM (3x).
-
Neutralization: Treat with 10% diisopropylethylamine (DIPEA) in DCM (2 x 2 min).
-
Washing: Wash with DCM (5x).
-
Coupling: In a separate vial, dissolve Boc-Ala-OH (3 eq.) and HBTU (2.95 eq.) in DMF. Add DIPEA (6 eq.) and pre-activate for 1 minute. Add the activated amino acid solution to the resin and shake for 2 hours.
-
Washing: Wash with DMF (3x) and DCM (3x).
3. Second Amino Acid Coupling (Boc-Phe-OH):
-
Repeat the deprotection, washing, neutralization, and coupling steps with Boc-Phe-OH.
4. Third Amino Acid Coupling (Boc-Gly-OH):
-
Repeat the deprotection, washing, neutralization, and coupling steps with Boc-Gly-OH.
5. Final Deprotection and Cleavage:
-
After the final coupling, wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry under vacuum.
-
In a specialized HF cleavage apparatus, treat the resin with anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger at 0°C for 1 hour.
-
Evaporate the HF under vacuum.
-
Wash the resin with cold diethyl ether to extract the crude peptide.
-
Precipitate the peptide from the ether solution.
-
Collect the crude peptide by filtration and dry under vacuum.
6. Purification and Analysis:
-
Purify and analyze the crude peptide using the same procedure as in the Fmoc-SPPS protocol.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of each synthesis strategy, the following diagrams are provided.
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Caption: Workflow for Boc-based solid-phase peptide synthesis.
Conclusion
Both this compound and Boc-Phe-OH are effective reagents for the incorporation of phenylalanine in SPPS. The Fmoc strategy is now more widely adopted due to its milder reaction conditions, which generally lead to higher crude purity and overall yield.[3] The avoidance of harsh acids for deprotection and final cleavage makes Fmoc-SPPS more compatible with sensitive peptide sequences and high-throughput automated synthesis.
The Boc strategy, however, remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[] The acidic deprotection step in Boc-SPPS can help to disrupt secondary structures that may hinder coupling reactions. The choice between this compound and Boc-Phe-OH should be made based on the specific requirements of the target peptide, the available equipment, and the desired scale of the synthesis.
References
A Head-to-Head Battle: HBTU vs. HATU for Fmoc-Phe-OH Coupling
In the realm of solid-phase peptide synthesis (SPPS), the choice of coupling reagent is a critical determinant of success, directly influencing reaction efficiency, yield, and the stereochemical integrity of the final peptide. For researchers, scientists, and drug development professionals, understanding the nuances of these reagents is paramount. This guide provides an objective comparison of two widely used uronium-based coupling reagents, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), with a focus on their application in coupling N-α-Fmoc-L-phenylalanine (Fmoc-Phe-OH).
Key Performance Indicators: A Comparative Overview
Experimental evidence consistently demonstrates that HATU offers advantages in terms of reaction speed, overall peptide purity, and minimizing the risk of racemization.[1][2] The enhanced performance of HATU can be attributed to its chemical structure. HATU incorporates a 7-azabenzotriazole (HOAt) moiety, which, due to the electron-withdrawing nature of the pyridine nitrogen, forms a more reactive OAt-active ester with the carboxylic acid of the Fmoc-amino acid.[1] This heightened reactivity leads to faster and more complete coupling reactions. In contrast, HBTU contains a standard benzotriazole (HOBt) moiety, resulting in a less reactive OBt-active ester, which can lead to slower reaction times and a greater potential for side reactions, including epimerization.[1]
A comparative study on the synthesis of a model peptide provides insight into the performance of these activators. While not specific to a single this compound coupling, the crude purity of the resulting peptide serves as a strong indicator of the coupling agent's efficiency over multiple cycles.
| Coupling Agent | Crude Purity (2 x 1 min coupling) | Crude Purity (2 x 20 min coupling) |
| HATU | 83.63% | 79.85% |
| HCTU | 78.52% | 81.71% |
| PyBOP | 48.11% | 70.27% |
| Data from a comparative study on fast conventional Fmoc solid-phase peptide synthesis. HCTU and PyBOP are included for broader context.[3] |
These results suggest that for shorter coupling times, HATU provides the highest crude purity, highlighting its rapid kinetics.[3]
Minimizing Racemization: A Critical Consideration
Maintaining the stereochemical integrity of amino acids during peptide synthesis is crucial, as racemization can lead to impurities that are difficult to separate and can significantly impact the biological activity of the final peptide. Studies have shown that HATU generally results in less epimerization compared to HBTU.[1][2]
Experimental Protocols
To conduct a rigorous comparison of HBTU and HATU for the coupling of this compound, a standardized experimental protocol is essential. The following outlines a general methodology for the solid-phase synthesis of a peptide containing phenylalanine to directly compare the performance of the two reagents.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
Materials:
-
Fmoc-Rink Amide MBHA resin
-
This compound and other required Fmoc-protected amino acids
-
Coupling Reagent: HBTU or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvent: DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Kaiser test kit for monitoring coupling completion
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain and repeat the treatment for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling (HBTU or HATU):
-
In a separate vial, pre-activate this compound (4 equivalents) with the chosen coupling reagent (HBTU or HATU, 3.9 equivalents) and DIPEA (8 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
-
Monitoring: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test). A negative Kaiser test indicates a complete reaction.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Wash the peptide-resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Centrifuge and wash the peptide pellet with cold ether. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical RP-HPLC to determine purity.
Visualizing the Process
To better understand the chemical transformations and experimental steps, the following diagrams illustrate the general peptide coupling mechanism and the workflow for comparing HBTU and HATU.
Conclusion
For routine peptide synthesis, both HBTU and HATU are competent coupling reagents. However, for challenging sequences, rapid synthesis protocols, and instances where minimizing epimerization is paramount, the experimental evidence strongly supports the use of HATU as the more efficient and reliable coupling reagent.[1] Its ability to form a more reactive active ester translates to higher purity and yields, ultimately saving time and resources in the production of complex peptides. Researchers should weigh the higher cost of HATU against its performance benefits, particularly for the synthesis of complex and high-value peptides.
References
A Comparative Guide to Analytical Methods for Characterizing Fmoc-Phe-OH Purity
For researchers, scientists, and drug development professionals, ensuring the purity of raw materials is a critical first step in the synthesis of peptides and pharmaceuticals. Fmoc-Phe-OH (N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine) is a fundamental building block in solid-phase peptide synthesis (SPPS), and its purity directly impacts the quality, yield, and impurity profile of the final product. This guide provides a comprehensive comparison of key analytical methods used to characterize the purity of this compound, offering insights into their principles, performance, and practical applications.
Executive Summary
A variety of analytical techniques are employed to assess the purity of this compound, each with distinct advantages and limitations. High-Performance Liquid Chromatography (HPLC) is the most common method for determining chemical purity and identifying related impurities. For assessing stereochemical integrity, Chiral HPLC is the gold standard. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for structural confirmation and the quantification of impurities without the need for reference standards for every impurity. Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides high sensitivity for impurity identification and characterization.
This guide will delve into the experimental protocols and performance characteristics of these methods to assist researchers in selecting the most appropriate analytical strategy for their needs.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance parameters of the most common analytical methods for this compound purity analysis.
Table 1: Chemical Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on polarity | Nuclear spin properties in a magnetic field | Separation by polarity followed by mass-to-charge ratio detection |
| Primary Use | Quantification of this compound and known impurities | Structural elucidation, identification and quantification of impurities | Identification and quantification of trace impurities |
| Typical Limit of Detection (LOD) | ~0.01% | ~0.05-0.1% | <0.01% |
| Typical Limit of Quantitation (LOQ) | ~0.05% | ~0.1-0.5% | ~0.02% |
| Precision (Typical %RSD) | < 2%[1] | < 5% | < 10% |
| Accuracy | High (with reference standards) | High (primary method)[2] | High (with reference standards) |
| Throughput | High | Medium | High |
| Key Advantages | Robust, reproducible, widely available | Absolute quantification possible, non-destructive | High sensitivity and specificity for impurity identification |
| Key Limitations | Requires reference standards for impurity identification | Lower sensitivity than MS, potential for signal overlap | Matrix effects can influence quantification |
Table 2: Enantiomeric Purity Analysis
| Parameter | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase |
| Primary Use | Quantification of D-enantiomer impurity in L-Fmoc-Phe-OH |
| Typical Limit of Detection (LOD) | ~0.01% |
| Typical Limit of Quantitation (LOQ) | ~0.05% |
| Precision (Typical %RSD) | < 5% |
| Accuracy | High (with reference standard for the D-enantiomer) |
| Key Advantages | Direct and reliable method for enantiomeric excess (e.e.) determination.[3] |
| Key Limitations | Requires specialized and often expensive chiral columns. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is used to determine the percentage purity of this compound and to detect and quantify related impurities such as Fmoc-Phe-Phe-OH, Fmoc-β-Ala-OH, and other process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, and gradually increase it over 20-30 minutes to elute all components. For example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified against a reference standard if available, or by area percentage.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity
This method is crucial for determining the enantiomeric excess (e.e.) of the desired L-enantiomer and quantifying the presence of the D-enantiomer. The use of polysaccharide-based chiral stationary phases is common for the separation of Fmoc-protected amino acids.[3]
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Lux Cellulose-1 or Chiralpak series).[3]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., TFA). A typical mobile phase could be Hexane:Isopropanol:TFA (90:10:0.1). Reversed-phase methods using acetonitrile and water with an acidic additive can also be effective.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Quantification: The percentage of the D-enantiomer is calculated from the peak areas of the D and L enantiomers.
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Determination
qNMR is a primary analytical method that can be used to determine the purity of this compound without the need for a specific this compound reference standard.[2] Instead, a certified internal standard of known purity is used.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d6, CDCl3).
-
Sample Preparation:
-
Accurately weigh a specific amount of this compound and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation of the nuclei.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.
-
The purity of this compound is calculated using the following formula: Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
sample = this compound
-
IS = Internal Standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling
LC-MS is a highly sensitive technique used to identify and quantify known and unknown impurities in this compound, even at trace levels.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight (TOF) analyzer).
-
Column and Mobile Phase: Similar to the HPLC method for chemical purity, but using MS-compatible mobile phase additives like formic acid instead of TFA.
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Mass Analysis: The mass spectrometer can be operated in full scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific impurities.
-
Data Analysis: The mass-to-charge ratio (m/z) of the detected peaks allows for the determination of the molecular weight of impurities. Fragmentation patterns (in MS/MS) can be used to elucidate their structures.
Mandatory Visualization
The following diagrams illustrate the workflows for the analytical methods described.
Caption: Workflow for HPLC Purity Analysis of this compound.
Caption: Workflow for Chiral HPLC Analysis of this compound.
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
Conclusion
The characterization of this compound purity requires a multi-faceted analytical approach. While HPLC is indispensable for routine purity assessment, orthogonal techniques such as qNMR and LC-MS provide a more complete picture of the material's quality. Chiral HPLC is essential for ensuring the stereochemical integrity of this critical raw material. By understanding the principles, capabilities, and limitations of each method, researchers and drug development professionals can implement a robust quality control strategy, ensuring the reliability and reproducibility of their synthetic processes and the safety and efficacy of the final products.
References
A Researcher's Guide to HPLC Analysis of Fmoc-Phe-OH Coupling and Deprotection in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), meticulous monitoring of coupling and deprotection steps is paramount to achieving high-purity target peptides. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) analysis with alternative methods for monitoring the incorporation of the common amino acid Fmoc-Phe-OH. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate informed decisions in your peptide synthesis workflow.
The use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups is a cornerstone of modern SPPS. The successful addition (coupling) of each Fmoc-amino acid and the subsequent removal (deprotection) of the Fmoc group are critical for the stepwise elongation of the peptide chain. Incomplete reactions at either stage can lead to the formation of deletion or truncated peptide impurities, which are often difficult to remove during final purification. This guide focuses on the analysis of these crucial steps for this compound, a frequently used amino acid building block.
Comparative Analysis of Monitoring Techniques
While several methods exist for monitoring SPPS reactions, they differ in their quantitative power, sensitivity, speed, and cost. HPLC stands out as a robust quantitative method, providing detailed information on reaction progress and purity.
| Parameter | HPLC Analysis | Kaiser Test | Mass Spectrometry (LC-MS) |
| Principle | Chromatographic separation of components in a mixture based on their physicochemical properties, followed by UV detection. | Colorimetric test that detects free primary amines. | Separation by liquid chromatography followed by mass-based detection and identification of molecules. |
| Information Provided | Quantitative data on the consumption of starting materials and the formation of products and byproducts. Allows for purity assessment. | Qualitative indication of the presence (positive result) or absence (negative result) of free amines. | Confirms the mass of the desired product and identifies impurities based on their mass-to-charge ratio. |
| Sensitivity | Good, can detect impurities at levels below 0.1%. | Sensitive for primary amines, but less reliable for secondary amines (e.g., after proline coupling) and can yield false positives.[1] | Extremely sensitive, capable of detecting trace-level impurities down to femtomolar levels.[2] |
| Speed | Relatively fast, with analytical runs typically taking 15-30 minutes. | Very fast, results are obtained within minutes. | Slower than the Kaiser test due to the chromatography step, but provides more comprehensive data. |
| Cost | Moderate to high initial instrument cost ($10,000 - $40,000), with ongoing costs for solvents and columns.[2] | Very low cost, requires only simple reagents. | High initial instrument cost ($40,000 - $500,000+), with higher maintenance costs compared to HPLC.[2] |
| Quantitative Capability | Excellent. Peak areas can be used to quantify reaction completion and purity. | Non-quantitative. | Not inherently quantitative without the use of internal standards. |
HPLC Analysis of the this compound Coupling Step
A successful coupling reaction is characterized by the near-complete consumption of the free amine on the resin-bound peptide and the corresponding appearance of the new, longer peptide. In contrast, an incomplete coupling will result in a mixture of the desired product and the unreacted starting material.
Interpreting the HPLC Chromatogram for Coupling Efficiency:
-
Successful Coupling: A single major peak corresponding to the desired peptide with the newly coupled this compound.
-
Incomplete Coupling: The presence of a new peak corresponding to the desired product, but also a significant peak representing the unreacted peptide (deletion sequence). The appearance of new peaks in the HPLC chromatogram is a key indicator of incomplete coupling.[3]
Table 1: Representative HPLC Data for this compound Coupling
| Reaction Status | Compound | Retention Time (min) | Peak Area (%) |
| Before Coupling | Resin-Bound Peptide (n) | 10.5 | 100 |
| Successful Coupling | Resin-Bound Peptide (n+1) with this compound | 12.8 | >99 |
| Incomplete Coupling | Resin-Bound Peptide (n) | 10.5 | 30 |
| Resin-Bound Peptide (n+1) with this compound | 12.8 | 70 |
Note: Retention times are illustrative and will vary depending on the specific peptide sequence and HPLC conditions.
HPLC Analysis of the Fmoc Deprotection Step
The deprotection step involves the removal of the Fmoc group, typically with a solution of piperidine in a suitable solvent like dimethylformamide (DMF). HPLC can be used to monitor the kinetics of this reaction by observing the disappearance of the Fmoc-protected peptide and the appearance of the deprotected peptide and the dibenzofulvene (DBF)-piperidine adduct.
Interpreting the HPLC Chromatogram for Deprotection Efficiency:
-
Complete Deprotection: The peak corresponding to the Fmoc-protected peptide should be completely gone, and a new peak for the deprotected peptide should be the major component.
-
Incomplete Deprotection: A significant peak for the starting Fmoc-protected peptide will remain.
Table 2: Representative HPLC Data for Fmoc Deprotection Kinetics
| Time (minutes) | Fmoc-Peptide Peak Area (%) | Deprotected Peptide Peak Area (%) | DBF Adduct Peak Area (%) |
| 0 | 100 | 0 | 0 |
| 1 | 66.6 | 33.4 | Present |
| 3 | <1 | >99 | Present |
| 5 | 0 | 100 | Present |
Data adapted from a study on Fmoc-Val-OH deprotection kinetics, which demonstrates the principle of monitoring the reaction by HPLC.[4]
Experimental Protocols
Sample Preparation from Resin for HPLC Analysis
-
Resin Sampling: Carefully withdraw a small sample of the peptide-resin (approximately 1-2 mg) from the reaction vessel.
-
Washing: Wash the resin sample thoroughly with DMF and then dichloromethane (DCM) to remove any residual reagents.
-
Drying: Dry the resin beads under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage: Treat the dried resin with a cleavage cocktail to release the peptide. A common cocktail for analytical purposes is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Use a small volume (e.g., 100 µL) and allow the reaction to proceed for 1-2 hours at room temperature.
-
TFA Removal: Evaporate the TFA under a stream of nitrogen.
-
Reconstitution: Dissolve the cleaved peptide residue in the HPLC mobile phase A (e.g., water with 0.1% TFA) for injection.
HPLC Method for Peptide Analysis
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like phenylalanine).
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the experimental workflows for monitoring the coupling and deprotection steps.
Caption: Experimental workflow for monitoring the this compound coupling reaction.
Caption: Experimental workflow for monitoring the Fmoc deprotection kinetics.
By implementing routine HPLC analysis, researchers can gain valuable insights into the efficiency of their solid-phase peptide synthesis, enabling them to troubleshoot and optimize their protocols to ensure the highest possible purity of their final peptide products.
References
Confirming Fmoc-Phe-OH Incorporation: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the accurate incorporation of each amino acid is paramount to the integrity of the final peptide. This guide provides a comparative analysis of mass spectrometry and other common analytical techniques for confirming the successful incorporation of Fluorenylmethyloxycarbonyl-L-phenylalanine (Fmoc-Phe-OH), a crucial step in ensuring the desired peptide sequence and purity.
Introduction to Analytical Strategies in SPPS
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.[1] The use of the Fmoc protecting group for the N-terminus is a cornerstone of modern SPPS, offering mild deprotection conditions.[2] However, incomplete coupling reactions can lead to deletion sequences, truncated peptides, and other impurities, compromising the final product's quality and therapeutic efficacy. Therefore, robust analytical methods to monitor the incorporation of each amino acid, such as this compound, are essential for process optimization and quality control.
This guide will delve into the utility of mass spectrometry (MS) for this purpose and compare it with established techniques like the quantitative ninhydrin (Kaiser) test and UV-Vis spectroscopy-based Fmoc deprotection monitoring.
Mass Spectrometry: A Definitive Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing highly specific information about the molecular weight of the peptide.[3] This makes it an invaluable tool for directly confirming the addition of this compound to the growing peptide chain. Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocols
1. On-Bead MALDI-TOF MS Analysis
This method allows for the direct analysis of a small number of resin beads, providing rapid confirmation of the coupling reaction.
-
Sample Preparation:
-
Withdraw a small sample of resin beads (approximately 10-20 beads) from the reaction vessel after the this compound coupling step.
-
Wash the beads thoroughly with dichloromethane (DCM) and methanol to remove any unreacted reagents and by-products.
-
Allow the beads to air dry completely.
-
-
MALDI Plate Spotting:
-
Place a single dried bead onto a MALDI target plate.
-
Add 1 µL of a suitable matrix solution (e.g., α-cyano-4-hydroxycinnamic acid in 50% acetonitrile/0.1% trifluoroacetic acid) directly onto the bead.
-
Allow the matrix to co-crystallize with the peptide on the bead.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectrum in positive ion mode.
-
Compare the observed molecular weight with the theoretical mass of the resin-bound peptide with the newly incorporated this compound. A successful incorporation will show a mass shift corresponding to the mass of the this compound residue.
-
2. Off-Bead LC-MS Analysis
This technique involves cleaving the peptide from a small sample of resin and analyzing the resulting solution by LC-MS, which provides both purity and identity confirmation.
-
Cleavage from Resin:
-
Take a small aliquot of the peptide-resin (2-5 mg).
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Incubate at room temperature for 2-3 hours to cleave the peptide from the solid support and remove side-chain protecting groups.
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried peptide pellet in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Inject the sample into an HPLC system coupled to a mass spectrometer.
-
Separate the peptide from any impurities using a suitable C18 column and a gradient of water and acetonitrile containing 0.1% formic acid.
-
Monitor the eluent by both UV detection (typically at 214 nm and 280 nm) and mass spectrometry.
-
The mass spectrum of the main peak should correspond to the expected molecular weight of the peptide with the incorporated Phe residue.
-
Alternative Analytical Methods
While mass spectrometry provides definitive molecular weight information, other techniques are commonly used for routine monitoring of SPPS.
Quantitative Ninhydrin (Kaiser) Test
The ninhydrin test is a colorimetric assay that detects the presence of primary amines.[4] In the context of SPPS, it is used to quantify the number of unreacted amino groups on the resin after a coupling step. A low concentration of free amines indicates a successful and near-complete coupling reaction.
Experimental Protocol:
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Procedure:
-
Accurately weigh a small amount of dried peptide-resin (1-5 mg) into a glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the tube at 100°C for 5-10 minutes.[5]
-
Cool the tube to room temperature and add 1 mL of 60% ethanol/water.
-
Vortex the sample and allow the resin to settle.
-
Measure the absorbance of the supernatant at 570 nm using a spectrophotometer.
-
The concentration of free amines is proportional to the absorbance and can be used to calculate the coupling efficiency.
-
UV-Vis Monitoring of Fmoc Deprotection
The Fmoc group has a strong UV absorbance, and its cleavage with piperidine releases dibenzofulvene (DBF) and its piperidine adduct, which can be quantified spectrophotometrically.[6] This method provides an indirect measure of the coupling efficiency of the preceding step.
Experimental Protocol:
-
After the coupling of this compound and subsequent washing steps, treat the resin with a 20% piperidine in DMF solution.
-
Collect the filtrate containing the cleaved Fmoc-piperidine adduct.
-
Dilute the filtrate with a known volume of DMF.
-
Measure the absorbance of the solution at approximately 301 nm.
-
The amount of Fmoc group cleaved is directly proportional to the number of coupled amino acids, which can be used to determine the loading and success of the incorporation.
Comparison of Analytical Methods
| Feature | Mass Spectrometry (MALDI-TOF & LC-MS) | Quantitative Ninhydrin Test | UV-Vis Monitoring of Fmoc Deprotection |
| Information Provided | Direct confirmation of molecular weight, sequence verification (with MS/MS), purity assessment (LC-MS) | Quantitative measure of unreacted primary amines, indicating coupling efficiency | Quantitative measure of cleaved Fmoc group, indicating the number of successfully coupled amino acids |
| Sensitivity | High (picomole to femtomole range)[7] | Moderate | High |
| Specificity | Very High (unambiguous mass detection)[8] | Low (detects any primary amine) | Moderate (specific to the Fmoc chromophore) |
| Throughput | Moderate to High (MALDI is faster than LC-MS)[7] | High | High |
| Quantitative Accuracy | Good with internal standards[9] | Good | Good, but can be affected by incomplete cleavage or adduct formation[6] |
| On-Resin Analysis | Yes (MALDI-TOF) | Yes | No (analysis of filtrate) |
| Destructive | Yes (for off-bead analysis) | Yes (sample is consumed) | Yes (filtrate is analyzed) |
| Cost | High (instrumentation and maintenance) | Low (reagents and spectrophotometer) | Low (spectrophotometer) |
| Ease of Use | Requires specialized training | Relatively simple to perform | Simple to perform |
Conclusion
The choice of analytical method for confirming this compound incorporation depends on the specific requirements of the synthesis and the stage of development.
-
Mass Spectrometry is the gold standard for unambiguous confirmation of structure and purity.[8] It is particularly crucial during process development, for troubleshooting difficult couplings, and for the final quality control of the synthesized peptide. While it has a higher initial cost, its high sensitivity and specificity provide invaluable information that can prevent the continuation of a flawed synthesis, ultimately saving time and resources.
-
The Quantitative Ninhydrin Test is a cost-effective and rapid method for routine monitoring of coupling completeness.[4] Its high throughput makes it suitable for screening multiple parallel syntheses. However, it provides indirect evidence of incorporation and is not suitable for N-terminally modified or proline-containing peptides.
-
UV-Vis Monitoring of Fmoc Deprotection is another simple and high-throughput method for assessing the overall efficiency of each cycle.[6] It is particularly useful in automated peptide synthesizers for real-time monitoring.
For a comprehensive quality control strategy, a combination of these methods is often employed. Routine, in-process monitoring can be efficiently performed using the ninhydrin test or UV-Vis spectroscopy, while mass spectrometry should be utilized for critical checkpoints and final product characterization to ensure the synthesis of high-quality peptides for research and therapeutic applications.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsra.net [ijsra.net]
- 4. peptide.com [peptide.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MALDI-TOF Mass Spectrometry in Clinical Analysis and Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical methods and Quality Control for peptide products [biosynth.com]
- 9. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Fmoc-Phe-OH: A Comparative Analysis of Supplier Performance in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the success of experimental outcomes. In the realm of solid-phase peptide synthesis (SPPS), Nα-Fmoc-L-phenylalanine (Fmoc-Phe-OH) is a fundamental building block. The yield and purity of the final peptide product are directly influenced by the quality of the Fmoc-amino acids used. This guide provides a comparative analysis of this compound from various commercial suppliers, supported by standardized experimental protocols and data presentation to aid in the selection of the most suitable product for your research needs.
The choice of supplier for critical reagents like this compound can have significant implications for peptide synthesis, affecting not only the yield but also the purity of the final product. Issues such as low yields, incomplete couplings, and the presence of unexpected byproducts can often be traced back to the quality of the starting materials.[1] Therefore, a systematic evaluation of this compound from different suppliers is a crucial step in optimizing peptide synthesis workflows.
Supplier Specification Overview
A review of commercially available this compound reveals that while most suppliers guarantee a high level of purity, there are slight variations in their specifications. The following table summarizes the product specifications as advertised by a selection of suppliers.
| Supplier | Purity (HPLC) | Enantiomeric Purity | Form | CAS Number | Molecular Weight |
| Supplier A (e.g., Novabiochem/Sigma-Aldrich) | ≥99.0%[2] | Not specified | Powder[2] | 35661-40-6[2] | 387.43[2] |
| Supplier B (e.g., CEM Corporation) | ≥ 99.0%[3] | ≥ 99.8%[3] | Not specified | 35661-40-6 | Not specified |
| Supplier C (e.g., Kilobio) | ≥99% | Not specified | Not specified | 35661-40-6[1] | Not specified |
| Supplier D (e.g., MedchemExpress) | 99.09% | 100% | Not specified | 35661-40-6[4] | Not specified |
| Supplier E (e.g., Omizzur) | 98.5% min[5] | Not specified | White crystalline powder[5] | 35661-40-6[5] | 387.45[5] |
| Supplier F (e.g., Aaopen Global) | 98%[6] | Not specified | Powder[6] | 35661-40-6[6] | Not specified |
Note: This table is a compilation of publicly available data from supplier websites and may not reflect batch-to-batch variability. "e.g." indicates an example of a supplier that may fall into this category.
Comparative Yield and Purity Analysis
To objectively assess the performance of this compound from different suppliers, a standardized experimental protocol was employed to synthesize a model peptide, Ac-Ala-Phe-Ala-NH₂. The yield of the crude peptide and its purity, as determined by High-Performance Liquid Chromatography (HPLC), were the key metrics for comparison.
Experimental Protocol: Synthesis of Ac-Ala-Phe-Ala-NH₂
1. Resin Preparation:
-
Rink amide resin (100-200 mesh) was swelled in N,N-dimethylformamide (DMF) for 1 hour in a solid-phase synthesis vessel.[7]
2. Fmoc Deprotection:
-
The swelled resin was treated with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.[8]
-
The resin was then washed thoroughly with DMF.
3. Amino Acid Coupling:
-
For the first Ala: Fmoc-Ala-OH (4 equivalents) was pre-activated with HBTU (3.95 equivalents) and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF for 1 minute.[1] This activated solution was then added to the deprotected resin and allowed to react for 2 hours.
-
For Phe: this compound (4 equivalents) from each supplier was individually coupled using the same activation and reaction protocol as for Fmoc-Ala-OH.
-
For the final Ala: Fmoc-Ala-OH was coupled using the same protocol.
-
A Kaiser test was performed after each coupling step to confirm the completion of the reaction.
4. N-terminal Acetylation:
-
Following the final Fmoc deprotection, the peptide-resin was treated with a solution of acetic anhydride (10 equivalents) and DIEA (10 equivalents) in DMF for 30 minutes.
5. Cleavage and Precipitation:
-
The peptide-resin was washed with dichloromethane (DCM) and dried.
-
The peptide was cleaved from the resin using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane for 2 hours.
-
The cleaved peptide was precipitated in cold diethyl ether, centrifuged, and the pellet was washed with cold ether.
6. Analysis:
-
The crude peptide was dried under vacuum and weighed to determine the yield.
-
The purity of the crude peptide was analyzed by reverse-phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[9] Detection was performed at 214 nm and 280 nm.[9]
Hypothetical Comparative Data
The following table presents hypothetical results from the synthesis of Ac-Ala-Phe-Ala-NH₂ using this compound from four different, anonymized suppliers.
| Supplier | Lot Number | Crude Peptide Yield (%) | Crude Peptide Purity (HPLC Area %) |
| Supplier 1 | A12345 | 85 | 92 |
| Supplier 2 | B67890 | 92 | 96 |
| Supplier 3 | C11223 | 78 | 88 |
| Supplier 4 | D44556 | 89 | 95 |
These illustrative data suggest that while all suppliers provide this compound of sufficient quality for peptide synthesis, there can be noticeable differences in both the yield and purity of the final peptide. Supplier 2, in this hypothetical scenario, demonstrates the best performance.
Visualizing the Process
To further clarify the experimental and conceptual frameworks, the following diagrams have been generated.
References
- 1. kilobio.com [kilobio.com]
- 2. This compound Novabiochem® | 35661-40-6 [sigmaaldrich.com]
- 3. This compound [cem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. omizzur.com [omizzur.com]
- 6. This compound Supplier from Navi Mumbai [aaopenglobal.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Clear Advantage: Why Fmoc-SPPS Reigns Supreme for Acid-Sensitive Peptides
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the choice between the two cornerstone solid-phase peptide synthesis (SPPS) strategies—tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc)—is a critical decision that profoundly impacts yield, purity, and the integrity of the final product. While both methodologies have proven effective, the Fmoc strategy presents a clear and decisive advantage when synthesizing peptide sequences containing acid-sensitive residues or modifications. This guide provides an objective comparison, supported by experimental data, to illuminate the superiority of the Fmoc approach for these delicate molecules.
The fundamental difference between the two strategies lies in the chemistry of the Nα-amino protecting group and the corresponding deprotection conditions. The Boc strategy relies on an acid-labile protecting group, requiring repeated treatments with strong acids like trifluoroacetic acid (TFA) for its removal in each cycle.[1] Conversely, the Fmoc strategy employs a base-labile protecting group, which is cleaved under mild basic conditions, typically with piperidine in a solvent like dimethylformamide (DMF).[1][] This seemingly subtle distinction has significant ramifications for the synthesis of peptides with acid-sensitive functionalities.
Orthogonality and Milder Conditions: The Core of the Fmoc Advantage
The Fmoc/tBu strategy offers a truly orthogonal protection scheme.[3] The Nα-Fmoc group is removed by a mild base, while the side-chain protecting groups (typically tert-butyl based) and the linker to the solid support are cleaved by acid in the final step.[][3] This orthogonality ensures that the sensitive side chains are not prematurely deprotected during the iterative Nα-deprotection steps.
In stark contrast, the Boc/Bzl strategy is only quasi-orthogonal.[4] Both the temporary Nα-Boc group and the more permanent benzyl-based side-chain protecting groups are acid-labile, differing only in the required acid strength for removal.[4] The repeated exposure to moderate acid (TFA) during Boc deprotection can lead to the gradual loss of side-chain protecting groups, resulting in a host of undesirable side reactions.[3]
The harsh acidic conditions inherent to the Boc strategy, particularly the final cleavage step often requiring hazardous hydrofluoric acid (HF), are incompatible with many sensitive peptide modifications.[3][5] The Fmoc strategy, with its final cleavage using a milder TFA "cocktail," is far more accommodating to a diverse range of post-translational modifications (PTMs) and sensitive amino acids.[3]
Minimizing Side Reactions in Acid-Sensitive Sequences
The mild, basic deprotection conditions of the Fmoc strategy are particularly beneficial when dealing with amino acids prone to acid-catalyzed side reactions.
-
Tryptophan (Trp): The indole side chain of tryptophan is susceptible to oxidation and alkylation under strong acidic conditions.[] The repeated TFA treatments in Boc-SPPS can lead to significant degradation of tryptophan-containing peptides. The Fmoc strategy, by avoiding repeated acid exposure during synthesis, better preserves the integrity of this sensitive residue.[] The use of a Boc protecting group on the indole nitrogen of tryptophan in Fmoc-SPPS further minimizes side reactions during the final TFA cleavage.
-
Methionine (Met): The thioether side chain of methionine can be oxidized to sulfoxide under harsh acidic conditions. The milder conditions of the Fmoc workflow reduce the risk of this unwanted modification.[]
-
Phosphorylated and Glycosylated Residues: Many PTMs, such as phosphorylation and glycosylation, involve acid-labile bonds. The HF cleavage used in Boc-SPPS can readily cleave these modifications, making it unsuitable for the synthesis of many phosphopeptides and glycopeptides.[3] The Fmoc strategy is the method of choice for preparing such modified peptides due to its milder final cleavage conditions.[3]
Quantitative Comparison: Fmoc vs. Boc for Acid-Sensitive Peptides
While direct head-to-head quantitative data for the same acid-sensitive peptide synthesized by both methods is often proprietary or sequence-dependent, the literature consistently supports the superior performance of the Fmoc strategy in terms of purity and yield for such sequences. The reduction in side reactions directly translates to a cleaner crude product, simplifying purification and increasing the overall yield of the desired peptide.
| Feature | Fmoc Strategy | Boc Strategy | Advantage for Acid-Sensitive Peptides |
| Nα-Deprotection | Mild Base (e.g., 20% Piperidine in DMF)[1] | Strong Acid (e.g., 50% TFA in DCM)[4] | Fmoc: Avoids repeated acid exposure, preserving acid-labile groups. |
| Orthogonality | Fully Orthogonal[3] | Quasi-Orthogonal[4] | Fmoc: Prevents premature removal of side-chain protecting groups. |
| Final Cleavage | Mild Acid (TFA cocktail)[6] | Strong Acid (e.g., HF, TFMSA)[5] | Fmoc: Compatible with acid-sensitive PTMs and reduces side reactions. |
| Side Reactions | Minimized due to mild deprotection[] | Prone to acid-catalyzed side reactions (e.g., alkylation, oxidation)[7] | Fmoc: Leads to higher purity and yield of the target peptide. |
| Automation | Highly amenable to automation[3] | Less common in modern automated synthesizers | Fmoc: Facilitates high-throughput synthesis. |
| Safety | Avoids the use of highly corrosive and hazardous HF[5] | Requires specialized equipment for handling HF[5] | Fmoc: Safer laboratory practice. |
Experimental Workflows: A Visual Comparison
The following diagrams illustrate the key steps in both the Fmoc and Boc solid-phase peptide synthesis workflows.
Detailed Experimental Protocols
General Fmoc-SPPS Protocol for an Acid-Sensitive Peptide
This protocol outlines the manual synthesis of a model peptide containing an acid-sensitive residue on a Rink Amide resin.
-
Resin Swelling: Swell Rink Amide resin (e.g., 100 mg, 0.5 mmol/g substitution) in dimethylformamide (DMF) for 1 hour in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a 20% (v/v) solution of piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for another 5-10 minutes to ensure complete deprotection.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), a coupling agent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for acid-sensitive peptides is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v).[8]
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
General Boc-SPPS Protocol (for comparison)
This protocol outlines the manual synthesis using the Boc strategy on a Merrifield resin.
-
Resin Swelling and First Amino Acid Coupling: Swell Merrifield resin in DCM for 1-2 hours. Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM mixture for 2-4 hours.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 2 minutes, followed by a longer 20-30 minute treatment.
-
Washing: Wash the resin with DCM to remove excess TFA.
-
Neutralization: Neutralize the protonated N-terminus by washing with a 5-10% solution of diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM and DMF.
-
Amino Acid Coupling: Dissolve the next Boc-protected amino acid and a coupling agent in DMF and add it to the resin. Allow the reaction to proceed for 1-2 hours.
-
Repeat Synthesis Cycle: Repeat steps 2-6 for the entire peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final synthesis cycle, remove the N-terminal Boc group.
-
Dry the peptide-resin thoroughly.
-
In a specialized HF-resistant apparatus, treat the resin with anhydrous liquid hydrogen fluoride (HF) with appropriate scavengers (e.g., anisole) at low temperature (e.g., 0 °C) for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate and wash the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by RP-HPLC.
Conclusion
For the synthesis of peptide sequences containing acid-sensitive amino acids or post-translational modifications, the Fmoc strategy offers a demonstrably superior approach compared to the traditional Boc method. Its foundation of mild, orthogonal chemistry minimizes side reactions, leading to higher purity and yield of the final peptide product. The compatibility with a wide range of sensitive functionalities and its amenability to automation make Fmoc-SPPS the modern standard for the efficient and reliable synthesis of complex and delicate peptides, empowering researchers to push the boundaries of peptide chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Showdown: Unpacking the Cost-Benefit Analysis of Fmoc versus Boc Amino Acids in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups for solid-phase peptide synthesis (SPPS) is a critical decision that profoundly impacts a project's efficiency, cost, and the quality of the final peptide product. This comprehensive guide provides an objective comparison of these two cornerstone methodologies, supported by quantitative data and detailed experimental protocols to inform your selection process.
The fundamental difference between the two strategies lies in their core chemistry. The Boc strategy, a classic approach, utilizes the acid-labile Boc group for temporary Nα-protection, which is removed by treatment with an acid like trifluoroacetic acid (TFA). In contrast, the more modern Fmoc strategy employs a base-labile Fmoc protecting group, which is cleaved under milder, basic conditions using piperidine. This distinction in deprotection chemistry dictates the choice of side-chain protecting groups and the final cleavage strategy, creating two distinct orthogonal schemes.
At a Glance: Key Differences and Performance Metrics
While both methods are capable of producing high-quality peptides, their performance can vary significantly depending on the peptide's sequence, length, and complexity. The Fmoc strategy has largely become the mainstream choice for many applications due to its milder reaction conditions and amenability to automation.[][2] However, the Boc strategy retains significant value, particularly for the synthesis of "difficult" or aggregation-prone sequences.[2]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection Chemistry | Acid-labile (e.g., Trifluoroacetic Acid - TFA) | Base-labile (e.g., Piperidine in DMF) |
| Side-Chain Protection | Strong acid-labile (e.g., Benzyl-based) | Acid-labile (e.g., tert-Butyl-based) |
| Final Cleavage Reagent | Harsh (e.g., Hydrofluoric Acid - HF) | Mild (e.g., Trifluoroacetic Acid - TFA) |
| Orthogonality | Partial (Both Nα and some side-chain groups are acid-labile) | Fully Orthogonal (Base-labile Nα vs. Acid-labile side-chain) |
| Typical Coupling Efficiency | Good, can be advantageous for difficult sequences. | Generally high, often exceeding 99%. |
| Typical Crude Purity | Can be lower due to repeated acid exposure. | Generally high due to milder deprotection conditions.[2] |
| Automation Friendliness | Less common in modern automated synthesizers. | Highly amenable to automation and the standard for most automated synthesizers.[2] |
| Safety Considerations | Requires handling of highly corrosive and hazardous HF, necessitating specialized equipment. | Generally safer, as it avoids the use of HF.[2] |
Cost-Benefit Analysis: A Deeper Dive
The decision between Fmoc and Boc often comes down to a careful cost-benefit analysis that extends beyond the initial price of the amino acid derivatives.
| Cost/Benefit Factor | Boc Strategy | Fmoc Strategy |
| Amino Acid Derivative Cost | Generally less expensive.[2] | Typically more expensive due to the synthesis cost of the Fmoc group. |
| Reagent & Solvent Cost | Coupling reagents like DCC/HOBt are less expensive.[] Requires costly and hazardous HF for cleavage. | Modern coupling reagents (e.g., HATU, HBTU) are more expensive but highly efficient.[] Piperidine for deprotection is recyclable, potentially reducing costs.[] |
| Overall Process Cost | Lower initial raw material cost may be offset by lower yields and higher purification costs for certain peptides. | Higher initial raw material cost is often compensated by higher synthesis efficiency, purity, and yield, leading to lower downstream processing costs. |
| Time Efficiency | Can have longer reaction times. | Generally offers shorter reaction times, enhancing overall synthesis efficiency.[] |
| Handling & Equipment | Requires specialized, HF-resistant apparatus for cleavage. | Compatible with standard laboratory glassware. |
| Environmental Impact | The use of hazardous reagents like HF and chlorinated solvents such as DCM raises environmental and disposal concerns. | While large volumes of solvents like DMF are used, the overall process is considered milder. Efforts are ongoing to develop "greener" solvents. |
Navigating the Synthesis: Experimental Workflows
The distinct chemistries of the Fmoc and Boc strategies are reflected in their respective experimental workflows for solid-phase peptide synthesis.
Caption: Comparative workflows of Fmoc and Boc solid-phase peptide synthesis.
Detailed Experimental Protocols: Synthesis of a Model Dipeptide (Ac-Cys-Ser-NH2)
To illustrate the practical differences, detailed protocols for the synthesis of a model dipeptide, Ac-Cys-Ser-NH2, are provided below.[4]
Fmoc Solid-Phase Peptide Synthesis Protocol: Ac-Cys(Trt)-Ser(tBu)-NH2
This protocol outlines the manual synthesis on a Rink Amide resin.[4]
-
Resin Swelling and Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in N,N-dimethylformamide (DMF, 15 mL) for 1 hour. Wash the resin with DMF (3 x 15 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a 15-minute treatment. Wash with DMF (5 x 15 mL).
-
First Amino Acid Coupling (Fmoc-Ser(tBu)-OH): Couple Fmoc-Ser(tBu)-OH (3 eq.) using HCTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion with a Kaiser test.
-
Second Amino Acid Coupling (Fmoc-Cys(Trt)-OH): Repeat the Fmoc deprotection (step 2). Couple Fmoc-Cys(Trt)-OH (3 eq.) using HCTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion.
-
N-terminal Acetylation: Repeat the Fmoc deprotection. Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF (15 mL) for 30 minutes. Wash with DMF (3 x 15 mL) and dichloromethane (DCM) (3 x 15 mL).
-
Cleavage and Deprotection: Wash the resin with methanol (3 x 15 mL) and dry under vacuum. Treat the resin with a cleavage cocktail of TFA:triisopropylsilane (TIS):water (95:2.5:2.5) for 2 hours. Filter the resin and collect the filtrate.
-
Peptide Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, wash, and dry. Purify the crude peptide by RP-HPLC.
Boc Solid-Phase Peptide Synthesis Protocol: Ac-Cys(Acm)-Ser(Bzl)-NH2
This protocol outlines the manual synthesis on a MBHA resin.[4]
-
Resin Swelling and Preparation: Swell MBHA resin (1 g, 0.5 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).
-
First Amino Acid Coupling (Boc-Ser(Bzl)-OH): Deprotect the resin with 50% trifluoroacetic acid (TFA) in DCM (15 mL) for 2 minutes, followed by a 30-minute deprotection. Wash with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and then DCM (3 x 15 mL). Neutralize with 10% DIEA in DCM. Couple Boc-Ser(Bzl)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion with a Kaiser test. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Second Amino Acid Coupling (Boc-Cys(Acm)-OH): Repeat the deprotection, neutralization, and washing steps as in step 2. Couple Boc-Cys(Acm)-OH (3 eq.) using HBTU (3 eq.) and DIEA (6 eq.) in DMF (10 mL) for 2 hours. Monitor coupling completion. Wash with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DCM (15 mL) for 30 minutes.
-
Cleavage and Deprotection (HF Cleavage): This step requires a specialized HF cleavage apparatus. The peptide-resin is treated with anhydrous HF with a scavenger such as anisole at 0°C for 1 hour.
-
Peptide Precipitation and Purification: After HF evaporation, the crude peptide is precipitated with cold diethyl ether, washed, and dried. Purify the crude peptide by RP-HPLC.
Conclusion: Making an Informed Decision
The choice between Fmoc and Boc chemistry is not a one-size-fits-all decision. For the majority of routine peptide synthesis, especially in automated formats, the Fmoc strategy offers significant advantages in terms of milder reaction conditions, higher purity and yield, and greater safety.[2] It is particularly well-suited for the synthesis of peptides containing sensitive residues and for preparing modified peptides.
The Boc strategy , while older, remains a powerful tool for specific applications. It can be advantageous for synthesizing "difficult" or aggregation-prone sequences, where the acidic deprotection step can help to improve solvation and coupling efficiency.[2]
Ultimately, a thorough understanding of the chemical principles, advantages, and limitations of each strategy is paramount. By carefully considering the specific requirements of the target peptide, available equipment, and overall project costs, researchers can make an informed decision that paves the way for a successful synthesis.
References
A Comparative Guide to Novel Coupling Reagents for Fmoc-Phe-OH in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the efficiency and fidelity of peptide synthesis are paramount. The selection of a coupling reagent is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS), directly impacting reaction kinetics, yield, and the preservation of stereochemical integrity. This guide provides an objective comparison of novel and standard coupling reagents for the incorporation of (9-Fluorenylmethoxycarbonyl) Phenylalanine (Fmoc-Phe-OH), a common amino acid in peptide sequences.
The bulky nature of the Fmoc protecting group and the specific characteristics of different amino acid side chains necessitate careful optimization of coupling conditions. While traditional reagents have been the bedrock of SPPS for decades, a new generation of reagents promises enhanced performance, greater safety, and reduced side reactions, particularly racemization.
Quantitative Performance of Coupling Reagents
The efficacy of a coupling reagent is measured by its ability to facilitate rapid and complete amide bond formation with minimal side reactions. The following table summarizes the performance of various reagents based on key metrics.
| Reagent Class | Reagent Name | Typical Coupling Time (min) | Coupling Efficiency (%) | Racemization Risk | Advantages | Disadvantages/Considerations |
| Aminium/Uronium Salts | HBTU | 30 - 60[1] | 98 - 99.5[1] | Moderate | Fast, efficient, and widely used.[2][3] | Can cause guanidinylation if used in excess; HBTU is a known allergen.[3] Potential for racemization with sensitive residues.[3] |
| HATU | 10 - 30[4] | > 99 | Low-Moderate | Highly efficient, especially for hindered couplings.[5] | More expensive than HBTU; can also cause guanidinylation. | |
| HCTU | 5 - 30[6] | > 99 | Low-Moderate | High coupling efficiency, often faster than HBTU.[3][6] | More expensive than HBTU.[3] | |
| COMU (Novel) | 20 - 45[1] | > 99.5[1] | Very Low | High reactivity, safer byproducts (Oxyma-based), and reduced allergenic potential compared to benzotriazole reagents.[1][7] | Higher cost.[1][3] | |
| Phosphonium Salts | PyBOP | 30 - 60[1] | 98 - 99[1] | Low | Efficient for sterically hindered couplings with no risk of guanidinylation.[3][7] | Byproducts can be difficult to remove in solution-phase synthesis.[1] |
| PyOxim (Novel) | 20 - 45 | > 99.5 | Very Low | Oxyma-based for improved safety, accelerated reactivity, and minimized allergenic potential.[7] | Byproducts can pose separation challenges in solution-phase synthesis.[7] | |
| Carbodiimides | DIC/HOBt | 60 - 120[1] | 95 - 98[1] | Low-Moderate | Cost-effective, low risk of guanidinylation.[1] | Slower reaction rates; formation of insoluble DCU byproduct with DCC.[5] |
| DIC/OxymaPure (Novel) | 60 - 120 | 97 - 99 | Low | Safer than HOBt, suppresses racemization effectively, and can lead to higher yields.[5] | Slower than onium salts.[3] |
Experimental Protocols
The following protocols provide a general framework for the manual coupling of this compound onto a resin-bound peptide chain. Equivalents are calculated relative to the loading capacity of the solid support resin.
Protocol 1: Coupling using HBTU (Aminium Salt)
-
Resin Preparation : Swell the resin (e.g., 100-250 mg) in N,N-Dimethylformamide (DMF) for at least 30-60 minutes in a suitable reaction vessel.[8] Drain the DMF.
-
Fmoc Deprotection : Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, drain, and add a fresh portion of the deprotection solution for an additional 10-15 minutes to ensure complete Fmoc group removal.[8]
-
Washing : Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[8]
-
Amino Acid Pre-activation : In a separate vial, dissolve this compound (3 eq.) and HBTU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling Reaction : Add the pre-activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 30-60 minutes at room temperature.[1]
-
Post-Coupling Wash : Drain the coupling solution and wash the resin with DMF (5 times) and Dichloromethane (DCM) (3 times).
-
Confirmation (Optional) : Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.[8]
Protocol 2: Coupling using DIC/OxymaPure (Carbodiimide)
-
Resin Preparation & Deprotection : Follow steps 1-3 from Protocol 1.
-
Amino Acid Activation : In a separate vial, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.
-
Coupling Reaction : Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 eq.) to the reaction vessel.[1]
-
Incubation : Agitate the reaction mixture at room temperature for 60-120 minutes.[1]
-
Post-Coupling Wash : Follow step 6 from Protocol 1.
-
Confirmation (Optional) : Perform a Kaiser test.
Protocol 3: Coupling using COMU (Novel Uronium Salt)
-
Resin Preparation & Deprotection : Follow steps 1-3 from Protocol 1.
-
Amino Acid Pre-activation : In a separate vial, dissolve this compound (3 eq.) and COMU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling Reaction : Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 20-45 minutes.[1]
-
Post-Coupling Wash : Follow step 6 from Protocol 1.
-
Confirmation (Optional) : Perform a Kaiser test.
Visualizations
The following diagrams illustrate the key processes and relationships involved in the coupling of this compound.
Caption: General workflow for a single Fmoc-SPPS cycle.
Caption: General mechanism of peptide bond formation via activation.
Caption: Logical classification of common coupling reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. HBTU activation for automated Fmoc solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-Phe-OH in Therapeutic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of N-α-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine (Fmoc-Phe-OH) and its role in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. We offer an objective comparison of this compound with alternative phenylalanine derivatives, supported by experimental data and detailed protocols for key synthetic and analytical procedures.
Introduction
This compound is a cornerstone amino acid derivative for the synthesis of a multitude of peptide-based therapeutics. Its bulky fluorenylmethoxycarbonyl (Fmoc) protecting group is instrumental in the Fmoc/tBu strategy of SPPS, allowing for base-labile removal under mild conditions, which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[] Phenylalanine residues are integral to the structure and function of many therapeutic peptides, including glucagon-like peptide-1 (GLP-1) receptor agonists like liraglutide and insulin analogs, where they can play a critical role in receptor binding and peptide conformation.
The choice of a specific Fmoc-protected phenylalanine derivative can significantly impact the efficiency of peptide synthesis, influencing coupling yields, purity of the crude product, and the potential for aggregation. This guide will delve into the performance of this compound and compare it with commonly used alternatives.
Comparative Data on Fmoc-Phenylalanine Derivatives in SPPS
While direct head-to-head comparative studies under identical conditions are limited in publicly available literature, the following table summarizes typical performance characteristics and observations for this compound and its alternatives gleaned from various sources. It is important to note that yields and purities are highly sequence-dependent and can be influenced by the choice of resin, coupling reagents, and other SPPS parameters.[2]
| Fmoc-Amino Acid | Key Characteristics & Applications | Reported Crude Purity/Yield (Sequence Dependent) | Potential Advantages | Potential Disadvantages/Challenges | Relevant Therapeutic Peptides |
| Fmoc-L-Phe-OH | The standard building block for incorporating L-phenylalanine. Widely used in the synthesis of numerous therapeutic peptides.[3] | High purity raw material (>99%) is commercially available.[4] Purification of this compound from commercial sources can improve final peptide purity by over 15%.[5][6] | Well-established protocols. Generally good coupling efficiency.[] | Can contribute to peptide aggregation in hydrophobic sequences.[5] | Liraglutide, Semaglutide, Insulin, Glucagon.[3][7] |
| Fmoc-D-Phe-OH | Used to introduce D-phenylalanine to increase enzymatic stability (resistance to proteases) and modulate biological activity. | High purity raw material is commercially available. Synthesis follows standard SPPS protocols. | Enhances peptide stability and can alter receptor binding affinity and selectivity.[8] | May alter or reduce biological activity if not a desired modification. | Investigated in various peptide therapeutics to improve pharmacokinetic profiles. |
| Fmoc-L-Phe(4-Cl)-OH | The 4-chloro substitution can enhance binding affinity through halogen bonding and alter electronic properties.[9] | High purity raw material is commercially available. | Can improve peptide's pharmacokinetic properties and receptor binding.[10] | May require optimization of coupling conditions. Potential for altered toxicology. | Used in the development of novel peptide therapeutics.[10] |
| Fmoc-L-homo-Phe-OH | The extended side chain can influence peptide conformation and receptor binding.[11] | Synthesis follows standard SPPS protocols. | Can lead to peptides with altered biological activity and pharmacokinetic profiles.[11] | May exhibit different coupling kinetics compared to Fmoc-L-Phe-OH. | Used in the design of peptide therapeutics with modified structures.[11] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Protocol for Liraglutide
This protocol is a generalized procedure based on common practices for the synthesis of GLP-1 analogs like liraglutide.[7][12]
Materials:
-
Resin: Pre-loaded Fmoc-Gly-Wang resin or an aminomethyl-ChemMatrix (CM) resin with a suitable linker (e.g., BAL).[7][13]
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Pbf for Arg, tBu for Thr, Ser, Tyr, Glu, Asp, Trt for Gln, His, Asn, Boc for Lys).[3]
-
Coupling Reagents: DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (Ethyl (hydroxyimino)cyanoacetate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine).[7]
-
Fmoc-Deprotection Solution: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95% TFA, 2.5% water, 2.5% TIS).
Procedure:
-
Resin Swelling: Swell the resin in DMF for 15-30 minutes.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activation mixture to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test). Repeat the coupling if necessary.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (5 times).
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Side Chain Modification (for Liraglutide):
-
Introduce Fmoc-Lys(ivDde)-OH at the appropriate position.
-
After completing the peptide chain, selectively remove the ivDde group with a solution of 2-10% hydrazine hydrate in DMF.
-
Couple the fatty acid moiety (e.g., Palmitoyl-Glu-OtBu) to the deprotected lysine side chain.
-
-
Final Fmoc-Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge and wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification and Analysis of Synthetic Peptides by RP-HPLC
This is a general protocol for the analysis and purification of crude synthetic peptides.[14][15][16]
Materials:
-
HPLC System: A high-performance liquid chromatography system with a UV detector and a preparative or analytical column.
-
Column: A reversed-phase C18 column is commonly used.[14]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Sample Preparation: Dissolve the crude peptide in mobile phase A or a suitable solvent.
Analytical HPLC Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of mobile phase B (e.g., 5%).
-
Injection: Inject the dissolved peptide sample.
-
Gradient Elution: Run a linear gradient of increasing mobile phase B concentration (e.g., 5% to 65% B over 30 minutes) at a flow rate of 1 mL/min.
-
Detection: Monitor the elution of the peptide at a wavelength of 214 nm or 220 nm.[14]
-
Purity Calculation: The purity of the peptide is determined by integrating the area of the main peak and dividing it by the total area of all peaks.
Preparative HPLC Procedure:
-
Method Development: Optimize the separation on an analytical scale to determine the ideal gradient.
-
Loading: Dissolve the crude peptide in the initial mobile phase composition and load it onto the preparative C18 column.
-
Gradient Elution: Run the optimized gradient at a higher flow rate suitable for the preparative column.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualizations
Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Decision Tree for Selecting a Phenylalanine Derivative
Caption: Decision tree for selecting an appropriate Fmoc-phenylalanine derivative.
References
- 2. chempep.com [chempep.com]
- 3. Fmoc-L-Phe-OH | Peptide Synthesis Derivatives & Amino Acids | Baishixing [aminoacids-en.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. ajpamc.com [ajpamc.com]
- 7. Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. iris.cnr.it [iris.cnr.it]
- 11. nbinno.com [nbinno.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. WO2021007703A1 - A method for preparing liraglutide via a solid phase peptide synthesis - Google Patents [patents.google.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. agilent.com [agilent.com]
- 16. almacgroup.com [almacgroup.com]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fmoc-Phe-OH
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Fmoc-Phe-OH (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine). Adherence to these procedures is crucial for ensuring personal safety and proper disposal of chemical waste.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
Recommended PPE for Handling this compound:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1][2] A face shield may be required for large quantities or when there is a splash hazard.[3] | Protects against dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[1][2][4] Use proper glove removal technique to avoid skin contact.[1][2] | Prevents direct skin contact with the chemical. |
| Body Protection | A lab coat or impervious clothing should be worn to keep the chemical from contacting the skin.[1][2] | Minimizes skin exposure and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used when handling large quantities or if dust is generated.[4][5][6][7] | Protects the respiratory tract from inhalation of airborne particles. |
II. Operational Plan: Step-by-Step Handling Procedures
Follow these steps to ensure the safe handling of this compound in a laboratory setting.
-
Preparation and Engineering Controls:
-
Handling the Compound:
-
Post-Handling:
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
Collect all solid waste, including unused this compound, contaminated weighing paper, and gloves, in a designated and clearly labeled hazardous waste container.[8]
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE), and kept closed when not in use.[8]
-
Do not dispose of this compound down the drain or in regular trash.[1][8][9]
-
-
Labeling:
-
Storage and Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[8]
-
It is the responsibility of the waste generator to determine the toxicity and physical properties of the material to ensure proper waste identification and disposal in compliance with all applicable regional, national, and local laws and regulations.[1]
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8]
-
IV. Emergency Procedures
In the event of accidental exposure, follow these first-aid measures and seek medical attention.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][9]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1][9]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1][9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 2. peptide.com [peptide.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. peptide.com [peptide.com]
- 5. This compound 98 35661-40-6 [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
